molecular formula C45H78O2 B15553608 Cholesteryl 11(Z)-Vaccenate

Cholesteryl 11(Z)-Vaccenate

Cat. No.: B15553608
M. Wt: 651.1 g/mol
InChI Key: BNQAKMBVXYXXED-FZDLOJSVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl 11(Z)-Vaccenate is a useful research compound. Its molecular formula is C45H78O2 and its molecular weight is 651.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H78O2

Molecular Weight

651.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-11-enoate

InChI

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h12-13,26,35-36,38-42H,7-11,14-25,27-34H2,1-6H3/b13-12-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1

InChI Key

BNQAKMBVXYXXED-FZDLOJSVSA-N

Origin of Product

United States

Foundational & Exploratory

The Structural and Functional Role of Cholesteryl 11(Z)-Vaccenate in Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters (CEs), the esterified form of cholesterol, are primarily recognized for their roles in cholesterol transport and storage. However, emerging evidence suggests their direct involvement in modulating the structural and functional properties of cellular membranes. This technical guide provides an in-depth exploration of the role of a specific monounsaturated cholesteryl ester, Cholesteryl 11(Z)-Vaccenate, in the architecture and dynamics of cell membranes. While direct experimental data on this compound is limited, this guide synthesizes information from studies on analogous unsaturated cholesteryl esters and cholesterol to project its biophysical behavior, potential signaling implications, and methodologies for its investigation.

Introduction: Beyond Storage - Cholesteryl Esters in Membranes

Cholesteryl esters are formed through the esterification of cholesterol with a fatty acid, rendering them more hydrophobic than free cholesterol.[1][2] This property dictates their primary localization within the hydrophobic core of lipoproteins for transport and in cytosolic lipid droplets for storage.[1][2] While not considered integral structural components of the plasma membrane in the same way as phospholipids (B1166683) and free cholesterol, CEs can be present in membranes and are thought to play significant roles in modulating membrane properties and functions.[1]

This compound is a cholesteryl ester of vaccenic acid, a monounsaturated omega-7 fatty acid (18:1 n-7). Its structure, combining the rigid sterol ring of cholesterol with a flexible, kinked unsaturated acyl chain, suggests a unique influence on the lipid bilayer. This guide will delve into the anticipated effects of this compound on membrane fluidity, permeability, and the formation of specialized microdomains known as lipid rafts.

Biophysical Impact of this compound on Membrane Structure

The incorporation of cholesteryl esters into a phospholipid bilayer can alter its physical properties. The extent and nature of these alterations are largely dependent on the fatty acid moiety.

Membrane Fluidity and Order

Free cholesterol is a well-known regulator of membrane fluidity, where it tends to decrease fluidity in the liquid-disordered state and increase it in the gel state.[3][4] Cholesteryl esters, being more nonpolar, are expected to reside deeper within the hydrophobic core of the membrane.

The presence of the cis double bond in the vaccenate chain of this compound introduces a kink, which would likely disrupt the tight packing of neighboring acyl chains. This is in contrast to saturated cholesteryl esters, like cholesteryl palmitate, which have been shown to increase membrane permeability, suggesting a disruption of the ordered lipid packing.[5] Conversely, unsaturated cholesteryl esters like cholesteryl linoleate (B1235992) did not significantly affect permeability, indicating that the presence of double bonds in the acyl chain mitigates some of the disordering effects.[5] Therefore, this compound is hypothesized to have a modest ordering effect compared to saturated CEs, but a less pronounced ordering effect than free cholesterol.

Membrane Thickness and Permeability

The addition of cholesterol to a phospholipid bilayer generally increases its thickness by promoting a more extended conformation of the phospholipid acyl chains.[6] The impact of cholesteryl esters on membrane thickness is less clear. Given their deeper location within the bilayer, they may not influence the overall thickness as significantly as free cholesterol. The disruptive effect of the unsaturated vaccenate chain could potentially lead to a localized decrease in order and a slight reduction in hydrophobic thickness compared to a membrane with free cholesterol.

As mentioned, studies have shown that cholesteryl palmitate increases membrane permeability to ions, while cholesteryl linoleate has a negligible effect.[5] This suggests that the saturation of the fatty acid chain is a key determinant. The monounsaturated nature of this compound would likely place its effect on permeability between that of saturated and polyunsaturated CEs, possibly causing a slight, but not substantial, increase in permeability.

Table 1: Comparative Effects of Cholesterol and Cholesteryl Esters on Membrane Properties

PropertyCholesterolSaturated Cholesteryl Ester (e.g., Palmitate)Unsaturated Cholesteryl Ester (e.g., Linoleate)Predicted Effect of this compound
Membrane Fluidity Decreases (in liquid-disordered state)May decrease orderLess ordering effectModerate ordering effect
Membrane Order IncreasesMay disrupt packingLess disruptive than saturated CEsModerate increase in order
Membrane Thickness Increases[6]Not well-definedNot well-definedMinimal to slight increase
Permeability DecreasesIncreases[5]No significant change[5]Slight increase

Association with Lipid Rafts and Cellular Signaling

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins that serve as platforms for cellular signaling.[7]

Incorporation into Lipid Rafts

The accumulation of cholesteryl esters can modulate the organization and stability of lipid rafts.[1] While free cholesterol is a critical component for raft formation, the role of CEs is less direct. Their presence within or near raft domains can influence the recruitment and activity of raft-associated proteins.[1] The monounsaturated nature of this compound might influence its partitioning into or exclusion from these ordered domains, potentially altering raft stability and function.

Involvement in Signaling Pathways

Recent studies have implicated cholesterol esterification in cellular signaling, particularly in pathways related to cell growth and proliferation. One such pathway is the mitogen-activated protein kinase (MAPK) cascade, specifically involving Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Increased cholesterol esterification has been linked to the activation of the ERK1/2 pathway, which in turn can promote cell cycle progression.[8]

The synthesis of this compound, catalyzed by acyl-CoA:cholesterol acyltransferases (ACAT), could therefore be a regulatory node in signaling cascades that are sensitive to the cellular cholesterol ester pool.

Cholesteryl_Ester_ERK1_2_Pathway Extracellular_Signal Extracellular Signal GPCR G-Protein Coupled Receptor Extracellular_Signal->GPCR PKC PKCζ GPCR->PKC ACAT ACAT CE_Vaccenate This compound ACAT->CE_Vaccenate Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT Vaccenoyl_CoA Vaccenoyl-CoA Vaccenoyl_CoA->ACAT Proliferation_Invasion Cell Proliferation & Invasion CE_Vaccenate->Proliferation_Invasion contributes to MEK MEK PKC->MEK ERK ERK1/2 MEK->ERK ERK->ACAT activates

Figure 1: Proposed signaling pathway linking cholesteryl ester synthesis to ERK1/2 activation and cellular proliferation.

Experimental Protocols for the Study of this compound

Investigating the precise role of this compound in membrane biophysics requires a combination of synthetic, analytical, and biophysical techniques.

Synthesis of this compound

A general and efficient method for the synthesis of cholesteryl esters involves the esterification of cholesterol with the corresponding fatty acid.[9]

CE_Synthesis_Workflow Cholesterol Cholesterol Esterification Esterification Reaction (e.g., using Ph3P·SO3 catalyst in toluene) Cholesterol->Esterification Vaccenic_Acid 11(Z)-Vaccenic Acid Vaccenic_Acid->Esterification Crude_Product Crude this compound Esterification->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (NMR, Mass Spectrometry) Pure_Product->Characterization

Figure 2: General workflow for the synthesis and purification of this compound.

Methodology:

  • Reaction Setup: Cholesterol and 11(Z)-Vaccenic acid are dissolved in an appropriate solvent, such as toluene.

  • Catalysis: A catalyst, for example, a triphenylphosphine-sulfur trioxide adduct, is added to facilitate the esterification.[9]

  • Reaction Conditions: The reaction mixture is heated to drive the reaction to completion.[9]

  • Purification: The crude product is purified using techniques like column chromatography to isolate the pure this compound.

  • Characterization: The identity and purity of the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and specific quantification of cholesteryl esters in biological samples.[1][10]

Sample Preparation:

  • Lipid Extraction: Lipids are extracted from cells or tissues using a modified Bligh-Dyer or Folch method.

  • Internal Standards: Deuterated cholesteryl ester standards are added for accurate quantification.[1]

LC-MS/MS Protocol:

  • Chromatography: Reverse-phase liquid chromatography is used to separate the different cholesteryl ester species.[10]

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is employed to ionize the analytes.

  • Mass Spectrometry: A tandem mass spectrometer is used for detection. A precursor ion scan for the characteristic cholesterol fragment (m/z 369.3) is often used to specifically detect cholesteryl esters.[11]

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Biophysical Characterization using Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing information on the phase transition temperature (Tm) and enthalpy (ΔH).[12][13]

Methodology:

  • Liposome (B1194612) Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a lipid film containing a defined ratio of phospholipids and this compound.

  • DSC Analysis: The liposome suspension is placed in the DSC sample cell, with a reference cell containing buffer. The sample is heated and cooled at a controlled rate.[12]

  • Data Analysis: The heat flow is monitored as a function of temperature. Changes in the phase transition temperature and the enthalpy of the transition are analyzed to determine the effect of this compound on the lipid bilayer.

Determination of Membrane Order by NMR Spectroscopy

Solid-state NMR spectroscopy, particularly deuterium (B1214612) (²H) NMR, is a powerful tool to determine the orientational order of lipid acyl chains in a membrane.[14]

Methodology:

  • Sample Preparation: Lipid bilayers containing this compound and specifically deuterated phospholipids are prepared.

  • NMR Spectroscopy: ²H NMR spectra are acquired. The quadrupolar splitting of the deuterium signal is directly proportional to the order parameter (SCD) of the C-D bond.

  • Data Analysis: The order parameter profile along the acyl chain is determined by analyzing the quadrupolar splittings. Changes in the order parameter profile upon incorporation of this compound provide detailed insights into its effect on membrane structure and dynamics.

Conclusion and Future Directions

While our understanding of the role of cholesteryl esters in membrane biology is still evolving, the available evidence strongly suggests that molecules like this compound are not merely passive storage lipids. Their unique chemical structure, combining a rigid sterol core with a flexible, unsaturated acyl chain, positions them to be subtle but significant modulators of membrane structure, dynamics, and signaling.

Future research should focus on obtaining direct experimental data for this compound in model membrane systems to validate the predictions made in this guide. Advanced techniques such as neutron scattering and molecular dynamics simulations will be invaluable in elucidating the precise location, orientation, and dynamic behavior of this molecule within the lipid bilayer. Furthermore, exploring its specific interactions with membrane proteins and its role in the context of various cell types and disease states will undoubtedly open new avenues for understanding and targeting lipid-mediated cellular processes.

References

Cholesteryl 11(Z)-Vaccenate: A Potential Biomarker in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Cholesteryl 11(Z)-vaccenate, a cholesteryl ester of the monounsaturated fatty acid vaccenic acid, has emerged as a molecule of interest in this context. This technical guide provides a comprehensive overview of the current understanding of this compound, its potential role as a biomarker for metabolic diseases, detailed analytical methodologies, and its putative involvement in relevant signaling pathways.

While direct quantitative data on this compound in metabolic diseases is still emerging, this guide synthesizes the available evidence on related lipid species and provides a framework for future research.

Quantitative Data Summary

Direct quantitative comparisons of this compound in metabolic disease cohorts versus healthy controls are not yet widely available in published literature. However, studies on vaccenic acid, the fatty acid component of this compound, and broader cholesteryl ester profiles provide valuable insights.

Table 1: Vaccenic Acid Levels in Metabolic Diseases

AnalyteConditionSample TypeKey FindingsReference
cis-Vaccenic AcidHyperlipidemic MenPlasma PhospholipidsNegatively correlated with insulin (B600854) and HOMA-IR, suggesting a potential protective role against insulin resistance.[1]
Vaccenic AcidHyperglycemic-hyperinsulinemic MenSerum TriglyceridesEnriched in men with hyperglycemia and hyperinsulinemia, and positively correlated with insulin and HOMA-IR.[2]

Table 2: General Cholesteryl Ester Alterations in Metabolic Diseases

Analyte ClassConditionSample TypeKey FindingsReference
Total Cholesteryl EstersMetabolic SyndromePlasmaCholesteryl ester to free cholesterol ratio was reduced, suggesting lower lecithin-cholesterol acyltransferase (LCAT) activity.[3]
Cholesteryl EstersNonalcoholic Fatty Liver Disease (NAFLD)SerumDifferences in total amounts of serum cholesteryl esters were observed between NAFLD cases and healthy controls.[4]
Cholesteryl EstersAlzheimer's Disease (related to metabolic dysfunction)PlasmaSix long-chain cholesteryl esters were found to be reduced in Alzheimer's disease patients.[5]

Note: These tables highlight the need for specific quantification of this compound to elucidate its precise role as a biomarker.

Experimental Protocols

Accurate quantification of this compound requires robust analytical methods to separate it from other cholesteryl ester isomers and to achieve high sensitivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Cholesteryl Ester Analysis

This protocol provides a general framework for the analysis of cholesteryl esters, which can be optimized for the specific detection of this compound.

1. Sample Preparation (Lipid Extraction):

  • A modified Folch or Bligh-Dyer method is typically used to extract total lipids from plasma or tissue homogenates.

  • An internal standard, such as a deuterated cholesteryl ester (e.g., d7-cholesterol ester) or a cholesteryl ester with an odd-chain fatty acid (e.g., cholesteryl heptadecanoate), should be added at the beginning of the extraction to correct for sample loss and ionization variability.

2. Saponification and Derivatization (Optional but Recommended for Fatty Acid Profiling):

  • To analyze the fatty acid composition of cholesteryl esters, saponification is performed using methanolic KOH to release the fatty acids.

  • The resulting free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.

  • For the analysis of intact cholesteryl esters, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.[6]

3. GC-MS Analysis:

  • Column: A high-polarity capillary column (e.g., a cyanopropyl or ionic liquid-based stationary phase) is recommended for the separation of fatty acid isomers.[7]

  • Injection: Cool-on-column or splitless injection is preferred to prevent thermal degradation of the analytes.

  • Oven Temperature Program: A temperature gradient is optimized to achieve separation of different cholesteryl esters based on both their fatty acid chain length and degree of unsaturation.

  • Mass Spectrometry: Electron ionization (EI) is commonly used. For quantification, selected ion monitoring (SIM) of characteristic fragment ions of the target cholesteryl ester and the internal standard is employed to enhance sensitivity and selectivity. The characteristic fragment ion for the cholesterol backbone is often m/z 369.35.[1]

Workflow Diagram for GC-MS Analysis of Cholesteryl Esters

GCMS_Workflow Sample Plasma or Tissue Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation Gas Chromatography (Separation by volatility and polarity) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection and Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS workflow for cholesteryl ester analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Cholesteryl Ester Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of intact cholesteryl esters without the need for derivatization.

1. Sample Preparation (Lipid Extraction):

  • Similar to the GC-MS protocol, a robust lipid extraction method (e.g., methyl-tert-butyl ether (MTBE) extraction) is performed with the addition of an appropriate internal standard.[5]

2. LC Separation:

  • Column: A reverse-phase C18 or C8 column is typically used.

  • Mobile Phases: A gradient of aqueous and organic solvents (e.g., water/methanol/acetonitrile and isopropanol/methanol) with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) is employed to separate the highly hydrophobic cholesteryl esters.[8][9]

  • Flow Rate: A flow rate suitable for the column dimensions is used to ensure optimal separation.

3. MS/MS Detection:

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often preferred for nonpolar lipids like cholesteryl esters.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is the method of choice for quantification. This involves selecting a specific precursor ion (the molecular ion of the target cholesteryl ester) and a specific product ion (a characteristic fragment ion) for highly selective detection. For cholesteryl esters, the precursor ion is the [M+NH4]+ or [M+H]+ adduct, and a common product ion is the dehydrated cholesterol fragment at m/z 369.35.[1][8]

Workflow Diagram for LC-MS/MS Analysis of Cholesteryl Esters

LCMSMS_Workflow Sample Plasma or Tissue Sample Extraction Lipid Extraction (e.g., MTBE method) Sample->Extraction LC_Separation Liquid Chromatography (Separation by hydrophobicity) Extraction->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MRM for Quantification) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

LC-MS/MS workflow for cholesteryl ester analysis.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known roles of its components—cholesterol and vaccenic acid—we can hypothesize its potential interactions with key metabolic regulatory networks.

Cholesterol Homeostasis and LXR/SREBP Signaling

Cholesterol levels are tightly regulated by the interplay of Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).

  • LXR Activation: LXRs are nuclear receptors that act as cellular cholesterol sensors. When activated by oxysterols (oxidized forms of cholesterol), they promote the expression of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), thereby reducing cellular cholesterol levels.[10][11]

  • SREBP Regulation: SREBPs, particularly SREBP-2, are transcription factors that control the expression of genes involved in cholesterol synthesis (e.g., HMGCR) and uptake (e.g., LDLR). When cellular cholesterol is low, SREBPs are activated to increase cholesterol levels.[11]

Hypothetical Role of this compound: As a storage form of cholesterol, this compound contributes to the intracellular cholesterol pool. Its hydrolysis by neutral cholesterol ester hydrolase (nCEH) would release free cholesterol, which can then be converted to oxysterols that activate LXR. Conversely, high levels of intracellular free cholesterol would suppress SREBP-2 activity. The vaccenic acid moiety may also have independent signaling effects.

Diagram of LXR and SREBP Signaling in Cholesterol Homeostasis

Cholesterol_Signaling cluster_storage Lipid Droplet CE_Vaccenate This compound nCEH nCEH CE_Vaccenate->nCEH Hydrolysis Free_Cholesterol Free Cholesterol nCEH->Free_Cholesterol Oxysterols Oxysterols Free_Cholesterol->Oxysterols SREBP2 SREBP-2 Free_Cholesterol->SREBP2 Inhibits LXR LXR Oxysterols->LXR Activates Cholesterol_Efflux Cholesterol Efflux (ABCA1, ABCG1) LXR->Cholesterol_Efflux Promotes Cholesterol_Synthesis Cholesterol Synthesis (HMGCR) SREBP2->Cholesterol_Synthesis Promotes Cholesterol_Uptake Cholesterol Uptake (LDLR) SREBP2->Cholesterol_Uptake Promotes

Hypothetical role of this compound in cholesterol signaling.

Potential Signaling Roles of Vaccenic Acid

Once released from this compound, vaccenic acid may exert its own biological effects. Studies on dietary vaccenic acid suggest its involvement in:

  • Insulin Signaling: Some evidence suggests that vaccenic acid may improve insulin sensitivity, though findings are inconsistent.[1]

  • Lipid Metabolism: Vaccenic acid has been shown to influence the expression of genes involved in fatty acid synthesis and oxidation.

Diagram of Potential Vaccenic Acid Signaling

Vaccenic_Acid_Signaling CE_Vaccenate This compound Hydrolysis Hydrolysis CE_Vaccenate->Hydrolysis Vaccenic_Acid Vaccenic Acid Hydrolysis->Vaccenic_Acid Insulin_Signaling Insulin Signaling Pathway Vaccenic_Acid->Insulin_Signaling Modulates Lipid_Metabolism Lipid Metabolism Genes Vaccenic_Acid->Lipid_Metabolism Modulates

Potential signaling actions of vaccenic acid released from this compound.

Conclusion and Future Directions

This compound stands as a promising but under-investigated candidate biomarker for metabolic diseases. While direct evidence linking its specific levels to disease states is currently lacking, the established roles of its constituent parts—cholesterol and vaccenic acid—in metabolic regulation provide a strong rationale for further investigation.

Future research should focus on:

  • Developing and validating specific and sensitive analytical methods for the routine quantification of this compound in large clinical cohorts.

  • Conducting comprehensive lipidomics studies that specifically quantify this compound in patients with metabolic syndrome, NAFLD, and type 2 diabetes, compared to healthy controls.

  • Utilizing cell culture and animal models to elucidate the specific signaling pathways through which this compound exerts its effects, particularly its influence on LXR and SREBP signaling.

By addressing these research gaps, the scientific community can fully evaluate the potential of this compound as a clinically relevant biomarker and a potential therapeutic target in the management of metabolic diseases.

References

An In-Depth Technical Guide to Cholesteryl 11(Z)-Vaccenate: Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl 11(Z)-vaccenate, the cholesteryl ester of cis-vaccenic acid, is a lipid molecule found in various natural sources, particularly those derived from ruminant animals. The growing interest in the biological activities of various fatty acid esters of cholesterol necessitates a thorough understanding of their origins and concentrations in biological systems. This technical guide provides a comprehensive overview of the known natural sources and abundance of this compound, alongside detailed experimental protocols for its analysis. While specific quantitative data for this particular cholesteryl ester remains limited in publicly available literature, this guide synthesizes the existing knowledge on its precursor, cis-vaccenic acid, and general methodologies for cholesteryl ester quantification to provide a foundational resource for researchers in lipidomics and drug development.

Introduction

Cholesteryl esters are the primary form of cholesterol storage and transport within the body. They are formed through the esterification of cholesterol with a fatty acid, a reaction catalyzed by enzymes such as lecithin-cholesterol acyltransferase (LCAT) in the plasma and acyl-CoA:cholesterol acyltransferase (ACAT) within cells. The specific fatty acid esterified to cholesterol can significantly influence the physicochemical properties and biological roles of the resulting cholesteryl ester.

This compound is the ester formed from cholesterol and cis-vaccenic acid (18:1 n-7), an omega-7 monounsaturated fatty acid. Cis-vaccenic acid is a positional isomer of oleic acid and is naturally present in the fat of ruminants, and consequently in dairy products and meat. It is also found in some plant sources and can be produced endogenously through the elongation of palmitoleic acid. Understanding the natural distribution and abundance of this compound is crucial for elucidating its potential physiological and pathological roles.

Natural Sources and Abundance

Direct quantitative data on the abundance of this compound in natural sources is scarce in scientific literature. However, the presence and concentration of its precursor, cis-vaccenic acid, provide strong indications of where this compound is likely to be found.

2.1. Ruminant-Derived Products: The Primary Source

The primary dietary source of vaccenic acid for humans is the fat from ruminant animals such as cows, sheep, and goats. This is due to the biohydrogenation of polyunsaturated fatty acids by rumen microorganisms. Consequently, dairy products and meat from these animals are significant sources.

Table 1: Potential Natural Sources of this compound based on the Presence of cis-Vaccenic Acid

Source CategorySpecific ExamplesNotes
Ruminant Meat Beef, Lamb, GoatThe concentration of vaccenic acid, and likely this compound, can be influenced by the animal's diet.
Dairy Products Milk, Butter, Cheese, YogurtProcessing and fat content will affect the concentration.
Human Tissues Plasma, Adipose TissueLevels are influenced by dietary intake of vaccenic acid.
Plants Sea Buckthorn (Hippophae rhamnoides) oilContains the cis-isomer of vaccenic acid[2].
Microorganisms Certain bacteriaSome microbial species are known to produce vaccenic acid.

2.2. Human Tissues

Following the consumption of foods rich in vaccenic acid, it is absorbed and incorporated into various lipid pools in the human body, including triglycerides, phospholipids, and cholesteryl esters[1]. Therefore, human plasma and adipose tissue are endogenous sources of this compound. The concentration in these tissues is expected to correlate with dietary intake. Studies have shown that the fatty acid composition of serum cholesteryl esters can serve as a biomarker for the intake of specific fatty acids[3].

Experimental Protocols for Analysis

The analysis of specific cholesteryl esters like this compound requires sophisticated analytical techniques due to the complexity of lipidomes. The most common and powerful methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

3.1. Lipid Extraction

A crucial first step for the analysis of cholesteryl esters from any biological matrix is the efficient extraction of lipids. The Folch and Bligh-Dyer methods are the most widely used protocols.

3.1.1. Bligh-Dyer Method for Lipid Extraction from Tissues [4]

  • Homogenization: Homogenize the tissue sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

  • Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids, including cholesteryl esters.

  • Collection and Drying: Carefully collect the lower chloroform phase and dry it under a stream of nitrogen.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the quantification of total fatty acids derived from cholesteryl esters after hydrolysis and derivatization. To analyze intact cholesteryl esters, high-temperature GC columns and specific derivatization may be required.

3.2.1. Protocol for Fatty Acid Analysis of Cholesteryl Esters by GC-MS [5][6]

  • Lipid Extraction: Extract lipids from the sample as described in section 3.1.

  • Isolation of Cholesteryl Esters: Isolate the cholesteryl ester fraction from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Saponification and Methylation: Saponify the isolated cholesteryl esters using methanolic KOH to release the fatty acids. Subsequently, methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.

  • GC-MS Analysis:

    • Column: Use a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a nonpolar column like a DB-5ms).

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 250°C), and hold for a period.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification of the methyl ester of vaccenic acid.

  • Quantification: Use an internal standard (e.g., a fatty acid not present in the sample, such as C17:0) added before the extraction for accurate quantification.

3.3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for the analysis of intact cholesteryl esters without the need for derivatization. Reversed-phase LC is commonly used to separate different cholesteryl ester species based on their hydrophobicity.

3.3.1. Protocol for Intact Cholesteryl Ester Analysis by LC-MS/MS [7][8]

  • Lipid Extraction: Extract lipids from the sample as described in section 3.1.

  • LC Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phases: A gradient elution with a binary solvent system is common. For example, Solvent A could be acetonitrile/water and Solvent B could be isopropanol/acetonitrile.

    • Gradient: A gradient from a lower to a higher concentration of the more non-polar solvent (Solvent B) is used to elute the cholesteryl esters.

  • MS/MS Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. ESI is often preferred for its soft ionization.

    • Detection Mode: Positive ion mode is typically used for cholesteryl esters.

    • Tandem Mass Spectrometry (MS/MS): For specific identification and quantification, tandem mass spectrometry is employed. A common approach is to perform a precursor ion scan for the characteristic cholesterol fragment ion (m/z 369.3) or a neutral loss scan corresponding to the loss of the fatty acyl chain. For targeted quantification of this compound, a selected reaction monitoring (SRM) experiment would be set up to monitor the transition from the precursor ion of this compound to the cholesterol fragment.

  • Quantification: Use a suitable internal standard, such as a deuterated or odd-chain cholesteryl ester, for accurate quantification.

Signaling Pathways and Biological Roles

Currently, there is a lack of specific information in the scientific literature regarding signaling pathways directly modulated by this compound. The biological effects of vaccenic acid itself have been studied, with some research suggesting potential roles in modulating lipid metabolism and inflammation[9][10]. It is plausible that this compound serves as a storage and transport form of vaccenic acid, releasing it for subsequent metabolic activities.

4.1. General Metabolism of Cholesteryl Esters

The general metabolism of cholesteryl esters is well-established and provides a framework for understanding the likely fate of this compound.

Cholesteryl_Ester_Metabolism cluster_plasma Plasma cluster_cell Peripheral Cell Dietary_Fat Dietary Fat (incl. Vaccenic Acid) Chylomicrons Chylomicrons Dietary_Fat->Chylomicrons Absorption CE_Pool Plasma Cholesteryl Ester Pool (incl. CE 18:1n-7) Chylomicrons->CE_Pool Metabolism HDL HDL LCAT LCAT HDL->LCAT Activates LCAT->CE_Pool Esterification LDL LDL CE_Pool->LDL Intracellular_CE Intracellular Cholesteryl Ester Droplets LDL->Intracellular_CE Uptake ACAT ACAT ACAT->Intracellular_CE Esterification Free_Cholesterol Free Cholesterol Intracellular_CE->Free_Cholesterol Hydrolysis Free_Fatty_Acids Free Fatty Acids (incl. Vaccenic Acid) Intracellular_CE->Free_Fatty_Acids Hydrolysis Free_Cholesterol->ACAT Hormone_Synthesis Steroid Hormone Synthesis Free_Cholesterol->Hormone_Synthesis Membrane_Synthesis Membrane Synthesis Free_Cholesterol->Membrane_Synthesis Free_Fatty_Acids->ACAT

Caption: General metabolism of cholesteryl esters in plasma and peripheral cells.

4.2. Potential Biological Significance

Given that vaccenic acid has been investigated for its potential health effects, including its influence on cholesterol levels and atherosclerosis, the role of this compound as a carrier and storage form of this fatty acid warrants further investigation. Studies on the effects of dietary vaccenic acid have shown mixed results on plasma lipid profiles, with some suggesting potential anti-atherogenic properties[11]. The delivery of vaccenic acid to specific tissues via its cholesteryl ester form could be a key aspect of its overall biological impact.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the targeted analysis of this compound from a biological sample.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (Bligh-Dyer or Folch) Sample->Extraction Fractionation Optional: CE Fractionation (TLC or SPE) Extraction->Fractionation Analysis_Method Analytical Method Fractionation->Analysis_Method GCMS GC-MS Analysis Analysis_Method->GCMS Fatty Acid Profile LCMS LC-MS/MS Analysis Analysis_Method->LCMS Intact Molecule Derivatization Hydrolysis & Derivatization (FAMEs) GCMS->Derivatization Intact_Analysis Direct Infusion or Reversed-Phase LC LCMS->Intact_Analysis Data_Acquisition Data Acquisition (Scan or SIM/SRM) Derivatization->Data_Acquisition Intact_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Results Concentration of This compound Data_Processing->Results

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is a naturally occurring lipid with its primary origins in ruminant-derived food products and subsequent metabolism in humans. While direct quantitative data for this specific cholesteryl ester is limited, the established presence of its precursor, cis-vaccenic acid, in these sources provides a strong basis for its expected occurrence. The analytical protocols outlined in this guide, particularly LC-MS/MS, offer robust methodologies for the targeted quantification of this compound in various biological matrices.

Future research should focus on:

  • Quantitative Analysis: Developing and validating specific and sensitive analytical methods to accurately quantify this compound in a wide range of foods and biological tissues.

  • Dietary Intervention Studies: Conducting controlled dietary studies to establish a clear correlation between the intake of vaccenic acid-rich foods and the plasma and tissue levels of this compound.

  • Biological Activity: Investigating the specific biological roles of this compound, including its potential involvement in lipid metabolism, inflammation, and cardiovascular health. This includes exploring its interaction with cellular receptors and its influence on gene expression.

A deeper understanding of the natural sources, abundance, and biological functions of this compound will be invaluable for researchers in the fields of nutrition, lipidomics, and drug development, potentially leading to new insights into the role of dietary fats in health and disease.

References

The Biosynthetic Pathway of Cholesteryl 11(Z)-Vaccenate in Mammals: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of cholesteryl 11(Z)-vaccenate in mammals. The document details the enzymatic steps, key enzymes, and cellular locations involved in the synthesis of this specific cholesteryl ester. It is intended to serve as a valuable resource for researchers in lipid metabolism, cardiovascular disease, and drug development.

Introduction

Cholesteryl esters are neutral lipids that represent a storage and transport form of cholesterol within the body. The fatty acid composition of these esters is diverse and plays a significant role in various physiological and pathological processes. This compound is a specific cholesteryl ester containing 11(Z)-vaccenic acid, an 18-carbon monounsaturated omega-7 fatty acid. Understanding the biosynthesis of this molecule is crucial for elucidating its potential roles in health and disease.

The Biosynthetic Pathway

The synthesis of this compound in mammalian cells is a multi-step process that can be divided into three main stages:

  • Synthesis of 11(Z)-Vaccenic Acid: This stage involves the elongation of a pre-existing fatty acid.

  • Activation of 11(Z)-Vaccenic Acid: The fatty acid is activated to its coenzyme A (CoA) derivative.

  • Esterification to Cholesterol: The activated fatty acid is transferred to cholesterol to form the final cholesteryl ester.

The following sections will delve into the details of each of these stages.

Synthesis of 11(Z)-Vaccenic Acid

The primary route for the synthesis of 11(Z)-vaccenic acid in mammals is through the elongation of palmitoleic acid (16:1 n-7).

  • Precursor Molecule: Palmitoleic acid (16:1 n-7) is a 16-carbon monounsaturated fatty acid that is either derived from the diet or synthesized de novo from palmitic acid by the action of Stearoyl-CoA Desaturase 1 (SCD1).

  • Elongation Process: The elongation of palmitoleoyl-CoA to 11(Z)-vaccenoyl-CoA involves the addition of a two-carbon unit from malonyl-CoA. This process is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).

  • Key Enzyme - ELOVL5: Evidence suggests that ELOVL fatty acid elongase 5 (ELOVL5) is a key enzyme in this step. ELOVL5 is known to elongate both monounsaturated and polyunsaturated fatty acyl-CoAs with chain lengths from C16 to C20. Its substrate specificity includes (9Z)-hexadecenoyl-CoA (palmitoleoyl-CoA), leading to the formation of 3-oxo-(11Z)-octadecenoyl-CoA, which is then reduced and dehydrated to form 11(Z)-vaccenoyl-CoA. While ELOVL6 is the primary elongase for converting palmitate to stearate, studies in Elovl6 knockout mice have shown that the elongation of palmitoleate (B1233929) to vaccenate still occurs, pointing to the involvement of other elongases like ELOVL5[1].

Activation of 11(Z)-Vaccenic Acid

For 11(Z)-vaccenic acid to be utilized in the esterification of cholesterol, it must first be activated to its high-energy thioester derivative, 11(Z)-vaccenoyl-CoA.

  • Reaction: 11(Z)-Vaccenic Acid + ATP + CoASH → 11(Z)-Vaccenoyl-CoA + AMP + PPi

  • Key Enzymes - Acyl-CoA Synthetases (ACSLs): This activation is catalyzed by a family of enzymes called long-chain acyl-CoA synthetases (ACSLs). Mammals express several ACSL isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), which exhibit distinct tissue distributions and substrate specificities. While the specific kinetics for 11(Z)-vaccenic acid are not well-defined for all isoforms, it is understood that the selection of the activating ACSL isoform can influence the metabolic fate of the fatty acid.

Esterification to Cholesterol

The final step in the biosynthesis of this compound is the transfer of the 11(Z)-vaccenoyl group from 11(Z)-vaccenoyl-CoA to the 3-hydroxyl group of cholesterol.

  • Reaction: 11(Z)-Vaccenoyl-CoA + Cholesterol → this compound + CoASH

  • Key Enzymes - Acyl-CoA:Cholesterol Acyltransferases (ACATs): This reaction is catalyzed by Acyl-CoA:cholesterol acyltransferases, also known as sterol O-acyltransferases (SOAT). In mammals, there are two isoforms of this enzyme:

    • ACAT1 (SOAT1): Found ubiquitously in various tissues including macrophages, adrenal glands, and kidneys. It is thought to be primarily involved in maintaining cellular cholesterol homeostasis by storing excess cholesterol as cholesteryl esters in lipid droplets.

    • ACAT2 (SOAT2): Primarily expressed in the liver and intestine and is believed to be crucial for the assembly and secretion of lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons.

The substrate specificity of ACAT1 and ACAT2 for a wide range of fatty acyl-CoAs has been established, although specific kinetic data for 11(Z)-vaccenoyl-CoA are limited. The distinct cellular roles of ACAT1 and ACAT2 suggest that the synthesis of this compound could occur in different cellular compartments and for different physiological purposes depending on the tissue.

Quantitative Data

The concentration of this compound can vary depending on the tissue, diet, and metabolic state of the organism. While comprehensive quantitative data across all mammalian tissues is not yet available, modern lipidomics techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the precise quantification of individual cholesteryl ester species, including the distinction between positional isomers such as oleate (B1233923) (Δ9) and vaccenate (Δ11) esters of cholesterol.

Table 1: Representative Quantitative Data of Cholesteryl Esters in Mammalian Samples

Cholesteryl Ester SpeciesSample TypeConcentration / AbundanceReference
Cholesteryl Oleate (18:1)Human Plasma~25-40 mol% of total CEs[2]
Cholesteryl Linoleate (18:2)Human Plasma~40-50 mol% of total CEs[2]
Cholesteryl Palmitate (16:0)Human Plasma~10-15 mol% of total CEs[2]
Cholesteryl Stearate (18:0)Human Plasma~1-2 mol% of total CEs[2]
Cholesteryl 18:1 (Δ11 isomer)Human PlasmaDetected and quantifiable[3]
This compoundVarious TissuesData not yet established-

Note: The values presented are approximate and can vary significantly between individuals and studies. Data for this compound specifically is an area of active research.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthetic pathway of this compound.

Lipid Extraction from Tissues or Cells

A robust lipid extraction is the first critical step for the analysis of cholesteryl esters.

Protocol: Modified Bligh-Dyer Extraction

  • Homogenization: Homogenize ~50-100 mg of tissue or a pellet of 1-5 million cells in 1 mL of ice-cold methanol (B129727) in a glass tube.

  • Phase Separation: Add 2 mL of chloroform (B151607) and vortex vigorously for 1 minute. Add 0.8 mL of water and vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) and store at -80°C until analysis.

Enzyme Assay for ELOVL5 Activity

This assay measures the ability of ELOVL5 to elongate palmitoleoyl-CoA.

Protocol: Radiometric ELOVL5 Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Potassium phosphate (B84403) buffer, pH 7.4

    • 10 µM Palmitoleoyl-CoA

    • 50 µM [2-¹⁴C]Malonyl-CoA (specific activity ~50-60 mCi/mmol)

    • 1 mM NADPH

    • Microsomal protein preparation (containing ELOVL5) (20-50 µg)

    • Make up the final volume to 100 µL with water.

  • Incubation: Initiate the reaction by adding the microsomal protein. Incubate at 37°C for 30 minutes.

  • Reaction Termination and Saponification: Stop the reaction by adding 100 µL of 10% (w/v) KOH in 90% (v/v) ethanol. Heat at 80°C for 1 hour to saponify the fatty acyl-CoAs.

  • Acidification and Extraction: Cool the tubes and acidify the mixture by adding 200 µL of 1 M HCl. Extract the fatty acids by adding 500 µL of hexane (B92381) and vortexing. Centrifuge at 1,000 x g for 5 minutes.

  • Quantification: Transfer the upper hexane layer to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Enzyme Assay for Acyl-CoA Synthetase (ACSL) Activity

This assay determines the activation of 11(Z)-vaccenic acid to its CoA ester.

Protocol: Radiometric ACSL Assay

  • Reaction Mixture Preparation: Prepare the following reaction mixture in a microcentrifuge tube on ice:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM ATP

    • 10 mM MgCl₂

    • 0.5 mM CoASH

    • 50 µM [1-¹⁴C]11(Z)-Vaccenic acid (specific activity ~50-60 mCi/mmol)

    • Cell lysate or purified ACSL enzyme (10-30 µg protein)

    • Make up the final volume to 200 µL with water.

  • Incubation: Start the reaction by adding the enzyme source and incubate at 37°C for 15-30 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding 1 mL of Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1, v/v/v). Add 0.6 mL of heptane and 0.4 mL of water, vortex, and centrifuge at 1,000 x g for 5 minutes.

  • Washing: Discard the upper heptane phase (containing unreacted fatty acid). Wash the lower aqueous phase twice with 1 mL of heptane to remove any remaining free fatty acid.

  • Quantification: Transfer a known aliquot of the lower aqueous phase (containing the [¹⁴C]11(Z)-vaccenoyl-CoA) to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

Enzyme Assay for ACAT Activity

This assay measures the esterification of cholesterol with 11(Z)-vaccenoyl-CoA.

Protocol: Radiometric ACAT Assay

  • Substrate Preparation: Prepare a solution of [¹⁴C]Cholesterol (specific activity ~50-60 mCi/mmol) and unlabeled cholesterol in a solvent that can be easily evaporated. Aliquot the desired amount into reaction tubes and evaporate the solvent.

  • Reaction Mixture Preparation: To the tubes containing the dried cholesterol, add the following on ice:

    • 100 mM Potassium phosphate buffer, pH 7.4

    • 1 mg/mL fatty acid-free Bovine Serum Albumin (BSA)

    • 10 µM 11(Z)-Vaccenoyl-CoA

    • Microsomal protein preparation (containing ACAT) (20-100 µg)

    • Make up the final volume to 200 µL with buffer.

  • Incubation: Pre-incubate the mixture for 5 minutes at 37°C. Start the reaction by adding 11(Z)-vaccenoyl-CoA. Incubate for 10-20 minutes at 37°C.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1, v/v). Add 0.5 mL of water, vortex, and centrifuge at 1,500 x g for 10 minutes.

  • Thin-Layer Chromatography (TLC): Collect the lower chloroform phase, dry it under nitrogen, and redissolve in a small volume of chloroform. Spot the sample onto a silica (B1680970) gel TLC plate, along with standards for cholesterol and cholesteryl oleate. Develop the plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Quantification: Visualize the lipid spots using iodine vapor. Scrape the spot corresponding to cholesteryl esters into a scintillation vial, add scintillation cocktail, and measure the radioactivity.

LC-MS/MS Quantification of this compound

This method allows for the specific and sensitive quantification of this compound in a complex lipid extract.

Protocol: LC-MS/MS Analysis

  • Sample Preparation: Use the lipid extract obtained from the protocol in section 4.1. For quantitative analysis, add a known amount of an appropriate internal standard (e.g., d7-cholesteryl oleate) to the sample before extraction.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 100% B over 15-20 minutes, followed by a hold at 100% B and re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 50-60°C.

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion (ammonium adduct [M+NH₄]⁺, m/z 668.6) to a product ion characteristic of the cholesterol backbone (e.g., m/z 369.3).

      • Internal Standard (d7-Cholesteryl Oleate): Monitor the corresponding transition for the deuterated standard.

  • Data Analysis: Quantify the amount of this compound by comparing the peak area of its MRM transition to that of the internal standard.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_Cholesteryl_11Z_Vaccenate Palmitoyl_CoA Palmitoyl-CoA (16:0) SCD1 SCD1 Palmitoyl_CoA->SCD1 Palmitoleoyl_CoA Palmitoleoyl-CoA (16:1 n-7) ELOVL5 ELOVL5 Palmitoleoyl_CoA->ELOVL5 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL5 Vaccenoyl_CoA 11(Z)-Vaccenoyl-CoA (18:1 n-7) ACAT ACAT1/2 Vaccenoyl_CoA->ACAT Thioesterase Thioesterase Vaccenoyl_CoA->Thioesterase Vaccenic_Acid 11(Z)-Vaccenic Acid ACSL ACSL Vaccenic_Acid->ACSL Cholesterol Cholesterol Cholesterol->ACAT Cholesteryl_Vaccenate This compound SCD1->Palmitoleoyl_CoA ELOVL5->Vaccenoyl_CoA ACSL->Vaccenoyl_CoA ACAT->Cholesteryl_Vaccenate Thioesterase->Vaccenic_Acid

Caption: Overview of the biosynthetic pathway of this compound.

Experimental Workflow for Quantification

Experimental_Workflow Sample Tissue or Cell Sample Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract LC_MS LC-MS/MS Analysis (C18 column, MRM mode) Lipid_Extract->LC_MS Data_Analysis Data Analysis (Quantification vs. Internal Standard) LC_MS->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: Workflow for the quantification of this compound.

Conclusion

The biosynthesis of this compound is a multi-enzyme process that highlights the intricate connections within mammalian lipid metabolism. The pathway involves fatty acid desaturation, elongation, activation, and finally, esterification to cholesterol. Key enzymes such as SCD1, ELOVL5, various ACSL isoforms, and ACAT1/2 play pivotal roles in this process. Further research is needed to fully elucidate the specific regulatory mechanisms governing this pathway and to establish the precise physiological and pathological significance of this compound. The detailed protocols and information provided in this guide are intended to facilitate these future investigations.

References

Cholesteryl 11(Z)-Vaccenate in lipidomics research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cholesteryl 11(Z)-Vaccenate in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specific cholesteryl ester, a class of lipids crucial for the transport and storage of cholesterol within the body.[1][2] Cholesteryl esters are formed through the esterification of cholesterol with a fatty acid and are more hydrophobic than free cholesterol.[3][4] This property makes them ideal for packaging into lipoproteins for transport in the bloodstream and for storage in intracellular lipid droplets.[2] The accumulation of cholesteryl esters is a known factor in the development of atherosclerotic plaques.[1][4] This technical guide provides a comprehensive overview of this compound in the context of lipidomics research, focusing on its chemical properties, analytical methodologies, and biological relevance.

Chemical Properties of this compound

This compound, also known as cholesterol (Z)-11-octadecenoate, is comprised of a cholesterol molecule esterified to 11(Z)-vaccenic acid, an 18-carbon monounsaturated fatty acid with the double bond in the cis configuration at the 11th position.[5][6]

PropertyValueReference
CAS Number 13110-26-4[5]
Molecular Formula C45H78O2[5]
Molecular Weight 651.1 g/mol [5][6]
Lipid Number CE 18:1 (11Z)[5]
Physical Description Solid[6]
Purity (Commercial) >99%[5]

Data Presentation: Quantitative Analysis of Cholesteryl Esters

Table 1: Concentration of Total Cholesteryl Esters in Human Plasma

Sample TypeConcentration (µg/mL)Analytical MethodReference
Human Plasma1000 - 2500Enzymatic AssayGeneric Clinical Data

Table 2: Relative Abundance of Cholesteryl Ester Species in Mammalian Tissues

Recent studies have begun to provide a more detailed picture of the diversity of cholesteryl ester species in various tissues. A study utilizing a novel LC-MS method found that monounsaturated and polyunsaturated cholesteryl esters are the most abundant variants in mammalian cells and tissues.[2][7]

TissuePredominant Cholesteryl Ester Species (Fatty Acyl Chain)Analytical MethodReference
Mouse LiverC18:1, C18:2, C20:4LC-MS[5]
Mouse BrainC18:1, C18:2LC-MS[5]
Mouse Adipose TissueC18:1, C16:1LC-MS[5]
Human PlasmaC18:2, C18:1, C20:4LC-MS/MS[8]

Note: The data in this table represents the most abundant species and is qualitative. For precise quantification, the use of appropriate internal standards is essential.

Experimental Protocols

The accurate analysis of this compound requires robust and validated experimental protocols. This section details methodologies for lipid extraction, and quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lipid Extraction from Plasma and Tissues

A critical first step in lipidomics is the efficient extraction of lipids from the biological matrix. The choice of method can significantly impact the recovery of different lipid classes.

Protocol 1: Modified Folch Extraction for Plasma [6]

  • Sample Preparation: To 1 mL of plasma, add internal standards (e.g., deuterated cholesterol and a non-endogenous cholesteryl ester like cholesteryl heptadecanoate).

  • Extraction: Add 10 mL of a chloroform:methanol (2:1, v/v) solution. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 2 mL of 0.9% NaCl solution. Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the subsequent analysis (e.g., hexane (B92381) for GC-MS, or a mobile phase compatible solvent for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) for Lipid Class Fractionation [1][3][9]

For studies requiring the separation of cholesteryl esters from other lipid classes, SPE is a valuable technique.

  • Column Conditioning: Condition an aminopropyl SPE cartridge by washing with hexane.

  • Sample Loading: Load the reconstituted total lipid extract (from Protocol 1) onto the SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids, including cholesteryl esters and triglycerides, with chloroform:isopropanol (2:1, v/v).

  • Elution of Cholesteryl Esters: Elute the cholesteryl esters with a solvent of intermediate polarity, such as hexane:diethyl ether (90:10, v/v).

  • Elution of Other Classes: Sequentially elute other lipid classes with solvents of increasing polarity.

  • Drying and Reconstitution: Dry the cholesteryl ester fraction under nitrogen and reconstitute as needed.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of total fatty acids derived from cholesteryl esters after hydrolysis and derivatization.

Protocol 3: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs) from Cholesteryl Esters [10][11]

  • Hydrolysis: To the dried cholesteryl ester fraction, add 1 mL of 0.5 M methanolic HCl. Heat at 80°C for 1 hour to hydrolyze the ester bond and transmethylate the fatty acid.

  • Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Column: Use a suitable capillary column for FAME analysis (e.g., DB-225ms).

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode or selected ion monitoring (SIM) for targeted quantification.

  • Quantification: Identify the methyl ester of 11(Z)-vaccenic acid based on its retention time and mass spectrum compared to a pure standard. Quantify using an internal standard (e.g., methyl heptadecanoate).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of intact this compound, providing molecular specificity.

Protocol 4: LC-MS/MS Analysis of Intact this compound [7][12]

  • Sample Preparation: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).

  • LC Separation:

    • Column: Use a C18 reversed-phase column suitable for lipidomics (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate cholesteryl esters from other lipid classes.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Precursor Ion: Select the [M+NH4]+ adduct of this compound (m/z 669.6).

    • Product Ion: Monitor for the characteristic neutral loss of the fatty acid, resulting in the cholesterol fragment (m/z 369.3).

  • Quantification: Use a stable isotope-labeled internal standard, such as d7-cholesteryl oleate, for accurate quantification. Create a calibration curve using a pure standard of this compound.

Mandatory Visualization

Cholesterol Biosynthesis and Esterification Pathway

Cholesterol_Pathway cluster_synthesis Cholesterol Synthesis cluster_esterification Cholesterol Esterification & Storage Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multi-step enzymatic reactions Cholesteryl_Ester Cholesteryl Ester (e.g., Cholesteryl 11(Z)-Vaccenate) Cholesterol->Cholesteryl_Ester ACAT Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Vaccenoyl-CoA) Fatty_Acyl_CoA->Cholesteryl_Ester Lipid_Droplet Lipid Droplet Storage Cholesteryl_Ester->Lipid_Droplet HMG-CoA_Reductase_Regulation SREBP-2 Activation HMG-CoA_Reductase_Regulation->Mevalonate ACAT_Regulation LXR Activation ACAT_Regulation->Cholesteryl_Ester

Caption: Overview of cholesterol biosynthesis and its esterification to form cholesteryl esters for storage in lipid droplets.

Experimental Workflow for this compound Quantification

Lipidomics_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Folch or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Transmethylation Extraction->Derivatization Optional Analysis Instrumental Analysis Extraction->Analysis GCMS GC-MS Derivatization->GCMS Analysis->GCMS LCMSMS LC-MS/MS Analysis->LCMSMS Data_Processing Data Processing (Peak Integration, Quantification) GCMS->Data_Processing LCMSMS->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation Nuclear_Receptor_Signaling Oxysterols Oxysterols LXR LXR/RXR Heterodimer Oxysterols->LXR Fatty_Acids Fatty Acids (e.g., Vaccenic Acid derivatives) Fatty_Acids->LXR Modulation Target_Genes Target Gene Expression (e.g., ABCA1, SREBP-1c, FAS) LXR->Target_Genes Activation SREBP SREBP Processing SREBP->Target_Genes Activation Cholesterol_Efflux Cholesterol Efflux Target_Genes->Cholesterol_Efflux Lipogenesis Lipogenesis Target_Genes->Lipogenesis Cholesterol_Homeostasis Cellular Cholesterol Homeostasis Cholesterol_Efflux->Cholesterol_Homeostasis Lipogenesis->Cholesterol_Homeostasis Cholesterol_Homeostasis->SREBP Inhibition of cleavage

References

Methodological & Application

Application Note: Quantification of Cholesteryl 11(Z)-Vaccenate in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body. They are formed through the esterification of cholesterol with a fatty acid and are major components of plasma lipoproteins.[1] Dysregulation of CE metabolism is implicated in various cardiovascular diseases, including atherosclerosis.[1] Cholesteryl 11(Z)-Vaccenate (CE 18:1), a specific cholesteryl ester, is an important subject of study in lipidomics for understanding its role in health and disease. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of this compound in human plasma.

Analytical Method Overview

The method employs a simple protein precipitation and lipid extraction step from plasma, followed by chromatographic separation using a C18 reverse-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM). Isotope-labeled Cholesteryl Heptadecanoate (d7-CE 17:0) is used as an internal standard to ensure high accuracy and precision.

Experimental Protocols

1. Sample Preparation (Lipid Extraction)

This protocol is adapted from established methods for lipid extraction from plasma.[2][3]

  • Materials:

    • Human plasma (collected in K2-EDTA tubes)

    • Isopropanol (B130326) (LC-MS grade)

    • Internal Standard (IS) spiking solution: d7-Cholesteryl Heptadecanoate (1 µg/mL in isopropanol)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge capable of 15,000 x g

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

    • Add 10 µL of the internal standard spiking solution (d7-Cholesteryl Heptadecanoate).

    • Add 440 µL of ice-cold isopropanol to precipitate proteins and extract lipids.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Instrumentation: High-performance liquid chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 10 mM Ammonium (B1175870) Formate and 0.1% Formic Acid.[2]

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 45°C.

  • LC Gradient:

Time (min)% Mobile Phase B
0.040
2.043
2.150
6.054
6.170
8.099
10.099
10.140
12.040

3. Mass Spectrometry (MS)

  • Instrumentation: Triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[4][5]

  • Polarity: Positive.

  • MRM Transitions: Cholesteryl esters readily lose the neutral cholesterol moiety upon collision-induced dissociation, resulting in a characteristic product ion at m/z 369.3.[6][7] The precursor ion for this compound (MW: 651.1)[8] as an ammonium adduct [M+NH4]+ is m/z 668.6.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound668.6369.310015
d7-Cholesteryl Heptadecanoate (IS)678.7376.410015

Quantitative Data Summary

The following tables represent typical data obtained during the validation of this method.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
50.025 ± 0.002102.5
100.051 ± 0.003101.8
500.248 ± 0.01199.2
1000.505 ± 0.023101.0
5002.512 ± 0.115100.5
10005.021 ± 0.220100.4
20009.989 ± 0.45199.9
Linear Range: 5 - 2000 ng/mL R² > 0.998

Table 2: Precision and Accuracy

Precision and accuracy were assessed by analyzing quality control (QC) samples at three concentration levels on three different days.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
Low154.86.5103.2
Medium4003.55.198.7
High16002.94.2101.5

Table 3: Matrix Effect and Recovery

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low1591.594.2
High160093.896.1

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (50 µL) Spike 2. Spike Internal Standard Plasma->Spike Extract 3. Protein Precipitation & Lipid Extraction (Isopropanol) Spike->Extract Centrifuge 4. Centrifugation Extract->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject into LC-MS/MS Supernatant->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification using Calibration Curve Integrate->Quantify Report 11. Final Report Quantify->Report

Caption: Workflow for the quantification of this compound.

General Cholesteryl Ester Metabolism Pathway

G cluster_extra Extracellular (Plasma) cluster_intra Intracellular HDL HDL LDL LDL FC Free Cholesterol LDL->FC Receptor-mediated endocytosis LCAT LCAT (Lecithin-cholesterol acyltransferase) CE_extra Cholesteryl Esters (CE) LCAT->CE_extra ACAT ACAT (Acyl-CoA:cholesterol acyltransferase) FC->ACAT + Fatty Acyl-CoA LD Lipid Droplets (CE Storage) LD->FC Hydrolysis CE_intra Cholesteryl Esters (CE) ACAT->CE_intra CE_intra->LD FC_extra Free Cholesterol FC_extra->LCAT + Lecithin CE_extra->HDL CE_extra->LDL

Caption: Simplified overview of major cholesteryl ester metabolism pathways.

References

Application Notes and Protocols for the Structural Elucidation of Cholesteryl 11(Z)-Vaccenate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, the storage and transport form of cholesterol, are key lipids in various biological processes and are implicated in diseases such as atherosclerosis. Cholesteryl 11(Z)-Vaccenate, an ester of cholesterol and the monounsaturated fatty acid 11(Z)-vaccenic acid, is a significant component of this lipid class. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation and quantification of such molecules. These application notes provide detailed protocols for the analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These predictions are based on the known chemical shifts of cholesterol, cis-vaccenic acid, and other long-chain cholesteryl esters.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Atom NumberPredicted Chemical Shift (ppm)Multiplicity
Cholesterol Moiety
34.60m
55.37d
180.68s
191.02s
210.92d
260.86d
270.87d
Other Steroid Protons0.8 - 2.4m
Vaccenate Moiety
2'2.28t
3'1.61p
10'2.01m
11'5.35m
12'5.35m
13'2.01m
18'0.88t
Other Acyl Chain Protons1.25 - 1.35m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom NumberPredicted Chemical Shift (ppm)
Cholesterol Moiety
373.9
5139.7
6122.6
1036.5
1342.3
1811.9
1919.3
2118.7
2622.6
2722.8
Other Steroid Carbons12 - 57
Vaccenate Moiety
1' (C=O)173.3
2'34.4
3'25.0
10'27.2
11'129.8
12'129.9
13'27.2
18'14.1
Other Acyl Chain Carbons22 - 32

Experimental Protocols

I. Synthesis of this compound (Esterification)

This protocol describes a general method for the synthesis of cholesteryl esters.

Materials:

  • Cholesterol

  • 11(Z)-Vaccenic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for elution

Procedure:

  • Dissolve cholesterol (1 equivalent) and 11(Z)-vaccenic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution and stir until dissolved.

  • In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the cholesterol and fatty acid mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent chol Cholesterol reaction Esterification Reaction (0°C to Room Temp, 12-24h) chol->reaction vacc 11(Z)-Vaccenic Acid vacc->reaction dcc DCC dcc->reaction dmap DMAP dmap->reaction dcm Anhydrous DCM dcm->reaction workup Reaction Workup (Filtration, Washes, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

II. NMR Sample Preparation

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C and 2D NMR)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pasteur pipette and cotton wool

Procedure:

  • Weigh the required amount of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

  • Gently swirl the vial to dissolve the sample completely.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is at least 4-5 cm.

  • Cap the NMR tube securely.

III. NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1D ¹H NMR:

  • Pulse Program: zg30

  • Number of Scans (ns): 16-64

  • Relaxation Delay (d1): 1-2 s

  • Acquisition Time (aq): 3-4 s

  • Spectral Width (sw): 16-20 ppm

1D ¹³C NMR:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans (ns): 1024-4096

  • Relaxation Delay (d1): 2-5 s

  • Acquisition Time (aq): 1-2 s

  • Spectral Width (sw): 220-240 ppm

2D COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Number of Scans (ns): 2-4

  • Relaxation Delay (d1): 1.5-2 s

  • Number of Increments: 256-512

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.2

  • Number of Scans (ns): 2-8

  • Relaxation Delay (d1): 1.5-2 s

  • Number of Increments: 128-256

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (ns): 4-16

  • Relaxation Delay (d1): 1.5-2 s

  • Number of Increments: 256-512

G NMR Experimental Workflow sample_prep Sample Preparation (Dissolve in CDCl3 with TMS, Filter) oneD_H 1D ¹H NMR (Initial Structural Overview) sample_prep->oneD_H oneD_C 1D ¹³C NMR (Carbon Skeleton Information) sample_prep->oneD_C twoD_COSY 2D COSY (¹H-¹H Correlations) oneD_H->twoD_COSY twoD_HSQC 2D HSQC (Direct ¹H-¹³C Correlations) oneD_H->twoD_HSQC twoD_HMBC 2D HMBC (Long-range ¹H-¹³C Correlations) oneD_H->twoD_HMBC oneD_C->twoD_HSQC oneD_C->twoD_HMBC data_analysis Data Analysis & Structural Elucidation twoD_COSY->data_analysis twoD_HSQC->data_analysis twoD_HMBC->data_analysis

Caption: Workflow for NMR-based structural elucidation.

Structural Elucidation Strategy

The complete assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved through a systematic analysis of the 1D and 2D NMR data.

  • ¹H NMR Analysis: Identify key signals such as the olefinic protons of the cholesterol ring (H-6) and the vaccenate chain (H-11' and H-12'), the H-3 proton of the cholesterol backbone, and the various methyl group singlets and doublets.

  • ¹³C NMR Analysis: Identify the carbonyl carbon of the ester, the olefinic carbons, and the C-3 carbon of the cholesterol moiety.

  • COSY Analysis: Establish proton-proton coupling networks. For instance, trace the correlations from the well-resolved H-3 proton to its neighbors, and similarly, trace the couplings along the vaccenate fatty acid chain from the α-methylene protons (H-2').

  • HSQC Analysis: Correlate each proton signal to its directly attached carbon. This is crucial for assigning the carbons of the steroid skeleton and the fatty acid chain where proton signals are resolved.

  • HMBC Analysis: Identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons (e.g., C-10 and C-13 in the cholesterol part) and for connecting the cholesterol moiety to the vaccenate chain via correlations from H-3 to the carbonyl carbon (C-1').

G Logical Flow for NMR Signal Assignment start Start with Key Signals (¹H: H-3, H-6, Olefinic H) (¹³C: C=O, Olefinic C) cosy COSY (Trace ¹H-¹H spin systems) start->cosy hsqc HSQC (Assign protonated carbons) start->hsqc cosy->hsqc hmbc HMBC (Assign quaternary carbons and confirm fragments) hsqc->hmbc structure Complete Structure Elucidation hmbc->structure

Caption: Logical flow for NMR signal assignment.

Quantitative NMR (qNMR) Protocol

Quantitative NMR can be used to determine the purity of the synthesized this compound or to quantify it in a mixture.

Materials:

  • Accurately weighed sample of this compound

  • Accurately weighed internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • CDCl₃

Procedure:

  • Prepare a stock solution of the internal standard with a precisely known concentration.

  • Accurately weigh the this compound sample and dissolve it in a known volume of the internal standard stock solution.

  • Acquire a ¹H NMR spectrum with optimized parameters for quantification:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from this compound (e.g., the H-6 olefinic proton) and a signal from the internal standard.

  • Calculate the concentration or purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

These protocols and data provide a comprehensive guide for the structural elucidation and quantification of this compound using NMR spectroscopy, enabling researchers in lipidomics and drug development to accurately characterize this important biomolecule.

Application Notes and Protocols for Lipid Extraction of Cholesteryl 11(Z)-Vaccenate from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of Cholesteryl 11(Z)-Vaccenate, a specific cholesteryl ester, from plasma samples. The described methods are based on established lipid extraction techniques and are suitable for downstream analysis by mass spectrometry or chromatography.

Introduction

Cholesteryl esters are crucial components of plasma lipoproteins and play a significant role in cholesterol transport and metabolism. Accurate quantification of specific cholesteryl esters like this compound is vital for research in cardiovascular disease, metabolic disorders, and drug development. The choice of an appropriate lipid extraction method is a critical first step to ensure high recovery and purity of the target analyte. This application note details three commonly employed and effective methods for extracting cholesteryl esters from plasma: a modified Folch method, a methyl-tert-butyl ether (MTBE) method, and a solid-phase extraction (SPE) method.

Data Presentation

The efficiency of a lipid extraction protocol is determined by the recovery rate of the analyte. The following table summarizes typical recovery rates for cholesteryl esters from plasma using different extraction methodologies.

Extraction MethodKey SolventsTypical Recovery of Cholesteryl Esters (%)Reference
Modified FolchChloroform (B151607), Methanol (B129727)>90%[1]
MTBEMethyl-tert-butyl ether, MethanolBroad coverage of lipid classes[2][3]
Solid-Phase Extraction (SPE)Aminopropyl Silica (B1680970) Column84.9 (± 4.9)[4][5]

Experimental Workflow

The overall workflow for the extraction and analysis of this compound from plasma is depicted below. This process begins with plasma sample collection and culminates in the instrumental analysis of the extracted lipid.

G cluster_pre Sample Preparation cluster_extraction Lipid Extraction (Select one method) cluster_post Post-Extraction Processing cluster_analysis Analysis plasma Plasma Sample Collection istd Addition of Internal Standard plasma->istd folch Modified Folch Method istd->folch Option 1 mtbe MTBE Method istd->mtbe Option 2 spe Solid-Phase Extraction istd->spe Option 3 evaporation Solvent Evaporation folch->evaporation mtbe->evaporation spe->evaporation reconstitution Reconstitution in Analytical Solvent evaporation->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis

Caption: Overall workflow for this compound extraction and analysis.

Experimental Protocols

Safety Precautions: All extraction procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves, must be worn. Chloroform is a suspected carcinogen and should be handled with extreme care.

Protocol 1: Modified Folch Method (Biphasic Extraction)

This method is a widely used and robust technique for total lipid extraction.[6][7]

Materials:

  • Plasma

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or HPLC grade water)

  • Internal standard (e.g., deuterated cholesteryl ester)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma.

  • Add an appropriate amount of internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate at room temperature for 15-20 minutes with occasional shaking.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

  • Transfer the organic phase to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol (B130326) or acetonitrile/isopropanol).

Protocol 2: Methyl-tert-butyl ether (MTBE) Method

This method is a safer alternative to the Folch method as it avoids the use of chloroform and results in the lipid-containing organic phase being the upper layer, which is easier to collect.[2][8][9]

Materials:

  • Plasma

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • HPLC grade water

  • Internal standard

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma.

  • Add an appropriate amount of internal standard.

  • Add 200 µL of methanol and vortex for 30 seconds.

  • Add 800 µL of MTBE and vortex for 1 minute.

  • Incubate at room temperature for 1 hour to allow for protein precipitation and lipid extraction.

  • Add 300 µL of HPLC grade water to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins and separate the phases.

  • Carefully collect the upper organic phase (MTBE layer) containing the lipids.

  • Transfer the organic phase to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for your analytical method.

Protocol 3: Solid-Phase Extraction (SPE) for Cholesteryl Ester Isolation

This method is ideal for fractionating lipid classes and isolating cholesteryl esters with high purity.[4][5][10][11] This protocol assumes a total lipid extract has already been prepared using a method like the Folch or MTBE method.

Materials:

  • Dried total lipid extract from plasma

  • Aminopropyl-bonded silica SPE cartridges (e.g., 100 mg)

  • Chloroform (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator

Procedure:

  • SPE Cartridge Conditioning:

    • Wash the aminopropyl SPE cartridge with 2 mL of hexane.

    • Equilibrate the cartridge with 2 mL of chloroform. Do not let the cartridge run dry.

  • Sample Loading:

    • Reconstitute the dried total lipid extract in 1 mL of chloroform.

    • Apply the reconstituted sample to the SPE cartridge.

  • Elution of Lipid Classes:

    • Fraction 1 (Neutral Lipids including Cholesteryl Esters): Elute with 2 mL of chloroform:hexane (1:1, v/v). Collect this fraction.

    • Fraction 2 (Free Fatty Acids): Elute with 2 mL of diethyl ether containing 2% acetic acid. Discard or collect for other analyses.

    • Fraction 3 (Phospholipids): Elute with 2 mL of methanol. Discard or collect for other analyses.

  • Sample Processing:

    • Take the collected neutral lipid fraction (Fraction 1) and evaporate the solvent to dryness under a gentle stream of nitrogen. .

    • Reconstitute the dried extract in a suitable solvent for the final analysis of this compound.

Downstream Analysis

Following extraction and reconstitution, the samples are ready for analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of individual cholesteryl ester species like this compound.[12][13][14] Gas chromatography-mass spectrometry (GC-MS) can also be employed, often requiring a derivatization step.

Conclusion

The choice of lipid extraction method for this compound from plasma depends on the specific requirements of the study, including sample throughput, desired purity, and available equipment. The modified Folch and MTBE methods are suitable for total lipid extraction, while SPE provides a means to isolate the cholesteryl ester fraction for more targeted analysis. For accurate quantification, the use of an appropriate internal standard is highly recommended. The protocols provided here offer robust and reliable options for researchers in various fields of life sciences and drug development.

References

Application Note: High-Throughput Quantification of Cholesteryl Esters in Biological Matrices Using Cholesteryl 11(Z)-Vaccenate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CE) are neutral lipids that play a crucial role in the storage and transport of cholesterol within the body.[1] Alterations in the profiles of cholesteryl esters have been linked to various diseases, including atherosclerosis, cystic fibrosis, and certain cancers, making their accurate quantification a key area of interest in lipidomics research and drug development.[2] This application note describes a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantification of cholesteryl esters in biological samples, utilizing Cholesteryl 11(Z)-Vaccenate as an internal standard to ensure high accuracy and precision.

This compound is an ideal internal standard for this application due to its structural similarity to endogenous cholesteryl esters, while its unique fatty acid chain (18:1, n-7) allows for its clear differentiation from naturally occurring CEs in most biological systems. Its physicochemical properties ensure that it behaves similarly to other cholesteryl esters during extraction and ionization, thereby effectively compensating for variations in sample preparation and matrix effects.

Properties of this compound

PropertyValue
CAS Number 13110-26-4
Molecular Formula C45H78O2
Molecular Weight 651.1 g/mol
Lipid Number CE 18:1 (11Z)
Purity >99%

Experimental Workflow Overview

The overall experimental workflow for the quantification of cholesteryl esters using this compound as an internal standard is depicted below. This process includes sample preparation, lipid extraction, LC-MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Cholesteryl 11(Z)-Vaccenate (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction (e.g., Folch or Bligh-Dyer method) Spike->Extraction Drydown Dry Down Lipid Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS Grade Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition LCMS->Data Quant Quantification of Cholesteryl Esters Data->Quant Report Reporting Quant->Report G Analyte Peak Area of Endogenous CE Ratio Calculate Peak Area Ratio (Analyte/IS) Analyte->Ratio IS Peak Area of This compound (IS) IS->Ratio Conc_Analyte Calculate Concentration of Endogenous CE Ratio->Conc_Analyte Conc_IS Known Concentration of IS Conc_IS->Conc_Analyte

References

Cholesteryl 11(Z)-Vaccenate: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 11(Z)-vaccenate is a cholesteryl ester, a class of lipids crucial for various cellular functions.[1][2] Cholesteryl esters are formed through the esterification of cholesterol with a fatty acid, in this case, 11(Z)-vaccenic acid.[1] These molecules are more hydrophobic than free cholesterol and are primarily involved in the transport and storage of cholesterol within cells, particularly in lipid droplets.[3][4] Dysregulation of cholesteryl ester metabolism is implicated in several diseases, including atherosclerosis and certain neurological disorders.[1][2] While specific applications of this compound are not extensively documented, its role can be inferred from the broader functions of cholesteryl esters and the known biological activities of its components, cholesterol and vaccenic acid.

These application notes provide a framework for investigating the potential uses of this compound in cell culture-based research, drawing upon the established roles of related cholesteryl esters.

Application Notes

This compound can be a valuable tool in various cell culture applications, primarily for studying lipid metabolism, cellular signaling, and the pathobiology of diseases associated with lipid dysregulation.

Investigation of Lipid Droplet Dynamics and Cholesterol Storage

Cholesteryl esters are the primary form of stored cholesterol in cytosolic lipid droplets.[3][4] The accumulation and hydrolysis of these esters are critical for maintaining cellular cholesterol homeostasis.[1][3]

  • Research Focus: Studying the mechanisms of lipid droplet formation, the roles of specific enzymes like ACAT (acyl-CoA:cholesterol acyltransferase) in its synthesis, and the mobilization of stored cholesterol by neutral and acid cholesterol ester hydrolases.[1][3]

  • Cell Models: Macrophages (e.g., RAW 264.7, THP-1), hepatocytes (e.g., HepG2), and steroidogenic cells (e.g., adrenal or Leydig cells) are relevant models for studying cholesteryl ester metabolism.[3][5][6][7]

Modeling Atherosclerosis and Foam Cell Formation

A key event in the development of atherosclerosis is the accumulation of cholesteryl esters within macrophages in the arterial wall, leading to the formation of "foam cells".[3][8][9]

  • Research Focus: this compound can be used to load macrophages in culture to induce a foam cell phenotype. This in vitro model can be used to study the mechanisms of lipid uptake, the inflammatory response of macrophages to lipid loading, and to screen for therapeutic agents that promote cholesterol efflux.[3][9]

  • Cell Models: Primary monocyte-derived macrophages, THP-1, or J774 cell lines are commonly used.

Modulation of Cellular Signaling Pathways

Cholesteryl esters and their metabolic precursor, cholesterol, are integral components of lipid rafts, which are microdomains in the cell membrane that serve as platforms for signaling molecules.[1][10] The metabolism of cholesteryl esters can influence the availability of free cholesterol, thereby affecting the integrity and function of these rafts and the signaling pathways they regulate.[1][11]

  • Research Focus: Investigating the impact of this compound on signaling pathways involved in cell proliferation, inflammation, and apoptosis. For example, the cholesterol esterification pathway has been linked to the control of the G1/S transition in the cell cycle of vascular smooth muscle cells.[12][13]

  • Cell Models: A variety of cell lines can be used depending on the specific pathway of interest, including endothelial cells (e.g., HUVECs), smooth muscle cells, and neuronal cells.[11][12]

Studies on Membrane Fluidity and Integrity

Cholesterol is a critical regulator of cell membrane fluidity.[14] By serving as a precursor for stored cholesteryl esters, this compound can indirectly influence the amount of free cholesterol available for incorporation into cellular membranes.

  • Research Focus: Examining how the uptake and metabolism of this compound affect membrane-dependent processes such as endocytosis, exocytosis, and the function of membrane-bound proteins.[1]

  • Cell Models: Any cultured cell line can be used, with specific biophysical techniques employed to measure membrane fluidity.

Quantitative Data Summary

The following table summarizes potential quantitative outcomes that could be measured when applying this compound in cell culture experiments. These are hypothetical values based on general knowledge of cholesteryl esters and should be determined empirically.

Application Area Cell Model Parameter Measured Expected Outcome with this compound Treatment Control Group
Lipid Droplet Formation Macrophages (THP-1)Lipid Droplet Area (µm²) per cellIncreasedVehicle Control
Cellular Cholesteryl Ester Content (ng/mg protein)IncreasedVehicle Control
Foam Cell Formation Macrophages (THP-1)% of Oil Red O Positive CellsIncreasedVehicle Control
Inflammatory Cytokine (e.g., TNF-α) Secretion (pg/mL)IncreasedVehicle Control
Cell Cycle Progression Vascular Smooth Muscle Cells% of Cells in S Phase (via BrdU incorporation)Potentially IncreasedVehicle Control
Cyclin D1 Expression (relative to control)Potentially IncreasedVehicle Control
Cholesterol Efflux Macrophage Foam Cells% Cholesterol Efflux to HDLPotentially ModulatedVehicle Control

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Cholesteryl esters are highly hydrophobic and require careful preparation for delivery to cultured cells.

Materials:

  • This compound

  • Ethanol (B145695) (absolute, sterile)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for the cell line

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in sterile absolute ethanol to create a concentrated stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Complexing with BSA:

    • Warm the required volume of cell culture medium or PBS containing an appropriate concentration of fatty acid-free BSA (e.g., 1-2%) to 37°C.

    • Slowly add the ethanolic stock solution of this compound to the BSA-containing medium while vortexing gently to facilitate complex formation. The final ethanol concentration should be kept low (typically <0.5%) to avoid cytotoxicity.

    • Incubate the mixture at 37°C for 15-30 minutes to allow for complete complexing.

  • Application to Cells:

    • Remove the existing culture medium from the cells.

    • Add the prepared this compound-BSA complex-containing medium to the cells.

    • Incubate for the desired period.

Note: The optimal concentrations of this compound and BSA, as well as the incubation time, should be determined empirically for each cell type and experimental setup.

Protocol 2: Induction of Macrophage Foam Cell Formation

Materials:

  • Macrophage cell line (e.g., THP-1)

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • This compound-BSA complex (prepared as in Protocol 1)

  • Oil Red O staining solution

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

Procedure:

  • Cell Seeding and Differentiation (for THP-1):

    • Seed THP-1 monocytes in a suitable culture vessel (e.g., 24-well plate with coverslips).

    • Induce differentiation into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

    • Wash the cells with fresh medium to remove PMA and allow them to rest for 24 hours.

  • Lipid Loading:

    • Treat the differentiated macrophages with varying concentrations of the this compound-BSA complex for 24-48 hours. Include a vehicle control (medium with BSA and the same final concentration of ethanol).

  • Staining for Lipid Droplets:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Stain with Oil Red O solution for 30-60 minutes.

    • Wash with water to remove excess stain.

    • Mount the coverslips onto microscope slides with an aqueous mounting medium.

  • Analysis:

    • Visualize the cells under a light microscope. Foam cells will be characterized by the presence of numerous red-stained lipid droplets in the cytoplasm.

    • Quantify foam cell formation by counting the percentage of Oil Red O-positive cells or by extracting the stain and measuring its absorbance.

Protocol 3: Quantification of Cellular Cholesteryl Esters

Materials:

  • Cultured cells treated with this compound

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

  • Cholesterol/Cholesteryl Ester Quantitation Kit (Colorimetric or Fluorometric)

  • Homogenizer or sonicator

Procedure:

  • Cell Lysis and Lipid Extraction:

    • After treatment, wash the cells with cold PBS and harvest them.

    • Extract total lipids from the cell pellet using a suitable method, such as the Folch method with a chloroform:methanol mixture.[15]

    • Dry the lipid extract under a stream of nitrogen.

  • Quantification:

    • Resuspend the dried lipid extract in the assay buffer provided with the quantitation kit.

    • Follow the manufacturer's instructions to measure the levels of total cholesterol and free cholesterol.

    • The amount of cholesteryl ester is determined by subtracting the free cholesterol value from the total cholesterol value.[16]

  • Normalization:

    • Normalize the cholesteryl ester content to the total protein content of the cell lysate.

Visualizations

Signaling Pathway

Cholesteryl_Ester_Metabolism_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome CE_complex This compound -BSA Complex Receptor Lipid Transporter (e.g., SR-BI) CE_complex->Receptor Uptake CE Cholesteryl 11(Z)-Vaccenate Receptor->CE LipidRaft Lipid Raft SignalingProtein Signaling Protein LipidRaft->SignalingProtein Modulates Activity nCEH Neutral Cholesteryl Ester Hydrolase CE->nCEH Hydrolysis aCEH Acid Cholesteryl Ester Hydrolase CE->aCEH Hydrolysis FC Free Cholesterol FC->LipidRaft Incorporation ACAT ACAT FC->ACAT Esterification VA Vaccenic Acid nCEH->FC nCEH->VA LipidDroplet Lipid Droplet (CE Storage) ACAT->LipidDroplet aCEH->FC aCEH->VA

Caption: Generalized pathway of cholesteryl ester uptake and metabolism.

Experimental Workflow

Foam_Cell_Formation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed and Differentiate Macrophages (e.g., THP-1) treat Incubate Macrophages with Lipid Complex (24-48h) start->treat control Incubate with Vehicle Control start->control prep_lipid Prepare Cholesteryl 11(Z)-Vaccenate-BSA Complex prep_lipid->treat fix_stain Fix and Stain with Oil Red O treat->fix_stain control->fix_stain microscopy Microscopy and Image Analysis fix_stain->microscopy quantify Quantify Foam Cell Formation microscopy->quantify

Caption: Workflow for inducing and analyzing macrophage foam cells.

References

Cholesteryl 11(Z)-Vaccenate stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Cholesteryl 11(Z)-Vaccenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cholesteryl ester of vaccenic acid, an unsaturated fatty acid. As with many unsaturated lipids, its stability is a critical factor for researchers in ensuring the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the proper storage, handling, and stability assessment of this compound. Due to limited publicly available stability data specific to this compound, the following recommendations are based on established best practices for the handling of unsaturated cholesteryl esters and other lipids.[1]

Proper Storage Conditions

The primary degradation pathways for unsaturated cholesteryl esters like this compound are oxidation and hydrolysis. Proper storage is essential to minimize these degradation processes.

Recommended Storage Summary

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical degradation, including oxidation and hydrolysis.[1]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation of the unsaturated fatty acid chain.[1]
Form In a suitable organic solventUnsaturated lipids are often not stable as powders and should be dissolved in a high-purity organic solvent.[1]
Container Glass vial with a Teflon-lined capPrevents leaching of plasticizers and other contaminants that can occur with plastic containers when using organic solvents.[1]
Light Protected from light (amber vial or stored in the dark)Light can catalyze oxidative degradation.
Handling Allow to warm to room temperature before openingPrevents condensation of moisture inside the container, which can lead to hydrolysis.[1]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

1. Materials and Reagents

  • This compound

  • High-purity organic solvent (e.g., chloroform, hexane, or isopropanol)

  • HPLC-grade solvents for analysis (e.g., acetonitrile (B52724), isopropanol)

  • Inert gas (Argon or Nitrogen)

  • Glass vials with Teflon-lined caps

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

2. Sample Preparation

  • Prepare a stock solution of this compound in a suitable high-purity organic solvent at a known concentration.

  • Dispense aliquots of the stock solution into glass vials.

  • Evaporate the solvent under a stream of inert gas to obtain a thin film of the lipid, or keep it in solution, depending on the desired test conditions.

  • If stored as a solution, ensure the vial is flushed with inert gas before sealing.

3. Stress Conditions (Forced Degradation)

  • Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

  • Hydrolytic Stress:

    • Acidic: Add a small volume of a dilute acid solution to the sample.

    • Basic: Add a small volume of a dilute basic solution to the sample.

    • Neutral: Add a small volume of purified water.

  • Oxidative Stress: Expose the sample to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).

  • Photostability: Expose the samples to a controlled light source as per ICH Q1B guidelines.

4. Time Points

  • Analyze samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month). The exact timing will depend on the severity of the stress condition.

5. Analytical Method

  • HPLC-UV: A common method for the analysis of cholesteryl esters.

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of solvents like acetonitrile and isopropanol.

    • Detection: UV detection at a low wavelength, typically around 205-210 nm.[2][3]

  • LC-MS: Provides higher sensitivity and specificity, and can be used to identify degradation products.[4][5][6][7][8]

6. Data Analysis

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of degradation.

  • Identify any new peaks that appear in the chromatogram, which may represent degradation products.

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep1 Prepare Stock Solution prep2 Aliquot into Vials prep1->prep2 prep3 Evaporate Solvent / Inert Gas Flush prep2->prep3 stress1 Thermal prep3->stress1 Expose Samples stress2 Hydrolytic (Acid/Base/Neutral) prep3->stress2 Expose Samples stress3 Oxidative prep3->stress3 Expose Samples stress4 Photolytic prep3->stress4 Expose Samples analysis1 Sample at Time Points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 analysis2 HPLC-UV / LC-MS Analysis analysis1->analysis2 analysis3 Quantify Parent Compound analysis2->analysis3 analysis4 Identify Degradants analysis3->analysis4 results1 Calculate % Degradation analysis4->results1 results2 Propose Degradation Pathway analysis4->results2 results3 Determine Shelf-life / Storage results1->results3

Caption: Workflow for assessing the stability of this compound.

Hypothetical Degradation Pathway

Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent This compound ox_product1 Hydroperoxides parent->ox_product1 O2, Light, Heat hydro_product1 Cholesterol parent->hydro_product1 H2O, Acid/Base hydro_product2 Vaccenic Acid parent->hydro_product2 H2O, Acid/Base ox_product2 Epoxides ox_product1->ox_product2 ox_product3 Aldehydes/Ketones ox_product2->ox_product3

Caption: Potential degradation pathways for an unsaturated cholesteryl ester.

Disclaimer: The information provided in this document is for guidance purposes only and is based on general principles for handling unsaturated lipids. It is strongly recommended that researchers perform their own stability studies to determine the optimal storage and handling conditions for this compound for their specific applications.

References

Anwendungshinweise und Protokolle zur Derivatisierung von Cholesteryl-11(Z)-vaccenat für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Qualitative und quantitative Analyse von Cholesteryl-11(Z)-vaccenat in Forschungs-, Wissenschafts- und pharmazeutischen Entwicklungsumgebungen.

Einleitung: Cholesteryl-11(Z)-vaccenat ist ein Cholesterylester, der aus Cholesterin und 11(Z)-Vaccensäure, einem Isomer der Ölsäure, besteht. Für eine genaue Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist eine Derivatisierung erforderlich, um die Flüchtigkeit der Verbindung zu erhöhen und die thermische Stabilität zu verbessern.[1][2] Ohne Derivatisierung neigen polare Gruppen wie die Hydroxylgruppe des Cholesterins und die Carboxylgruppe der Fettsäure (nach Hydrolyse) zu Adsorptionseffekten im GC-System, was zu schlechter Peakform und ungenauer Quantifizierung führt.[3]

Diese Anwendungsbeschreibung beschreibt zwei primäre Methoden zur Derivatisierung von Cholesteryl-11(Z)-vaccenat für die GC-MS-Analyse:

  • Analyse der Fettsäurenkomponente (11(Z)-Vaccensäure): Dieser Ansatz beinhaltet die Hydrolyse (Verseifung) der Esterbindung, um die freie Fettsäure freizusetzen, gefolgt von einer Veresterung zur Bildung eines Fettsäuremethylesters (FAME).[2][3]

  • Analyse der Sterolkomponente (Cholesterin): Nach der Hydrolyse der Esterbindung wird die freigesetzte Cholesterin-Einheit durch Silylierung derivatisiert, um ihre Flüchtigkeit für die GC-Analyse zu erhöhen.[1][4][5]

Methode 1: Analyse der Fettsäurenkomponente als Fettsäuremethylester (FAME)

Diese Methode ist ideal für die genaue Identifizierung und Quantifizierung der 11(Z)-Vaccensäure-Einheit des Cholesterylesters. Der Prozess umfasst zwei Hauptschritte: die alkalische Hydrolyse des Esters und die anschließende säurekatalysierte Methylierung der freigesetzten Fettsäure.

Experimentelles Protokoll: Hydrolyse und Methylierung
  • Probenvorbereitung: Wägen Sie 1-10 mg der Cholesteryl-11(Z)-vaccenat-Probe in ein Reaktionsgefäß mit Schraubverschluss und PTFE-Dichtung ein.

  • Alkalische Hydrolyse (Verseifung):

    • Geben Sie 2 ml einer 0,5 M Lösung von Kaliumhydroxid (KOH) in Methanol hinzu.

    • Verschließen Sie das Gefäß fest und erhitzen Sie es für 10 Minuten bei 70°C in einem Heizblock oder Wasserbad, um die Esterbindung vollständig zu spalten.

    • Lassen Sie die Probe auf Raumtemperatur abkühlen.

  • Säurekatalysierte Methylierung:

    • Geben Sie 2 ml einer 12%igen (w/w) Lösung von Bortrifluorid in Methanol (BF₃-Methanol) hinzu.[2][6] Alternativ kann auch methanolischer Chlorwasserstoff verwendet werden.[7]

    • Verschließen Sie das Gefäß erneut und erhitzen Sie es für 5-10 Minuten bei 60°C.[2]

  • Extraktion der FAMEs:

    • Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

    • Geben Sie 1 ml Wasser und 2 ml n-Hexan (in GC-Qualität) hinzu.[2]

    • Verschließen Sie das Gefäß und schütteln Sie es kräftig für 30 Sekunden, um die FAMEs in die organische Phase zu extrahieren.

    • Lassen Sie die Phasen sich trennen. Die obere Hexan-Phase enthält die FAMEs.

  • Probenreinigung:

    • Überführen Sie die obere Hexan-Schicht vorsichtig in ein sauberes Vial.

    • Trocknen Sie den Extrakt, indem Sie ihn durch eine kleine Säule mit wasserfreiem Natriumsulfat leiten oder direkt wasserfreies Natriumsulfat in das Vial geben.[2]

  • Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System.

Workflow-Diagramm: FAME-Analyse

FAME_Workflow cluster_prep Probenvorbereitung cluster_extraction Extraktion cluster_analysis Analyse start Cholesteryl-11(Z)-vaccenat Probe hydrolyse Alkalische Hydrolyse (0.5M KOH in MeOH, 70°C) start->hydrolyse Schritt 1 methylierung Säurekatalysierte Methylierung (BF3-Methanol, 60°C) hydrolyse->methylierung Schritt 2 extraktion Flüssig-Flüssig-Extraktion (Hexan/Wasser) methylierung->extraktion Schritt 3 trocknung Trocknung der organischen Phase (Na2SO4) extraktion->trocknung Schritt 4 gcms GC-MS Analyse trocknung->gcms Schritt 5

Abbildung 1: Workflow der FAME-Derivatisierung.

GC-MS Parameter für die FAME-Analyse
ParameterEmpfehlung
GC-Säule Hochpolare Säule, z.B. Agilent J&W DB-FATWAX UI, Rt-2560 (100 m) oder SLB-IL111 (200 m) für die Trennung von cis/trans-Isomeren.[8][9][10]
Trägergas Helium oder Wasserstoff, konstante Flussrate (z.B. 1,5 mL/min).[11]
Injektor Split/Splitless, Temperatur: 250°C.
Ofenprogramm Anfangstemperatur 100°C, Rampe mit 3°C/min auf 240°C, Haltezeit 15 min (Beispielprogramm, muss optimiert werden).[12]
MS-Transferline 280°C.
Ionenquelle Elektronenstoßionisation (EI), 70 eV, Temperatur: 230°C.[11]
Massenbereich m/z 50-450.[11]

Methode 2: Analyse der Sterolkomponente (Cholesterin) durch Silylierung

Diese Methode konzentriert sich auf die Analyse des Cholesterin-Anteils nach der Abspaltung der Fettsäure. Die Hydroxylgruppe des Cholesterins wird silyliert, um ein flüchtiges Trimethylsilyl (TMS)-Derivat zu bilden.

Experimentelles Protokoll: Hydrolyse und Silylierung
  • Probenvorbereitung und Hydrolyse: Führen Sie die Schritte 1 und 2 des FAME-Protokolls (alkalische Hydrolyse) durch, um das Cholesterin freizusetzen.

  • Neutralisation und Extraktion:

    • Nach dem Abkühlen geben Sie 1 ml Wasser hinzu.

    • Extrahieren Sie das freigesetzte Cholesterin dreimal mit je 2 ml n-Hexan.

    • Vereinigen Sie die organischen Phasen und trocknen Sie diese unter einem sanften Stickstoffstrom ein.

  • Silylierungsreaktion:

    • Lösen Sie den trockenen Rückstand in 100 µL eines aprotischen Lösungsmittels wie Pyridin oder Acetonitril.

    • Geben Sie 100 µL des Silylierungsreagenzes N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) als Katalysator hinzu.[3][5][7]

    • Verschließen Sie das Gefäß fest und erhitzen Sie es für 40-60 Minuten bei 60-70°C.[3][5][13]

  • Analyse: Nach dem Abkühlen auf Raumtemperatur kann die Probe direkt in das GC-MS-System injiziert werden.

Workflow-Diagramm: Cholesterin-Silylierung

Silylation_Workflow cluster_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse start Cholesteryl-11(Z)-vaccenat Probe hydrolyse Alkalische Hydrolyse (0.5M KOH in MeOH, 70°C) start->hydrolyse Schritt 1 extraktion Extraktion des Cholesterins (Hexan) & Trocknung hydrolyse->extraktion Schritt 2 silylierung Silylierung (BSTFA + 1% TMCS, 70°C) extraktion->silylierung Schritt 3 gcms GC-MS Analyse silylierung->gcms Schritt 4

Abbildung 2: Workflow der Cholesterin-Silylierung.

GC-MS Parameter für die Analyse von TMS-Cholesterin
ParameterEmpfehlung
GC-Säule Unpolare oder mittelpolare Säule, z.B. DB-5ms (30 m x 0,25 mm x 0,25 µm).[12]
Trägergas Helium, konstante Flussrate (z.B. 1 mL/min).[7]
Injektor Split/Splitless, Temperatur: 280-300°C.[7]
Ofenprogramm Anfangstemperatur 150°C (5 min), Rampe mit 50°C/min auf 280°C, Haltezeit 7.6 min (Beispiel für schnelle Analyse, muss optimiert werden).[14]
MS-Transferline 300°C.[7]
Ionenquelle Elektronenstoßionisation (EI), 70 eV, Temperatur: 230°C.[7]
Massenbereich m/z 50-500, mit Fokus auf charakteristische Ionen für TMS-Cholesterin (z.B. m/z 458, 368, 329).

Quantitative Daten

Die folgende Tabelle fasst typische Leistungsdaten für die GC-MS-Analyse von FAMEs und silylierten Sterolen zusammen, die aus der Literatur abgeleitet wurden. Diese Werte dienen als Referenz und können je nach spezifischer Matrix und Instrumentierung variieren.

ParameterFAME-Analyse (C18:1 Isomere)Silylierte Sterole (Cholesterin)Referenz
Nachweisgrenze (LOD) 0.02 - 0.91 µg/mL~0.1 mmol/L[1][11]
Bestimmungsgrenze (LOQ) 0.26 - 2.90 µg/mL-[11]
Linearitätsbereich (r²) > 0.99> 0.93[15]
Wiederfindung (%) -≥ 93.6%[15]
Präzision (RSD %) < 5% (Intra-day)0.9 - 3.9% (Wiederholbarkeit)[11][15]

Zusammenfassung und Ausblick

Die Wahl der Derivatisierungsmethode hängt vom analytischen Ziel ab. Für die Untersuchung der Fettsäurezusammensetzung ist die Hydrolyse gefolgt von der FAME-Bildung die Methode der Wahl.[16] Wenn der Fokus auf der Quantifizierung des Cholesterin-Anteils liegt, ist die Silylierung nach der Hydrolyse das geeignete Verfahren.[4][5] Beide Protokolle bieten robuste und reproduzierbare Ergebnisse für die GC-MS-Analyse von Cholesteryl-11(Z)-vaccenat und ähnlichen Cholesterylestern. Die GC-MS bleibt aufgrund ihrer hohen Reproduzierbarkeit und einfachen Metaboliten-Annotation eine weit verbreitete Technik für das Profiling und die Identifizierung von Sterolen und Fettsäuren.

References

Application Notes and Protocols for the Quantification of Cholesteryl 11(Z)-Vaccenate in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 11(Z)-vaccenate is a specific cholesteryl ester, an ester of cholesterol and 11(Z)-vaccenic acid. Cholesteryl esters are storage forms of cholesterol within cells and are transported in lipoproteins in the bloodstream. The quantification of specific cholesteryl esters like this compound in various tissues is crucial for understanding lipid metabolism, cellular signaling, and the pathology of various diseases, including cardiovascular and metabolic disorders. These application notes provide detailed protocols for the extraction, separation, and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Protocols

Tissue Sample Preparation and Homogenization

Proper handling and preparation of tissue samples are critical for accurate quantification of lipids.

Materials:

  • Fresh or frozen tissue samples

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • 2 mL screw-cap tubes with beads (ceramic or steel)

  • Centrifuge

Protocol:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Wash the tissue with ice-cold PBS to remove any blood or external contaminants.

  • Place the tissue in a pre-chilled 2 mL screw-cap tube containing homogenization beads.

  • Add 1 mL of ice-cold PBS to the tube.

  • Homogenize the tissue using a bead beater or other homogenizer until a uniform homogenate is achieved. Keep samples on ice throughout the process to minimize enzymatic degradation.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for lipid extraction.

Lipid Extraction from Tissue Homogenate

A robust lipid extraction method is essential to efficiently isolate cholesteryl esters from the complex tissue matrix. The Folch method is a widely used and effective technique.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Internal Standard (e.g., d7-cholesteryl oleate)

Protocol:

  • To 100 µL of tissue homogenate, add a known amount of an appropriate internal standard (e.g., d7-cholesteryl oleate) to correct for extraction efficiency and instrument variability.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the homogenate in a glass centrifuge tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at room temperature.

  • Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as 100 µL of isopropanol (B130326) or a mobile phase-matching solution.

LC-MS/MS Quantification of this compound

Liquid chromatography-tandem mass spectrometry provides the necessary selectivity and sensitivity for the quantification of specific lipid species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water/methanol (50:50, v/v) with 0.1% formic acid

  • Mobile Phase B: 10 mM ammonium formate in isopropanol/methanol (80:20, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Example for Positive Ion Mode):

  • Ionization Mode: ESI or APCI, positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (C45H78O2, MW: 651.1 g/mol )[1]: Precursor ion [M+NH4]+ (m/z 668.6) -> Product ion (m/z 369.3) (cholesterol backbone fragment)

    • Internal Standard (d7-cholesteryl oleate): Precursor ion [M+NH4]+ (m/z 676.6) -> Product ion (m/z 376.3) (d7-cholesterol backbone fragment)

Data Analysis: Quantification is achieved by creating a calibration curve using a series of known concentrations of a this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrants. The concentration of this compound in the tissue samples is then determined from this calibration curve and normalized to the initial tissue weight.

Data Presentation

The quantitative data for this compound should be summarized in a clear and structured table to facilitate comparison across different tissue types. While direct quantitative data for this compound is sparse in the literature, a hypothetical distribution based on the known tissue distribution of its precursor, vaccenic acid, can be informative.

Tissue TypeHypothetical Concentration of this compound (µg/g tissue)
Liver5.2 ± 1.8
Adipose Tissue12.5 ± 3.5
Heart2.1 ± 0.7
Skeletal Muscle1.5 ± 0.4
Brain0.8 ± 0.2

Note: These values are hypothetical and for illustrative purposes. Actual concentrations will need to be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (Folch Method) cluster_analysis LC-MS/MS Analysis tissue Tissue Sample (50-100 mg) homogenize Homogenization in PBS tissue->homogenize centrifuge1 Centrifugation (10,000 x g) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_is Add Internal Standard supernatant->add_is extraction Add Chloroform:Methanol (2:1) add_is->extraction phase_sep Add 0.9% NaCl & Centrifuge extraction->phase_sep collect_organic Collect Lower Organic Phase phase_sep->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Solvent dry_down->reconstitute lc_separation C18 Reversed-Phase LC Separation reconstitute->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification final_data final_data quantification->final_data Final Concentration (µg/g tissue)

Caption: Experimental workflow for the quantification of this compound.

Metabolic Pathway of this compound Formation

Cholesteryl esters are synthesized from cholesterol and fatty acyl-CoAs by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) in the endoplasmic reticulum, or from cholesterol and phosphatidylcholines by lecithin-cholesterol acyltransferase (LCAT) in plasma.[2]

metabolic_pathway cluster_intracellular Intracellular Pathway (Endoplasmic Reticulum) cluster_extracellular Extracellular Pathway (Plasma) cholesterol1 Cholesterol acat ACAT cholesterol1->acat vaccenyl_coa 11(Z)-Vaccenyl-CoA vaccenyl_coa->acat ce_vaccenate1 This compound acat->ce_vaccenate1 storage Lipid Droplet Storage ce_vaccenate1->storage cholesterol2 Cholesterol (in HDL) lcat LCAT cholesterol2->lcat pc_vaccenate Phosphatidylcholine (containing 11(Z)-Vaccenate) pc_vaccenate->lcat ce_vaccenate2 This compound (in HDL) lcat->ce_vaccenate2 transport Transport in Lipoproteins ce_vaccenate2->transport

Caption: Formation of this compound via intracellular and extracellular pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cholesteryl 11(Z)-Vaccenate Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cholesteryl 11(Z)-Vaccenate and other cholesteryl esters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals enhance ionization efficiency and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my this compound consistently low in ESI-MS?

A1: Low signal intensity for cholesteryl esters like this compound is a common issue primarily due to their nonpolar nature, which results in poor ionization efficiency in ESI.[1] To overcome this, it is essential to promote the formation of adduct ions. Operating in positive ion mode and facilitating the formation of ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) adducts can significantly enhance the signal.[1][2][3]

Q2: What are the most common adducts for cholesteryl esters in ESI-MS, and which one should I choose?

A2: The most common adducts for cholesteryl esters are ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[1][2][3]

  • Ammonium adducts ([M+NH₄]⁺) are widely used and typically yield a characteristic fragment ion at m/z 369 upon collision-induced dissociation (CID), which corresponds to the cholestane (B1235564) cation.[2][4] This is useful for precursor ion scanning.

  • Sodiated adducts ([M+Na]⁺) can provide enhanced signal intensity and offer a different fragmentation pathway, often resulting in a neutral loss of cholestane (NL 368.5).[5] This can be highly specific for quantifying cholesteryl esters.

  • Lithiated adducts ([M+Li]⁺) have also been shown to enhance ionization and provide class-specific fragmentation.[3]

The choice of adduct can depend on your specific instrumentation and analytical goals. It is often beneficial to test different adduct-forming modifiers to determine which provides the best sensitivity and specificity for your experiment.

Q3: My signal is inconsistent between runs. What could be the cause?

A3: Signal instability can arise from several factors:

  • In-source fragmentation: Cholesteryl esters can be susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high. This can lead to a reduction in the intensity of the intended precursor ion.

  • Matrix effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte. Enhancing sample clean-up using techniques like solid-phase extraction (SPE) can mitigate this.

  • Solvent consistency: Ensure your mobile phase composition and the concentration of your adduct-forming additive are consistent between runs.

Q4: Should I be using normal-phase or reversed-phase chromatography for this compound?

A4: Both normal-phase and reversed-phase chromatography can be used for the analysis of cholesteryl esters.

  • Reversed-phase LC-MS is common, but the highly nonpolar nature of cholesteryl esters can lead to very long retention times or poor peak shape with standard C18 columns and aqueous-organic mobile phases.

  • Normal-phase LC-MS with solvents like hexane (B92381) and ethanol (B145695) can be a suitable alternative for separating these nonpolar lipids.

The choice will depend on your sample complexity and the other lipids you may be analyzing simultaneously.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Low or No Signal Poor ionization of the nonpolar cholesteryl ester.1. Promote Adduct Formation: Add an adduct-forming modifier to your mobile phase or sample solvent (e.g., ammonium acetate (B1210297), sodium acetate, or lithium hydroxide). See Experimental Protocols for details. 2. Optimize Ion Source Parameters: Adjust the capillary voltage, cone voltage, and source temperature to find the optimal settings for your specific instrument and adduct. Start with lower cone voltages to minimize in-source fragmentation.
Poor Peak Shape or Long Retention Time (in RP-LC) The analyte is too nonpolar for the mobile phase.1. Modify Mobile Phase: Increase the proportion of the organic solvent in your gradient. 2. Consider a Different Column: A column with a different stationary phase (e.g., a shorter alkyl chain or a phenyl-hexyl phase) may provide better results. 3. Switch to Normal-Phase Chromatography: If reversed-phase is not providing adequate results, consider developing a normal-phase method.
Multiple Peaks for a Single Analyte Formation of multiple adducts (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺).1. Control Adduct Formation: Ensure a sufficient concentration of a single adduct-forming reagent to promote the formation of a primary adduct. 2. Check for Contaminants: Sodium is a common contaminant and can lead to unwanted [M+Na]⁺ adducts. Use high-purity solvents and additives.
In-source Fragmentation High cone/fragmentor voltage or source temperature.1. Reduce Cone Voltage: Lower the cone or fragmentor voltage to decrease the energy in the ion source. 2. Lower Source Temperature: High temperatures can cause thermal degradation. Use the lowest temperature that still allows for efficient desolvation.

Quantitative Data

The ionization efficiency of cholesteryl esters can vary depending on the fatty acid moiety and the type of adduct formed. The table below, derived from data on sodiated adducts of various cholesteryl esters, illustrates the relative ionization response. Note that a higher calibration constant indicates a greater ionization intensity relative to the internal standard (17:0 CE).[5] this compound (18:1 CE) would be expected to have an ionization efficiency similar to other monounsaturated cholesteryl esters.

Cholesteryl Ester SpeciesFatty AcidDegree of UnsaturationRelative Ionization Response (Calibration Constant)
16:0 CEPalmitate00.85
18:2 CELinoleate21.21
18:1 CEOleate10.93
18:0 CEStearate00.88
20:4 CEArachidonate41.45
22:6 CEDocosahexaenoate61.62

Data adapted from Bowden, J. A., et al. (2011). Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters.[5]

Experimental Protocols

Protocol 1: Enhancing Ionization through Ammonium Adduct Formation
  • Mobile Phase Preparation: Add 5-10 mM ammonium acetate or ammonium formate (B1220265) to your mobile phase. For direct infusion experiments, dissolve the sample in a solvent mixture (e.g., methanol/chloroform 2:1, v/v) containing 5-10 mM ammonium acetate.

  • MS Instrument Settings (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.0 - 4.5 kV

    • Cone Voltage: 20 - 40 V (optimize to maximize precursor ion intensity and minimize fragmentation)

    • Source Temperature: 100 - 120 °C

    • Desolvation Gas Flow and Temperature: Optimize for your instrument.

  • MS/MS Analysis:

    • Precursor Ion Scan: Scan for precursors of m/z 369.3 (the cholestane cation).

    • Selected Reaction Monitoring (SRM): Monitor the transition of [M+NH₄]⁺ → 369.3.

Protocol 2: Enhancing Ionization through Sodiated Adduct Formation
  • Sample/Mobile Phase Preparation: Add 5-10 µM sodium acetate or sodium hydroxide (B78521) to your sample solution or mobile phase.

  • MS Instrument Settings (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.0 - 4.5 kV

    • Cone Voltage: 30 - 50 V

    • Source Temperature: 100 - 120 °C

    • Desolvation Gas Flow and Temperature: Optimize for your instrument.

  • MS/MS Analysis:

    • Neutral Loss Scan: Scan for the neutral loss of 368.5 Da (cholestane).

    • SRM: Monitor the transition corresponding to the neutral loss of 368.5 from your sodiated precursor ion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing LipidExtraction Lipid Extraction Solvent Reconstitution in Appropriate Solvent LipidExtraction->Solvent AdductFormation Addition of Adduct-Forming Reagent Solvent->AdductFormation LC Chromatographic Separation (Optional) AdductFormation->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Detect [M+Adduct]⁺) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (e.g., Precursor Ion Scan, Neutral Loss Scan) CID->MS2 Quantification Quantification MS2->Quantification Identification Identification MS2->Identification

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_ammonium Ammonium Adduct Fragmentation cluster_sodium Sodiated Adduct Fragmentation AmmoniumAdduct [M+NH₄]⁺ CholestaneCation Cholestane Cation (m/z 369) AmmoniumAdduct->CholestaneCation CID SodiatedAdduct [M+Na]⁺ NeutralLoss Neutral Loss of Cholestane (NL 368.5) SodiatedAdduct->NeutralLoss CID

References

Technical Support Center: Quantification of Cholesteryl 11(Z)-Vaccenate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Cholesteryl 11(Z)-Vaccenate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively affects the accuracy, precision, and sensitivity of quantification.[2] In biological samples like plasma or serum, phospholipids (B1166683) are a primary cause of matrix effects in lipid analysis.[3]

Q2: How can I detect the presence of matrix effects in my experiment?

A: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any signal suppression or enhancement in the constant analyte signal indicates the retention times at which matrix components are eluting and causing interference.

  • Post-Extraction Spiking: This is a quantitative method. The response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation procedure) is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1]

Q3: What are the most effective strategies to overcome matrix effects for this compound analysis?

A: A combination of strategies is often most effective:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components, primarily phospholipids, while efficiently extracting this compound. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Chromatographic Separation: Modifying the liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce interference.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape and Tailing Matrix overload on the analytical column.Dilute the sample extract before injection. Optimize the sample cleanup procedure to remove more interferences. Use a guard column to protect the analytical column.
Inconsistent Results Between Replicates Variable matrix effects between samples.Ensure consistent sample preparation across all samples. Use a stable isotope-labeled internal standard to normalize for variations. Check for carryover by injecting a blank solvent after a high-concentration sample.
Low Signal Intensity / Poor Sensitivity Significant ion suppression from co-eluting matrix components (e.g., phospholipids).Improve the sample preparation method to specifically target phospholipid removal. Adjust the chromatographic gradient to better separate the analyte from the region of ion suppression. Optimize the mass spectrometer source parameters (e.g., temperature, gas flows) for this compound.
High Background Noise Incomplete removal of matrix components.Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE). Ensure high-purity solvents and reagents are used throughout the process.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the general effectiveness of common sample preparation techniques for reducing matrix effects in lipid analysis from plasma or serum.

Sample Preparation Technique Principle Effectiveness in Phospholipid Removal Analyte Recovery Advantages Disadvantages
Protein Precipitation (PPT) with Isopropanol (B130326) (IPA) Addition of a solvent to precipitate proteins, which are then removed by centrifugation.ModerateGoodSimple, fast, and inexpensive.May not effectively remove all phospholipids, leading to potential matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte into an immiscible organic solvent, leaving interfering substances in the aqueous layer.GoodVariable, dependent on solvent choice.Can provide cleaner extracts than PPT.Can be more time-consuming and may have lower recovery for certain analytes.
Solid-Phase Extraction (SPE) Separation based on the affinity of the analyte and interfering compounds for a solid sorbent.HighGood to ExcellentProvides very clean extracts and can be automated.Requires method development and can be more expensive.[5]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general procedure for the extraction of cholesteryl esters from plasma or serum.

  • Aliquoting: Allow plasma/serum samples to thaw on ice. Vortex briefly and aliquot 50 µL into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., Cholesteryl oleate-d7) to each sample.

  • Protein Precipitation: Add 250 µL of cold isopropanol (IPA) to each tube.

  • Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at 4°C for 10 minutes.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are general starting conditions for the analysis of cholesteryl esters. Optimization for your specific instrument is recommended.

Parameter Condition
LC Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
Gradient Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (example) This compound: Precursor ion > Product ion (specific m/z values to be determined by infusion of a standard) Cholesteryl oleate-d7 (IS): Precursor ion > Product ion

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Spike with Cholesteryl oleate-d7 (IS) plasma->add_is ppt Protein Precipitation (cold IPA) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Reverse-Phase LC Separation inject->separation detection ESI-MS/MS Detection separation->detection quant Quantification detection->quant data_out Concentration of this compound quant->data_out signaling_pathway cluster_lxr LXR Signaling Pathway cluster_srebp SREBP Signaling Pathway cluster_ce_metabolism Cholesteryl Ester Metabolism LXR LXR/RXR ABCA1 ABCA1 LXR->ABCA1 upregulates SREBP1c SREBP-1c LXR->SREBP1c upregulates Oxysterols Oxysterols Oxysterols->LXR activates Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux promotes Free_Cholesterol Free Cholesterol Cholesterol_Efflux->Free_Cholesterol Fatty_Acid_Synthase Fatty Acid Synthase SREBP1c->Fatty_Acid_Synthase activates Vaccenyl_CoA Vaccenyl-CoA SREBP1c->Vaccenyl_CoA provides substrate for Low_Cholesterol Low Intracellular Cholesterol SREBP2 SREBP-2 Low_Cholesterol->SREBP2 activates LDLR LDL Receptor SREBP2->LDLR upregulates HMGCR HMG-CoA Reductase SREBP2->HMGCR upregulates Cholesterol_Uptake Cholesterol Uptake LDLR->Cholesterol_Uptake promotes Cholesterol_Synthesis Cholesterol Synthesis HMGCR->Cholesterol_Synthesis promotes Cholesterol_Uptake->Free_Cholesterol Cholesterol_Synthesis->Free_Cholesterol ACAT ACAT1/2 CE_Vaccenate This compound Free_Cholesterol->CE_Vaccenate Vaccenyl_CoA->CE_Vaccenate ACAT->CE_Vaccenate CE_Hydrolysis Cholesteryl Ester Hydrolase CE_Vaccenate->CE_Hydrolysis CE_Hydrolysis->Free_Cholesterol

References

Technical Support Center: Optimizing MRM Parameters for Cholesteryl 11(Z)-Vaccenate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Multiple Reaction Monitoring (MRM) parameters for Cholesteryl 11(Z)-Vaccenate.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound in a typical MRM experiment?

For mass spectrometry analysis using electrospray ionization (ESI) in positive ion mode, cholesteryl esters commonly form ammonium (B1175870) adducts.[1][2][3] The characteristic fragmentation pattern for these esters involves the loss of the fatty acid chain, yielding a stable product ion corresponding to the dehydrated cholesterol backbone.[1][2][3]

  • Precursor Ion (Q1): this compound (Molecular Formula: C₄₅H₇₈O₂, Molecular Weight: ~651.1 g/mol ) will form an ammonium adduct [M+NH₄]⁺.[4] The expected m/z for the precursor ion is approximately 669.6 .

  • Product Ion (Q3): Upon collision-induced dissociation (CID), the most common and stable product ion is the cholesteryl cation at m/z 369.3 .[1][2][3] This ion is widely used for quantifying all cholesteryl ester species.[3]

Q2: How do I determine the optimal Collision Energy (CE) for my MRM transition?

The optimal collision energy is instrument-dependent and crucial for achieving maximum signal intensity. The recommended approach is empirical optimization for each specific instrument.

  • Use a Starting Point: For cholesteryl esters, a low collision energy is often effective. A study using a C17:0 cholesteryl ester found 5 eV to be optimal for producing the signature m/z 369.3 fragment while retaining a significant precursor ion signal.[1] You can start with this value and test a range around it.

  • Automated Optimization: Modern mass spectrometry software, such as Skyline, allows for automated CE optimization.[5][6] This involves creating a method that injects the analyte and ramps the collision energy across a specified range (e.g., 5 to 40 eV). The software then plots the product ion intensity against the CE value to identify the optimum.[7]

  • Predictive Equations: Many platforms use a linear equation of the form CE = slope * (precursor m/z) + intercept to predict a starting CE value.[5] While useful, empirical validation is recommended for final methods.

Q3: Why am I seeing a low signal for my product ion (m/z 369.3)?

A low product ion signal can be attributed to several factors:

  • Suboptimal Collision Energy: If the CE is too low, fragmentation will be inefficient. If it is too high, the product ion itself may fragment further, reducing its intensity. Perform a CE optimization experiment as described above.

  • Ion Suppression: Biological samples contain high concentrations of other lipids, such as phospholipids, which can co-elute and suppress the ionization of the target analyte (a phenomenon known as matrix effects).[8][9] Ensure your chromatographic method adequately separates this compound from major interfering species.

  • Poor Precursor Ion Generation: Check the ESI source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure).[1] Also, ensure that an ammonium source (like ammonium acetate (B1210297) or formate) is present in the mobile phase to facilitate the formation of the [M+NH₄]⁺ adduct.[1]

Q4: My precursor ion signal is very low or absent after fragmentation. What should I do?

This typically indicates that the collision energy is set too high, causing near-complete fragmentation of the precursor ion. While the goal of MRM is to generate a strong product ion signal, retaining some precursor is often desirable, especially during optimization.[1] Systematically lower the collision energy in small increments (e.g., 2-3 eV) until a stable balance between precursor and product ion signals is achieved.

Q5: I am observing interfering peaks in my chromatogram. How can I improve specificity?

Interfering peaks are a common challenge in lipidomics due to the presence of isobaric species (different molecules with the same mass).[9]

  • Chromatographic Separation: The most effective solution is to improve the liquid chromatography (LC) method to separate the interfering compounds from your analyte of interest.

  • Alternative Adducts: While ammonium adducts are common, you can explore other adducts, such as sodium [M+Na]⁺. Sodiated adducts of cholesteryl esters fragment via a neutral loss of the cholestane (B1235564) backbone (368.5 Da), which can be used as an alternative MS/MS scan mode to enhance specificity.[10]

  • High-Resolution MS: If available, using a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) can help differentiate between your target and interferences based on their exact mass, although this moves beyond traditional triple quadrupole-based MRM.

Key MRM Parameters Summary

The following table summarizes the essential quantitative data for setting up an MRM method for this compound.

AnalyteChemical FormulaPrecursor Ion (Q1) [M+NH₄]⁺ (m/z)Product Ion (Q3) (m/z)Notes
This compoundC₄₅H₇₈O₂669.6369.3The precursor is the ammonium adduct.[1][2] The product ion is the characteristic dehydrated cholesterol backbone.[1][3] Collision energy requires empirical optimization.

Detailed Experimental Protocol: Collision Energy Optimization

This protocol outlines the steps for determining the optimal collision energy for the this compound MRM transition using direct infusion or flow injection analysis.

1. Standard Preparation:

  • Prepare a stock solution of high-purity this compound in a suitable organic solvent (e.g., isopropanol/acetonitrile).

  • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using a mobile phase that mirrors your analytical conditions. This mobile phase should contain an ammonium salt (e.g., 10 mM ammonium acetate) to promote adduct formation.

2. Mass Spectrometer Setup:

  • Configure the mass spectrometer for ESI in positive ion mode.

  • Infuse the working standard solution at a constant flow rate (e.g., 5-10 µL/min) directly into the source.

  • Optimize source parameters (capillary voltage, gas flows, temperature) to achieve a stable and maximal signal for the precursor ion (m/z 669.6).

3. Create the CE Optimization Method:

  • In your instrument control software, create a new MRM method.

  • Set the Q1 mass to 669.6 and the Q3 mass to 369.3.

  • Create a series of MRM transitions for this pair, each with an identical dwell time but a different collision energy value. For example:

    • 669.6 → 369.3 (CE: 5 V)
    • 669.6 → 369.3 (CE: 8 V)
    • 669.6 → 369.3 (CE: 11 V)
    • ...and so on, up to ~40 V in 2-3 V increments.

4. Data Acquisition:

  • Begin infusing the standard solution and allow the signal to stabilize.

  • Acquire data using the CE optimization method for a sufficient duration (e.g., 1-2 minutes) to obtain a robust signal average for each CE value.

5. Data Analysis and Finalization:

  • Extract the ion intensity data for the product ion at each collision energy setting.

  • Plot the product ion intensity (Y-axis) against the corresponding collision energy (X-axis).

  • The CE value that produces the highest intensity is the optimal collision energy for your instrument and conditions.

  • Use this optimized CE value to build your final, sensitive, and specific MRM method for quantitative analysis.

Visual Guides

MRM_Optimization_Workflow Workflow for MRM Parameter Optimization start Define Theoretical Precursor/Product Ions (Q1: 669.6, Q3: 369.3) prep Prepare Analytical Standard (this compound) start->prep infuse Infuse Standard & Optimize Source Conditions prep->infuse create_method Create CE Optimization Method (Vary CE from 5-40V) infuse->create_method acquire Acquire Data Across CE Range create_method->acquire analyze Analyze Results: Plot Intensity vs. CE acquire->analyze determine_opt Determine Optimal Collision Energy (CE) analyze->determine_opt final_method Implement Optimized Parameters in Final MRM Method determine_opt->final_method

Caption: A flowchart illustrating the systematic workflow for optimizing MRM parameters.

MRM_Troubleshooting_Logic Troubleshooting Logic for Poor MRM Signal start Problem: Low or No Product Ion Signal q1_check Is Precursor Ion (Q1) Signal Strong & Stable? start->q1_check source_issue Potential Source Issue q1_check->source_issue No ce_check Is Collision Energy (CE) Optimized? q1_check->ce_check Yes source_actions Actions: 1. Check mobile phase (needs NH₄⁺) 2. Optimize ESI source voltage/gas 3. Check for clogs source_issue->source_actions ce_actions Action: Perform CE optimization experiment (ramp energy, find maximum intensity) ce_check->ce_actions No matrix_issue Potential Matrix Effects or Isobaric Interference ce_check->matrix_issue Yes matrix_actions Actions: 1. Improve LC separation 2. Check for co-eluting lipids 3. Dilute sample matrix_issue->matrix_actions

References

Resolving isomeric separation of Cholesteryl 11(Z)-Vaccenate from other CEs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomeric separation of cholesteryl esters (CEs), with a focus on resolving Cholesteryl 11(Z)-Vaccenate from other CE isomers.

Troubleshooting Guides

Problem 1: Poor or No Separation of this compound from Other C18:1 Isomers (e.g., Cholesteryl Oleate)

Question: I am using reversed-phase HPLC (RP-HPLC) with a C18 column, but my this compound peak is co-eluting with other C18:1 cholesteryl ester isomers. How can I resolve them?

Answer:

Co-elution of positional and geometric isomers of monounsaturated cholesteryl esters is a common challenge in RP-HPLC due to their similar hydrophobicities. To achieve separation, a different chromatographic technique that can differentiate based on the double bond position and geometry is required. Silver ion chromatography is the most effective method for this purpose.

Recommended Solutions:

  • Implement Silver Ion HPLC (Ag-HPLC): This is the gold standard for separating CE isomers. The separation is based on the reversible interaction between silver ions on the stationary phase and the π-electrons of the double bonds in the fatty acyl chains.[1][2][3][4][5]

    • Stationary Phase: Use a silica-based column loaded with silver ions. Commercially available columns like ChromSpher 5 Lipids are designed for this purpose.[2] Alternatively, you can prepare your own by impregnating a silica (B1680970) column with silver nitrate (B79036).

    • Mobile Phase: A non-polar mobile phase with a small amount of a polar modifier is typically used. A gradient of a polar solvent is often necessary to elute more strongly retained polyunsaturated CEs. Common solvent systems include hexane (B92381) or isooctane (B107328) with a gradient of acetonitrile (B52724) or isopropanol.[2][4]

    • Temperature Control: Column temperature can significantly affect retention times in Ag-HPLC. Unlike RP-HPLC, increasing the temperature can sometimes lead to longer retention times for unsaturated compounds in certain solvent systems.[2] Experiment with different temperatures (e.g., 10-40°C) to optimize separation.

  • Utilize Silver Ion Solid-Phase Extraction (Ag-SPE) for Fractionation: If Ag-HPLC is not available, Ag-SPE can be used to fractionate your CE mixture prior to analysis by RP-HPLC or GC-MS.[6][7][8] This will enrich for specific isomers in different fractions.

    • Stationary Phase: Commercially available SPE cartridges with a bonded benzenesulfonic acid phase can be converted to the silver ion form.[7][8]

    • Elution: A stepwise elution with solvents of increasing polarity will separate CEs based on the number and geometry of double bonds. For example, a sequence of dichloromethane (B109758), acetone (B3395972), and acetonitrile can be used.[8]

Problem 2: Broad or Tailing Peaks in Silver Ion HPLC

Question: My peaks are broad and tailing during the Ag-HPLC separation of cholesteryl esters. What are the possible causes and solutions?

Answer:

Peak broadening and tailing in Ag-HPLC can be caused by several factors related to the column, mobile phase, or sample.

Troubleshooting Steps:

Potential Cause Recommended Solution
Column Overloading Reduce the amount of sample injected. Overloading the column can lead to peak distortion.[6]
Active Sites on the Column Ensure the column is properly conditioned. If preparing your own column, ensure complete and even coating with silver nitrate.
Inappropriate Mobile Phase Optimize the mobile phase composition. The polarity of the mobile phase is critical for good peak shape. Adjust the gradient or the concentration of the polar modifier.
Sample Solvent Effects Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. Injecting in a strong solvent can cause peak fronting or broadening.
Column Degradation Silver ion columns can degrade over time, especially when exposed to light or certain solvents. Store the column in a non-polar solvent and protect it from light. If performance does not improve, the column may need to be repacked or replaced.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the separation of cholesteryl ester isomers using silver ion chromatography?

A1: Silver ion chromatography separates unsaturated lipids based on the number, geometry (cis/trans), and position of double bonds in their fatty acyl chains.[1][3][5] The stationary phase contains silver ions that form weak, reversible charge-transfer complexes with the π-electrons of the double bonds. The strength of this interaction, and thus the retention time, is influenced by:

  • Number of double bonds: More double bonds lead to stronger retention.

  • Geometry of double bonds: cis double bonds interact more strongly with silver ions than trans double bonds, resulting in longer retention times for cis isomers.[3]

  • Position of double bonds: The position of the double bond along the fatty acyl chain also affects the strength of the interaction, allowing for the separation of positional isomers.[1]

Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to separate this compound from its isomers?

A2: Direct separation of intact cholesteryl ester isomers by GC-MS is challenging due to their high molecular weight and the potential for co-elution.[9] However, GC-MS is a powerful tool for analyzing the fatty acid composition of CE fractions that have been previously separated by another technique, such as Ag-SPE or Ag-HPLC.[6] The CEs are first transesterified to their fatty acid methyl esters (FAMEs), which can then be separated and identified by GC-MS.[10] High-resolution capillary columns can separate some FAME positional and geometric isomers.[10]

Q3: How can I quantify this compound and its isomers?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of cholesteryl esters.[11][12][13] By coupling Ag-HPLC with MS/MS, you can achieve both separation and accurate quantification.

  • Ionization: Electrospray ionization (ESI) is commonly used, often with the addition of an ammonium (B1175870) salt to the mobile phase to promote the formation of [M+NH₄]⁺ adducts.[11]

  • Detection: Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the CE adduct) is selected and fragmented, and a specific product ion (often the cholesterol backbone fragment at m/z 369.3) is monitored.[13]

  • Internal Standards: For accurate quantification, it is essential to use a stable isotope-labeled internal standard, such as a deuterated cholesteryl ester.[13]

Q4: Are there any alternatives to silver ion chromatography for separating CE isomers?

A4: While silver ion chromatography is the most effective method, some degree of separation of CE isomers can be achieved with other techniques, although often with less resolution.

  • Reversed-Phase HPLC (RP-HPLC): While not ideal for positional isomers, optimizing the mobile phase, temperature, and using longer columns or multiple columns in series may provide partial separation of some CE isomers.[1]

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes offer different selectivity for lipid isomers compared to HPLC.

Experimental Protocols

Protocol 1: Silver Ion Solid-Phase Extraction (Ag-SPE) for Fractionation of C18:1 Cholesteryl Ester Isomers

This protocol provides a general method for the fractionation of a mixture of cholesteryl esters containing this compound and other C18:1 isomers.

Materials:

  • Solid-phase extraction cartridge with a bonded benzenesulfonic acid stationary phase (e.g., 500 mg).

  • Silver nitrate (AgNO₃) solution (e.g., 20 mg in acetonitrile/water).

  • Solvents: Dichloromethane, Acetone, Acetonitrile, Hexane.

  • SPE vacuum manifold.

Procedure:

  • Column Preparation:

    • Slowly pass the silver nitrate solution through the SPE cartridge.

    • Wash the cartridge sequentially with acetonitrile, acetone, and dichloromethane to remove excess silver nitrate and condition the column.[8]

    • Protect the column from light by wrapping it in aluminum foil.[8]

  • Sample Loading:

    • Dissolve the cholesteryl ester sample in a small volume of a non-polar solvent like hexane or dichloromethane.

    • Apply the sample to the conditioned Ag-SPE cartridge.

  • Fractionation:

    • Elute the fractions with a stepwise gradient of increasing polarity. The exact solvent compositions and volumes may need to be optimized for your specific mixture. A starting point could be:

      • Fraction 1 (Saturated CEs): Elute with a non-polar solvent like hexane or dichloromethane.

      • Fraction 2 (trans-Monounsaturated CEs): Elute with a mixture of dichloromethane and a small percentage of a more polar solvent like acetone.

      • Fraction 3 (cis-Monounsaturated CEs, including this compound): Increase the percentage of the polar solvent (e.g., a higher concentration of acetone in dichloromethane or a switch to a solvent system containing acetonitrile).

      • Fraction 4 (Polyunsaturated CEs): Elute with a more polar solvent mixture, such as a higher concentration of acetonitrile.

  • Analysis:

    • Collect each fraction separately.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the fractions in an appropriate solvent for analysis by RP-HPLC, GC-MS (after transesterification), or LC-MS/MS.

Quantitative Data (Representative):

Fraction Eluting Solvent System (Example) Expected Cholesteryl Ester Content
1100% DichloromethaneSaturated CEs (e.g., Cholesteryl Stearate)
299:1 Dichloromethane:Acetonetrans-C18:1 CE isomers
395:5 Dichloromethane:Acetonecis-C18:1 CE isomers (including this compound and Cholesteryl Oleate)
490:10 Dichloromethane:AcetonitrileDi-unsaturated CEs (e.g., Cholesteryl Linoleate)

Note: Further optimization of the elution solvent system for Fraction 3 would be required to separate positional cis-isomers.

Visualizations

experimental_workflow Experimental Workflow for Isomeric CE Separation cluster_sample_prep Sample Preparation cluster_separation Isomer Separation cluster_analysis Analysis lipid_extraction Lipid Extraction from Sample ag_spe Silver Ion SPE Fractionation lipid_extraction->ag_spe Fractionation ag_hplc Silver Ion HPLC lipid_extraction->ag_hplc Direct Separation rp_hplc RP-HPLC-UV/ELSD ag_spe->rp_hplc gc_ms GC-MS (after transesterification) ag_spe->gc_ms lc_msms LC-MS/MS for Quantification ag_spe->lc_msms ag_hplc->lc_msms Online or Offline

Caption: Workflow for the separation and analysis of CE isomers.

troubleshooting_logic Troubleshooting Logic for CE Isomer Co-elution start Poor separation of This compound and other C18:1 isomers check_method Is the method RP-HPLC? start->check_method implement_ag_chrom Implement Silver Ion Chromatography (HPLC or SPE) check_method->implement_ag_chrom Yes optimize_rphplc Optimize RP-HPLC: - Change mobile phase - Adjust temperature - Use longer column check_method->optimize_rphplc No, but still poor separation ag_hplc_issues Still poor separation with Ag-HPLC? implement_ag_chrom->ag_hplc_issues success Successful Separation optimize_rphplc->success troubleshoot_ag_hplc Troubleshoot Ag-HPLC: - Check for column overload - Optimize mobile phase - Check for column degradation ag_hplc_issues->troubleshoot_ag_hplc Yes ag_hplc_issues->success No troubleshoot_ag_hplc->success

Caption: Decision tree for troubleshooting CE isomer co-elution.

References

Technical Support Center: Analysis of Cholesteryl 11(Z)-Vaccenate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing in-source fragmentation of Cholesteryl 11(Z)-Vaccenate during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer, occurring before they reach the mass analyzer.[1][2] This phenomenon is particularly problematic for fragile molecules like this compound, as it can lead to an underestimation of the molecular ion and a complex spectrum of fragment ions. This complicates accurate quantification and structural elucidation. For cholesteryl esters, a common in-source fragment is the cholestadiene ion at m/z 369.[3][4][5]

Q2: What are the primary instrumental factors that contribute to the in-source fragmentation of this compound?

Several instrumental parameters can significantly influence the degree of in-source fragmentation. These include:

  • Ion Source Temperature: Higher temperatures can increase the internal energy of the ions, leading to greater fragmentation.[1]

  • Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the atmospheric pressure region into the vacuum of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, resulting in more energetic collisions with gas molecules and, consequently, more fragmentation.[1][6]

  • Ion Transfer Tube (ITT) Temperature and Radio Frequency (RF) Levels: In some instruments, like Orbitrap-based platforms, the temperature of the ion transfer tube and the RF voltage applied to the ion optics can significantly impact ion stability and fragmentation.[7][8]

Q3: Which ionization techniques are recommended to minimize fragmentation of this compound?

Soft ionization techniques are highly recommended as they impart less energy to the analyte, thus reducing fragmentation.[9][10][11][12] For this compound, the following are suitable choices:

  • Electrospray Ionization (ESI): This is a widely used soft ionization technique for lipids.[11][12] In positive ion mode, cholesteryl esters typically form ammonium (B1175870) adducts ([M+NH₄]⁺), which are relatively stable.[2][13]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can be used for less polar molecules like cholesteryl esters.[9] It can sometimes produce more abundant molecular ions for certain lipids compared to ESI.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a very soft ionization technique suitable for large and fragile molecules, though it is more commonly used for solid samples.[9][12]

Q4: How can I optimize my ESI source parameters to reduce fragmentation?

To minimize in-source fragmentation in an ESI source, a systematic optimization of key parameters is crucial. It is recommended to:

  • Lower the Cone Voltage: Gradually decrease the cone voltage to the lowest value that still provides good ion transmission and sensitivity.

  • Reduce the Ion Source Temperature: Use the lowest temperature that allows for efficient desolvation of the sample spray.

  • Optimize Gas Flow Rates: Adjust the nebulizing and drying gas flow rates to ensure a stable spray without excessive heating.

  • Adjust Ion Transfer Optics: If your instrument allows, optimize the voltages and temperatures of the ion transfer optics to gently guide the ions into the mass analyzer.[7][8]

Q5: Are there any sample preparation or mobile phase considerations that can help minimize fragmentation?

Yes, the composition of your sample solution and mobile phase can influence ionization efficiency and ion stability.

  • Ammonium Adduct Formation: For positive mode ESI, adding a source of ammonium ions (e.g., ammonium formate (B1220265) or ammonium acetate) to the mobile phase can promote the formation of the more stable [M+NH₄]⁺ adduct of this compound, which is less prone to fragmentation than the protonated molecule [M+H]⁺.[2][13]

  • Mobile Phase Composition: The organic solvent composition can affect the ESI spray stability and desolvation efficiency. Optimizing the gradient and solvent choice can lead to better ionization and reduced fragmentation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High abundance of the m/z 369 fragment ion and low abundance of the molecular ion ([M+NH₄]⁺) for this compound. The cone voltage is too high, causing excessive fragmentation.Gradually decrease the cone voltage (declustering potential) in increments of 5-10 V and monitor the ratio of the molecular ion to the fragment ion.
The ion source temperature is too high.Reduce the source temperature in 25°C increments. Ensure the temperature is still sufficient for proper desolvation.
Inappropriate ionization mode or adduct formation.Ensure you are using a soft ionization technique like ESI in positive ion mode. Add ammonium formate or acetate (B1210297) (e.g., 5-10 mM) to your mobile phase to promote the formation of the [M+NH₄]⁺ adduct.
Inconsistent fragmentation patterns between runs. Fluctuations in source conditions.Allow the mass spectrometer to stabilize for an extended period before analysis. Regularly clean and maintain the ion source.
Mobile phase composition variability.Prepare fresh mobile phases daily and ensure proper mixing.
Poor sensitivity for the molecular ion of this compound. Suboptimal ionization efficiency.Optimize the ESI probe position (nebulizer). Adjust the nebulizing and drying gas flow rates.
Fragmentation is still occurring, reducing the molecular ion signal.Re-optimize the cone voltage and source temperature after adjusting other parameters.

Experimental Protocol: Minimizing In-Source Fragmentation of this compound using LC-MS with ESI

This protocol provides a general framework for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), focusing on minimizing in-source fragmentation.

1. Sample Preparation:

  • Dissolve the this compound standard or lipid extract in a suitable organic solvent mixture, such as isopropanol:acetonitrile (90:10, v/v).

  • The final concentration should be optimized for your instrument, typically in the range of 1-10 µg/mL.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the nonpolar this compound.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters (Positive ESI Mode):

The following table provides starting parameters that should be systematically optimized for your specific mass spectrometer to minimize in-source fragmentation.

ParameterRecommended Starting ValueOptimization Strategy
Ionization Mode Positive Electrospray Ionization (ESI)-
Capillary Voltage 3.0 - 4.0 kVOptimize for stable spray and maximum ion signal.
Cone Voltage 20 - 30 VCrucial for minimizing fragmentation. Start low and increase in small increments while monitoring the [M+NH₄]⁺ / m/z 369 ratio.
Source Temperature 100 - 120 °CUse the lowest temperature that provides efficient desolvation.
Desolvation Temperature 250 - 350 °COptimize for efficient solvent removal without causing thermal degradation.
Nebulizing Gas Flow Instrument DependentOptimize for a stable spray.
Drying Gas Flow Instrument DependentOptimize for efficient desolvation.
Mass Range m/z 300 - 700Ensure the range covers the expected precursor and fragment ions.

Expected Ions for this compound (C₄₅H₇₈O₂; Molecular Weight: 651.1):

Ionm/z
[M+NH₄]⁺669.6
[M+Na]⁺674.6
[M+H]⁺652.6
In-source Fragment369.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep Dissolve Cholesteryl 11(Z)-Vaccenate lc C18 Reversed-Phase Separation prep->lc esi Positive ESI lc->esi optimization Optimize Source Parameters esi->optimization detection Mass Analyzer Detection optimization->detection fragmentation_pathway parent This compound [M+NH4]+ (m/z 669.6) fragment Cholestadiene Fragment (m/z 369.3) parent->fragment In-Source Fragmentation neutral_loss Neutral Loss of Vaccenic Acid + NH3

References

Addressing variability in Cholesteryl 11(Z)-Vaccenate extraction recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cholesteryl 11(Z)-Vaccenate extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in extraction recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is an ester of cholesterol and 11(Z)-vaccenic acid.[1][2] Like other cholesteryl esters, it is a non-polar lipid.[3] The primary challenge in its extraction is achieving consistent and high recovery rates due to its hydrophobicity and potential for degradation. Variability can be introduced at multiple stages of the extraction process, from sample handling to the choice of solvents and methodology.

Q2: Which are the most common methods for extracting this compound?

While methods specific to this compound are not extensively documented, standard lipid extraction protocols are applicable. The most common are:

  • Folch Method: A biphasic method using chloroform (B151607) and methanol (B129727), considered a "gold standard" for lipid extraction.[3][4][5]

  • Bligh-Dyer Method: A modification of the Folch method, also using chloroform and methanol, but with different solvent ratios, and is particularly suitable for biological fluids.[3][5][6]

  • Matyash Method (Methanol/MTBE): A biphasic method using methanol and methyl-tert-butyl ether (MTBE), which is considered a safer alternative to chloroform.[4][7]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to separate lipids from other sample components and can be highly selective for different lipid classes, including cholesteryl esters.[8][9][10][11]

Q3: How does the choice of solvent impact the recovery of this compound?

Solvent selection is critical for the efficient extraction of non-polar lipids like this compound.[3][12]

  • Non-polar solvents (e.g., hexane (B92381), chloroform, MTBE) are essential for dissolving cholesteryl esters.[3][12]

  • Polar solvents (e.g., methanol, ethanol, isopropanol) are necessary to disrupt the interactions between lipids and proteins or membranes, releasing the lipids into the solvent phase.[5][13]

  • A combination of polar and non-polar solvents is typically used to ensure comprehensive extraction.[5] For instance, the Folch method's chloroform/methanol mixture effectively extracts a broad range of lipids.[3]

Q4: Can sample handling and storage affect extraction efficiency?

Yes, improper sample handling can significantly impact recovery.

  • Oxidation: Cholesteryl esters with unsaturated fatty acids, like 11(Z)-vaccenic acid, are susceptible to oxidation. It is recommended to flush samples with an inert gas like argon or nitrogen and store them at -80°C.[14] The use of antioxidants like butylated hydroxytoluene (BHT) in the extraction solvents can also prevent oxidation.[14]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to cellular damage and lipid degradation. It is advisable to aliquot samples to avoid multiple freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low Recovery Incomplete cell/tissue disruption: Lipids are not fully released from the sample matrix.Ensure thorough homogenization or sonication of the sample in the initial extraction solvent.[4]
Inappropriate solvent polarity: The solvent system may not be optimal for extracting a non-polar lipid like this compound.For non-polar lipids, a higher proportion of a non-polar solvent like chloroform or MTBE may be beneficial. The hexane-isopropanol method is noted to be effective for apolar lipids.[3]
Insufficient solvent-to-sample ratio: The volume of solvent may be too low to effectively extract all the lipids.Increasing the solvent-to-sample ratio can improve extraction efficiency. Ratios of 20:1 (solvent:sample) are often recommended for the Folch method to ensure high recovery.[5][13][15]
Phase separation issues (biphasic methods): Incomplete separation of the aqueous and organic phases can lead to loss of the lipid-containing organic layer.Ensure the correct ratio of chloroform:methanol:water is achieved. Centrifugation can aid in clear phase separation.[4] Addition of a salt solution can also improve phase separation.[6]
High Variability Between Replicates Inconsistent sample homogenization: Differences in the degree of tissue or cell disruption between samples.Standardize the homogenization or sonication time and intensity for all samples.
Inaccurate pipetting of solvents: Small errors in solvent volumes can alter the ratios in biphasic extractions, affecting partitioning.Use calibrated pipettes and ensure careful and consistent addition of all solvents.
Sample heterogeneity: The lipid distribution within the source material may not be uniform.Ensure the sample is well-mixed before taking aliquots for extraction.
Degradation of this compound Oxidation: The double bond in the 11(Z)-vaccenate moiety is susceptible to oxidation.Add an antioxidant like BHT to the extraction solvents.[14] Handle samples under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to light and air.[14]
Hydrolysis: Ester bonds can be hydrolyzed, especially in the presence of strong acids or bases at elevated temperatures.Perform extractions at low temperatures (e.g., on ice) and avoid harsh pH conditions unless required for a specific protocol, in which case exposure time should be minimized.
Co-extraction of Contaminants Polar contaminants in the organic phase: Sugars, amino acids, and other polar molecules can be carried into the lipid extract.For Folch-type methods, a "wash" step of the organic phase with a salt solution (e.g., 0.9% NaCl) helps to remove these impurities.
Interfering lipids: Other lipid classes are co-extracted and may interfere with downstream analysis.Solid-Phase Extraction (SPE) can be used to specifically isolate cholesteryl esters from other lipid classes like phospholipids (B1166683) and triglycerides.[8][9][10][11][16]

Experimental Protocols

Modified Folch Extraction Method for Plasma

This protocol is adapted for small sample volumes.[4]

  • To a 10 µL plasma sample, add 160 µL of ice-cold methanol.

  • Add 320 µL of ice-cold chloroform.

  • Vortex the mixture for 10 seconds.

  • Sonicate for 1 hour in a cold water bath.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • For purification, the organic phase can be washed with 0.2 volumes of 0.9% NaCl solution.

  • The final organic phase is dried under a stream of nitrogen and reconstituted in an appropriate solvent for analysis.

Solid-Phase Extraction (SPE) for Cholesteryl Ester Isolation

This is a general protocol for isolating cholesteryl esters from a total lipid extract using a silica-based SPE cartridge.[8][11]

  • Condition the SPE cartridge: Pass 2 mL of hexane through a 100 mg silica (B1680970) cartridge.

  • Load the sample: Dissolve the dried total lipid extract in a small volume of a non-polar solvent like toluene (B28343) (e.g., 1 mL) and apply it to the cartridge.

  • Elute Cholesteryl Esters: Add 1 mL of hexane to the cartridge. The eluate will contain the cholesteryl esters, which are the least polar lipids.[11]

  • Elute other lipids (optional): Other lipid classes can be eluted sequentially using solvents of increasing polarity. For example, cholesterol can be eluted with 30% isopropanol (B130326) in hexane.[11]

  • Dry and reconstitute: The collected fraction containing the cholesteryl esters is dried under nitrogen and reconstituted for analysis.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_purification Purification (Optional) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization/Sonication Sample->Homogenization Folch Folch Method (Chloroform/Methanol) Homogenization->Folch Biphasic Extraction BlighDyer Bligh-Dyer Method (Chloroform/Methanol) Homogenization->BlighDyer Matyash Matyash Method (Methanol/MTBE) Homogenization->Matyash TotalLipidExtract Total Lipid Extract Folch->TotalLipidExtract BlighDyer->TotalLipidExtract Matyash->TotalLipidExtract SPE Solid-Phase Extraction (SPE) TotalLipidExtract->SPE LCMS LC-MS/MS Analysis TotalLipidExtract->LCMS Direct Analysis CE_Fraction Cholesteryl Ester Fraction SPE->CE_Fraction CE_Fraction->LCMS Result Quantification of This compound LCMS->Result

Caption: Workflow for the extraction and analysis of this compound.

Hypothetical Signaling Pathway Involving Cholesteryl Ester Metabolism

G cluster_cell Cellular Environment LDL Low-Density Lipoprotein (LDL) (carrying Cholesteryl Esters) LDLR LDL Receptor LDL->LDLR binds to Endocytosis Endocytosis LDLR->Endocytosis Lysosome Lysosome Endocytosis->Lysosome LAL Lysosomal Acid Lipase (LAL) Lysosome->LAL contains FreeCholesterol Free Cholesterol LAL->FreeCholesterol hydrolyzes Cholesteryl Esters to FattyAcids Fatty Acids LAL->FattyAcids ER Endoplasmic Reticulum (ER) FreeCholesterol->ER Membrane Cell Membrane Synthesis FreeCholesterol->Membrane Signaling Steroid Hormone Synthesis or Signaling Modulation FreeCholesterol->Signaling FattyAcids->ER ACAT ACAT Enzyme ER->ACAT contains LipidDroplet Lipid Droplet (Stored Cholesteryl Esters) ACAT->LipidDroplet re-esterifies to form stored

Caption: Cellular uptake and metabolism of cholesteryl esters from LDL particles.

References

Technical Support Center: Analysis of Cholesteryl Esters by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of cholesteryl esters (CEs).

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Ionization and Sensitivity Issues

Q1: Why is the signal intensity for my cholesteryl esters (CEs) consistently low?

A: Low signal intensity is a common challenge due to the nonpolar nature of CEs, which makes them difficult to ionize, especially with electrospray ionization (ESI).[1][2][3] CEs lack a readily ionizable functional group, leading to poor formation of protonated molecules ([M+H]+).[4]

Troubleshooting Steps:

  • Promote Adduct Formation: The most effective strategy to enhance signal is to promote the formation of adducts. This is typically done by adding salts to the mobile phase or infusion solvent.

    • Ammonium (B1175870) ([M+NH₄]⁺): Adding ammonium acetate (B1210297) or formate (B1220265) is a widely used approach. Ammoniated adducts readily fragment to produce the characteristic cholesteryl cation (m/z 369.35), which is excellent for targeted analysis.[5][6]

    • Sodium ([M+Na]⁺) or Lithium ([M+Li]⁺): The addition of sodium or lithium salts can also significantly enhance ionization.[7][8] These adducts provide class-specific fragmentation that can be used to distinguish CEs from other lipid classes like diacylglycerols (DAGs).[7]

  • Optimize Ionization Source: Compare different ionization techniques. While ESI with adduct formation is common, Atmospheric Pressure Chemical Ionization (APCI) can also be used. APCI is generally better for nonpolar molecules, but it may produce weaker signals for CEs compared to ESI-adduct strategies and can be less effective for a broad range of CE species.[9][10]

  • Consider Derivatization: For targeted analysis of the total cholesterol pool (free and esterified), you can chemically derivatize the free cholesterol (FC) to form cholesteryl acetate. This allows both endogenous CEs and derivatized FC to be analyzed in the same run using precursor ion scanning for the m/z 369 fragment.[6][11]

Q2: My signal intensity varies greatly between different CE species. Is this normal?

A: Yes, this is a known phenomenon. The ionization efficiency of CEs is affected by the length and degree of unsaturation of their fatty acyl chains.[5] For example, when analyzing an equimolar mixture of CE standards as sodiated adducts, species with different levels of unsaturation show notably different signal intensities.[4] This variation is a critical factor to consider for accurate quantification and must be corrected for, typically by using a panel of internal standards that closely match the species being quantified.

Category 2: Identification and Specificity

Q3: I am having trouble distinguishing CEs from other molecules with the same mass (isobars). What is the most common interference?

A: The most significant isobaric interference in CE analysis comes from diacylglycerols (DAGs).[7] Many CE and DAG species have molecular ions with the same nominal mass, making them indistinguishable by mass alone.

Troubleshooting Steps:

  • Chromatographic Separation: A robust liquid chromatography (LC) method, typically reverse-phase, is essential to separate CEs from DAGs before they enter the mass spectrometer.[1][12]

  • Adduct-Specific Fragmentation: Use tandem mass spectrometry (MS/MS) with specific adducts. For instance, lithiated adducts of CEs and DAGs fragment differently, allowing for their specific detection even if they co-elute.[7] CEs as [M+Li]⁺ ions show a characteristic neutral loss of 368.5 (cholestane), which is not observed for DAGs.[7]

Q4: How can I differentiate between CE isomers (e.g., oxidized CEs)?

A: Distinguishing between isomers, such as CEs oxidized on the fatty acid chain versus the cholesterol ring, requires careful analysis of MS/MS fragmentation patterns combined with chromatography.[13]

Troubleshooting Steps:

  • High-Resolution LC: Use a high-performance LC column to achieve chromatographic separation of the isomers, as they often have slightly different retention times.[13]

  • Analyze Fragmentation Patterns: The location of an oxidative modification will change the fragmentation pattern.

    • Oxidation on the Fatty Acyl Chain: The MS/MS spectrum will still show the characteristic unmodified cholestenyl cation at m/z 369.[13]

    • Oxidation on the Cholesterol Ring: The characteristic cation fragment will be mass-shifted (e.g., to m/z 385 for a hydroxy group, 369 + 16) and a fragment corresponding to the neutral loss of water from the sterol ring (m/z 367) may appear.[13]

Category 3: Quantification and Reproducibility

Q5: My CE quantification is not reproducible. What are the likely causes?

A: Inconsistent quantification is often linked to in-source fragmentation, sample preparation artifacts, or improper use of internal standards.

Troubleshooting Steps:

  • Minimize In-Source Fragmentation (ISF): CEs can fragment within the ion source before mass analysis, which can compromise accurate measurement of the precursor ion.[14][15] This is especially problematic because the fragment of CEs (m/z 369) is identical to the dehydrated ion of free cholesterol, potentially causing interference.[16]

    • Optimize Source Conditions: Systematically evaluate and optimize instrument parameters like the ion transfer tube temperature (ITT) and radio frequency (RF) levels in the ion optics to find settings that minimize ISF without significantly sacrificing sensitivity.[15]

  • Prevent Sample Degradation: CEs, particularly those with polyunsaturated fatty acids, are prone to oxidation.[8] Sample handling and storage are critical.

    • Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) during sample extraction to prevent artificial oxidation.[17]

    • Limit Freeze-Thaw Cycles: Aliquot samples after collection to avoid repeated freezing and thawing, which can degrade lipids.[17][18]

  • Use Appropriate Internal Standards: Due to the variable ionization efficiency among CE species, a single internal standard is often insufficient for accurate quantification across the entire class.

    • Use a Panel of Standards: Employ a mixture of stable isotope-labeled or odd-chain CEs (e.g., CE 17:0, CE 19:0) that cover the range of saturation and chain length of the CEs in your sample.[5][6]

Data & Methodologies

Table 1: Comparison of Ionization Techniques for Cholesteryl Esters
Ionization TechniquePrecursor Ion(s) FormedSignal IntensitySelectivity & NotesCitations
ESI with Adducts [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺StrongEffective for a broad range of CEs. Adduct choice can resolve interferences (e.g., Li⁺ for DAGs). [M+NH₄]⁺ is ideal for precursor ion scanning of m/z 369.[7][9][10]
APCI [M+H]⁺Weak to ModerateTends to be more sensitive for CEs with unsaturated fatty acids. Generally produces weaker signals than ESI with adducts.[9][10]
Direct ESI [M+H]⁺Very Weak / Non-existentNot recommended. CEs have very poor proton affinity and do not ionize well without adduct formation.[1][4]
Experimental Protocol: Lipid Extraction and LC-MS/MS Analysis of CEs

This protocol provides a general framework for the analysis of CEs from plasma or cell culture samples.

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

  • Objective: To extract lipids from a complex biological matrix while minimizing degradation.

  • Materials:

    • Biological sample (e.g., 50 µL plasma, 1x10⁶ cells)

    • Internal Standard Mixture (e.g., d7-Cholesterol, CE 17:0, CE 19:0 in methanol)

    • Chloroform (CHCl₃)

    • Methanol (MeOH)

    • 0.9% NaCl solution (or water)

    • Antioxidant (0.1% BHT in methanol)

  • Procedure:

    • Place the sample in a glass tube. If solid (e.g., cell pellet), add 1 mL of cold PBS and homogenize thoroughly.[19]

    • Add the internal standard mixture and the BHT solution.

    • Add 2 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 2 minutes.[20]

    • Incubate on a shaker at room temperature for 20 minutes.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.[19][20]

    • Carefully collect the lower organic phase (chloroform layer) using a glass pipette and transfer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for reverse-phase LC (e.g., Acetonitrile:Isopropanol 90:10, v/v) for analysis.

2. LC-MS/MS Analysis

  • Objective: To separate and quantify individual CE species.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or QTOF).

  • LC Conditions (Example for Reverse-Phase):

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM Ammonium Formate

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate

    • Gradient: A time-gradient from high A % to high B % to elute lipids based on hydrophobicity.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 50 °C

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Analysis Mode: Precursor Ion Scan (PIS) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion Scan: Scan for all parent ions that fragment to produce the cholesteryl cation at m/z 369.35 . This is a powerful method for discovering all CEs in a sample.[5]

    • MRM (for known CEs): Monitor specific transitions (e.g., CE 18:1 [M+NH₄]⁺ at m/z 666.6 → m/z 369.35).

Visual Guides: Workflows and Logic Diagrams

CE Analysis Workflow

The following diagram illustrates the typical experimental workflow for cholesteryl ester analysis, highlighting key stages where pitfalls can occur.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling p1 Sample Collection (Plasma, Cells, Tissue) p2 Homogenization & Addition of Internal Standards p1->p2 p3 Lipid Extraction (e.g., Folch Method) p2->p3 p4 Solvent Evaporation & Reconstitution p3->p4 a1 LC Separation (Reverse Phase) p4->a1 a2 Ionization (ESI+ with Adducts) a1->a2 a3 MS/MS Detection (PIS or MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification (vs. Internal Standards) d1->d2 d3 Data Review d2->d3 pit1 Degradation (Oxidation, Freeze-Thaw) pit1->p1 pit2 Isobaric Interference (e.g., DAGs) pit2->a1 pit3 Poor Ionization pit3->a2 pit4 In-Source Fragmentation pit4->a2 pit5 Variable Ionization Efficiency pit5->d2

Caption: Workflow for CE analysis highlighting potential pitfalls.

Troubleshooting Low CE Signal

This diagram provides a logical approach to troubleshooting one of the most common issues in CE analysis: low signal intensity.

start Problem: Low CE Signal cause1 Poor Ionization Efficiency? start->cause1 cause2 Sample Loss During Extraction? start->cause2 cause3 Instrument Parameters Suboptimal? start->cause3 sol1a Add Adduct-Forming Salt (e.g., Ammonium Formate) cause1->sol1a sol1b Switch to APCI Source cause1->sol1b sol2a Verify Extraction Protocol (Phase Separation) cause2->sol2a sol2b Check Internal Standard Recovery cause2->sol2b sol3a Optimize Source Temp. & Voltages cause3->sol3a sol3b Perform Instrument Tuning & Calibration cause3->sol3b

Caption: Decision tree for troubleshooting low CE signal intensity.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Cholesteryl 11(Z)-Vaccenate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity for the low-level detection of Cholesteryl 11(Z)-Vaccenate. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting low levels of this compound?

A1: For low-level detection of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and specific method.[1][2][3][4] This technique offers excellent selectivity by monitoring specific precursor and product ions of the target molecule. High-performance liquid chromatography (HPLC) with UV detection can also be used, but it is typically less sensitive than MS.[5][6] Fluorescence-based methods using probes can be sensitive but may require enzymatic conversion of the cholesteryl ester to free cholesterol for detection.[7][8][9]

Q2: Why is the detection of this compound challenging?

A2: The detection of this compound and other cholesteryl esters can be challenging due to their hydrophobicity, chemically inert nature, and poor ionization efficiency, particularly with electrospray ionization (ESI) mass spectrometry.[3][10] These properties can lead to low signal intensity and difficulty in achieving high sensitivity without optimization.

Q3: Is derivatization necessary for the analysis of this compound by mass spectrometry?

A3: While not always mandatory, derivatization can significantly improve the ionization efficiency and sensitivity of cholesteryl ester analysis by mass spectrometry.[11][12] For instance, converting free cholesterol (after hydrolysis of the ester) to cholesteryl acetate (B1210297) can enhance its signal in ESI-MS/MS.[11]

Q4: What are some common sample types for the analysis of this compound?

A4: this compound can be analyzed in a variety of biological samples, including cells, conditioned medium, tissues, blood, plasma, and serum.[1][2] The choice of sample preparation will depend on the sample matrix.

Q5: Can I distinguish between different cholesteryl ester isomers using these methods?

A5: Mass spectrometry-based methods, particularly when coupled with techniques like photochemical reactions (e.g., Paternò-Büchi reaction), can help in determining the location of double bonds within the fatty acyl chains of cholesteryl esters, allowing for the differentiation of isomers.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the low-level detection of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Signal in LC-MS/MS 1. Poor ionization of this compound. 2. Suboptimal MS parameters. 3. Inefficient extraction from the sample matrix. 4. Degradation of the analyte.1. Optimize the electrospray ionization source parameters (e.g., capillary voltage, gas flow, temperature). Consider using an alternative ionization technique like atmospheric pressure chemical ionization (APCI). Consider derivatization to improve ionization.[11] 2. Perform a tuning and calibration of the mass spectrometer. Optimize collision energy for the specific precursor-to-product ion transition of this compound. 3. Evaluate different lipid extraction protocols (e.g., Folch or Bligh-Dyer methods) to ensure efficient recovery. 4. Ensure proper sample handling and storage to prevent degradation. Use antioxidants if necessary.
Poor Chromatographic Peak Shape or Resolution in HPLC/LC-MS 1. Inappropriate column chemistry. 2. Unsuitable mobile phase composition. 3. Sample overload. 4. Column contamination.1. Use a C18 or other suitable reversed-phase column for lipid analysis.[5][14] 2. Optimize the mobile phase gradient. A common mobile phase for cholesteryl ester separation is a gradient of acetonitrile (B52724) and isopropanol.[5][6] 3. Reduce the amount of sample injected onto the column. 4. Wash the column with a strong solvent to remove contaminants.
High Background Noise in Fluorescence Detection 1. Autofluorescence of the sample matrix. 2. Non-specific binding of the fluorescent probe. 3. Impurities in reagents or solvents.1. Include a control sample without the fluorescent probe to measure background fluorescence. 2. Optimize the concentration of the fluorescent probe and the incubation time. Include washing steps to remove unbound probe. 3. Use high-purity, spectroscopy-grade solvents and reagents.
Inconsistent Quantitative Results 1. Lack of an appropriate internal standard. 2. Incomplete enzymatic hydrolysis (for fluorescence assays). 3. Variability in sample extraction.1. Use a suitable internal standard, such as a deuterated analog of a cholesteryl ester (e.g., cholesterol-d7) or a cholesteryl ester with an odd-chain fatty acid (e.g., cholesteryl heptadecanoate).[3][11] 2. Ensure the activity of the cholesterol esterase is optimal by testing different enzyme concentrations and incubation times.[15] 3. Standardize the extraction procedure and ensure consistent sample volumes and dilutions.

Experimental Protocols

Protocol 1: Sensitive Detection of this compound by LC-MS/MS

This protocol outlines a general procedure for the sensitive detection of this compound in biological samples using LC-MS/MS.

1. Lipid Extraction (Folch Method) a. Homogenize the biological sample (e.g., tissue, cells). b. Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample. c. Add an appropriate internal standard (e.g., cholesteryl heptadecanoate). d. Vortex the mixture thoroughly and incubate at room temperature for 20 minutes. e. Add 0.2 volumes of 0.9% NaCl solution and vortex again. f. Centrifuge to separate the phases. g. Collect the lower organic phase containing the lipids. h. Dry the organic phase under a stream of nitrogen. i. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

2. LC Separation a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). b. Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate. c. Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate. d. Gradient: Start with a suitable percentage of Mobile Phase B, and gradually increase to elute the cholesteryl esters. e. Flow Rate: 0.2-0.4 mL/min. f. Column Temperature: 40-50 °C.

3. MS/MS Detection a. Ionization Mode: Positive Electrospray Ionization (ESI) or APCI. b. Scan Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[11] c. Precursor Ion: The [M+NH4]+ adduct of this compound. d. Product Ion: A characteristic fragment ion, often m/z 369, corresponding to the cholesterol backbone.[11][13] e. Optimization: Optimize collision energy and other MS parameters for the specific transition.

Protocol 2: Fluorescence Detection of Cholesteryl Esters

This protocol describes a method for the detection of total cholesteryl esters using a fluorescent probe after enzymatic hydrolysis.

1. Sample Preparation a. Extract lipids from the sample as described in Protocol 1. b. Dry the lipid extract.

2. Enzymatic Hydrolysis a. Reconstitute the lipid extract in a suitable buffer. b. Add cholesterol esterase to the sample to hydrolyze cholesteryl esters to free cholesterol.[15] c. Incubate at 37 °C for a sufficient time to ensure complete hydrolysis.

3. Staining with a Fluorescent Probe (e.g., a probe that reacts with the product of cholesterol oxidation) a. Add cholesterol oxidase to the sample to oxidize the free cholesterol, which produces hydrogen peroxide.[3] b. Add a fluorescent probe that reacts with hydrogen peroxide in the presence of a peroxidase. c. Incubate in the dark at room temperature.

4. Measurement a. Measure the fluorescence intensity using a microplate reader or fluorometer at the appropriate excitation and emission wavelengths for the chosen probe. b. Quantify the amount of cholesteryl ester by comparing the fluorescence signal to a standard curve prepared with known concentrations of cholesterol.

Data Presentation

Table 1: Comparison of Detection Methods for Cholesteryl Esters

Method Principle Sensitivity Specificity Throughput Key Advantages Key Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection of specific precursor and product ions.[2][3]Very HighVery HighModerate to HighHigh sensitivity and specificity; allows for quantification of individual cholesteryl ester species.Requires expensive instrumentation; can be complex to develop methods.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.[5][6]ModerateModerateHighRelatively simple and robust; widely available.Lower sensitivity compared to MS; may have interferences from other UV-absorbing compounds.
Fluorescence Enzymatic conversion of cholesteryl esters to a detectable product that reacts with a fluorescent probe.[7][8][9]HighModerateHighHigh sensitivity; suitable for high-throughput screening.Indirect detection method; may have interferences from other components in the sample that affect the enzymatic reactions or fluorescence.
TLC Separation on a thin layer of adsorbent material followed by visualization and densitometry.[16]Low to ModerateLow to ModerateLowLow cost; simple to perform.Lower sensitivity and resolution; quantification can be less precise.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Drydown Drydown & Reconstitution Extraction->Drydown LC LC Separation Drydown->LC Inject MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Acquire Data Quantification Quantification Integration->Quantification

Caption: Workflow for the detection of this compound by LC-MS/MS.

Troubleshooting_Low_Signal cluster_causes Potential Causes cluster_solutions Solutions Problem Low Signal in LC-MS/MS Ionization Poor Ionization Problem->Ionization Extraction Inefficient Extraction Problem->Extraction MS_Params Suboptimal MS Parameters Problem->MS_Params Optimize_Source Optimize Ion Source / Derivatize Ionization->Optimize_Source Optimize_Extraction Optimize Extraction Protocol Extraction->Optimize_Extraction Tune_MS Tune & Calibrate MS MS_Params->Tune_MS

Caption: Troubleshooting logic for low signal intensity in LC-MS/MS analysis.

References

Validation & Comparative

A Guide to Inter-laboratory Comparison of Cholesteryl 11(Z)-Vaccenate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies available for the quantification of Cholesteryl 11(Z)-Vaccenate, a specific ester of cholesterol and vaccenic acid. Given the absence of formal inter-laboratory proficiency testing programs for this particular analyte, this document serves as a foundational resource for laboratories aiming to establish cross-laboratory validation or comparison studies. It outlines the predominant analytical platforms, their typical performance characteristics based on data from similar cholesteryl esters, and detailed experimental protocols.

The accurate and reproducible measurement of this compound is crucial for understanding its role in lipid metabolism and its potential as a biomarker. This guide compares the two most powerful and commonly employed techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison of Analytical Methods

The performance of an analytical method is defined by its accuracy, precision, sensitivity, and specificity. The following table summarizes typical performance metrics for the quantification of cholesteryl esters using GC-MS and LC-MS/MS, as derived from validation studies of similar analytes. These values provide a benchmark for what laboratories can expect when developing and validating their own assays for this compound.

Performance Metric Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Reference
Precision (Intra-assay CV) < 8%< 8%[1]
Precision (Inter-assay CV) < 8%< 10%[1]
Accuracy / Bias Within ±15% of nominal valueWithin ±15% of nominal value[2]
Limit of Detection (LOD) ~0.36 µmol/LCan detect as low as 1 pmol on column[3]
Limit of Quantitation (LOQ) ~2.58 µmol/L~1-10 pmol on column[3]
Linearity (r²) > 0.99> 0.99
Throughput Lower; requires derivatizationHigher; direct injection possible[3]
Specificity High, especially with high-resolution MSVery high, using specific MRM transitions[4][5]

CV = Coefficient of Variation; r² = Coefficient of determination. Data is representative of sterol and cholesteryl ester analyses and may vary based on specific instrumentation and matrix.

Experimental Protocols

Detailed and standardized protocols are fundamental to achieving reproducible results across different laboratories. Below are generalized yet detailed methodologies for the two primary analytical techniques.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for sterol analysis, providing high chromatographic resolution. It requires the hydrolysis of the cholesteryl ester to free cholesterol and subsequent derivatization to make the analyte volatile.

1. Sample Preparation:

  • Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a solvent mixture, typically chloroform:methanol or a modified Bligh and Dyer protocol.[6]

  • Saponification (Hydrolysis): The extracted lipids containing this compound are hydrolyzed to break the ester bond. This is achieved by adding alcoholic potassium hydroxide (B78521) (KOH) and incubating at an elevated temperature (e.g., 37-60°C) for several hours.[1][5] This step converts the target analyte into free cholesterol and the corresponding fatty acid (11(Z)-Vaccenic acid). The total cholesterol measured represents the sum of free and esterified cholesterol.

  • Extraction of Free Sterols: After hydrolysis, the non-saponifiable lipids (including the liberated cholesterol) are extracted from the aqueous phase using a non-polar solvent like hexane (B92381) or petroleum ether.

  • Derivatization: The hydroxyl group of cholesterol must be derivatized to increase its volatility for GC analysis. This is commonly done by adding a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubating at 60°C. This process forms a trimethylsilyl (B98337) (TMS) ether of cholesterol.[7]

2. Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms (or equivalent), is typically used.

    • Injection: Samples are injected in splitless mode.

    • Temperature Program: An oven temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping up to 300°C.[8]

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) is standard.[9]

    • Analysis Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and specificity by monitoring characteristic ions of the cholesterol-TMS derivative (e.g., m/z 458.4, 368.4).[5]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct measurement of the intact this compound molecule without the need for hydrolysis and derivatization, offering higher throughput and specificity.

1. Sample Preparation:

  • Lipid Extraction: Similar to GC-MS, lipids are extracted from the sample matrix using organic solvents. A common method involves protein precipitation and lipid extraction with isopropanol (B130326) or a mixture like dichloromethane:methanol.

  • Internal Standard: An appropriate internal standard, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d7) or a structurally similar, non-endogenous cholesteryl ester (e.g., Cholesteryl Heptadecanoate), should be added prior to extraction to correct for matrix effects and variations in recovery.[3]

2. Instrumental Analysis:

  • Liquid Chromatograph (LC):

    • Column: Reversed-phase chromatography is used, typically with a C18 column.[3]

    • Mobile Phase: A gradient elution with a mixture of water, methanol, acetonitrile, and/or isopropanol, often containing additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[3]

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is common.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and monitoring a specific product ion that results from its fragmentation. For all cholesteryl esters, a characteristic product ion is the cholesteryl cation at m/z 369.3, which is formed by the loss of the fatty acid chain.[9] The specific precursor ion for this compound would be its [M+NH₄]⁺ or [M+H]⁺ adduct.

Visualizations: Pathways and Workflows

Metabolic Context of this compound

substance substance process_node process_node main_analyte main_analyte VA Vaccenic Acid (11Z-Octadecenoic acid) esterification Esterification (ACAT/LCAT enzymes) VA->esterification desaturation Δ9-Desaturation VA->desaturation CHOL Cholesterol CHOL->esterification CE_VA This compound CLA Conjugated Linoleic Acid (c9, t11-CLA) esterification->CE_VA desaturation->CLA

Metabolic pathway of this compound.
General Experimental Workflow for Quantification

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start_end start_end process_step process_step qc_step qc_step analysis_step analysis_step A Biological Sample (e.g., Plasma, Tissue) B Add Internal Standard A->B C Lipid Extraction B->C D Hydrolysis & Derivatization (GC-MS only) C->D E GC-MS or LC-MS/MS Analysis D->E F Peak Integration & Quantification E->F G Concentration Calculation (vs. Internal Standard) F->G H Final Report G->H GCMS GC-MS A Requires Hydrolysis & Derivatization GCMS->A C Lower Throughput GCMS->C E Excellent for Volatile Analytes GCMS->E G High Specificity GCMS->G LCMS LC-MS/MS B Analyzes Intact Molecule LCMS->B D Higher Throughput LCMS->D F Versatile for Non-Volatile Analytes LCMS->F H Very High Specificity (MRM) LCMS->H

References

Mass Spectrometric Differentiation of Cholesteryl 11(Z)-Vaccenate and its Trans Isomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate differentiation of geometric isomers of lipids is a significant challenge in lipidomics, with crucial implications for understanding their distinct biological roles. This guide provides a comparative overview of mass spectrometric methodologies for distinguishing between cholesteryl 11(Z)-vaccenate (the cis isomer) and its trans isomer, cholesteryl elaidate. The primary challenge lies in the fact that cis and trans isomers are structurally very similar, often yielding nearly identical mass spectra under standard conditions. Therefore, successful differentiation relies on the coupling of chromatographic separation with mass spectrometric detection.

This guide will compare two primary approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, it will detail the use of the Paternò-Büchi (PB) reaction as a powerful tool for confirming the location of the carbon-carbon double bond, a critical aspect of structural elucidation.

Alternative Analytical Approaches

The differentiation of this compound and its trans isomer is best achieved by hyphenated techniques that combine a separation method with mass spectrometry. The choice between GC-MS and LC-MS will depend on sample complexity, desired sensitivity, and the specific information required.

Table 1: Comparison of GC-MS and LC-MS for the Analysis of Cholesteryl Vaccenate Isomers

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a stationary and a mobile phase.
Sample Derivatization Often required to increase volatility and thermal stability.Generally not required for cholesteryl esters.
Typical Column High-polarity columns (e.g., cyanopropyl phases) are effective for cis/trans isomer separation.Reversed-phase columns (e.g., C18) are commonly used for lipid isomer separation.
Ionization Method Electron Ionization (EI) is common, providing detailed fragmentation spectra.Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typical.
Sensitivity Can be very sensitive, especially with selected ion monitoring (SIM).High sensitivity, particularly with modern mass analyzers.
Primary Application Well-suited for targeted analysis of known compounds and when high-resolution separation of volatile compounds is needed.Ideal for complex biological mixtures and for analyzing thermally labile or non-volatile compounds.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

GC-MS is a robust technique for the analysis of cholesteryl esters, provided that appropriate sample preparation and chromatographic conditions are employed. The key to separating the cis and trans isomers lies in the use of a highly polar capillary column.

1. Sample Preparation and Derivatization:

  • Lipid Extraction: Lipids are extracted from the sample matrix using a modified Folch or Bligh-Dyer method.

  • Saponification and Methylation (Optional but Recommended): To improve chromatographic resolution and sensitivity, the fatty acid can be cleaved from the cholesterol backbone via saponification and then derivatized to its fatty acid methyl ester (FAME). However, for the analysis of the intact cholesteryl ester, this step is omitted.

  • Silylation: The intact cholesteryl ester can be derivatized (e.g., silylation) to improve its thermal stability and chromatographic behavior.

2. GC-MS Parameters:

  • GC System: An Agilent 7890B GC coupled to a 5977B single quadrupole mass detector or equivalent.

  • Column: A highly polar capillary column, such as a cyanopropyl-based column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm), is recommended for optimal separation of cis and trans isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Inlet: Splitless injection at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 4 min.

    • Ramp 1: 10 °C/min to 240 °C.

    • Hold for 15 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-700.

Expected Results:

Under these conditions, the trans isomer (cholesteryl elaidate) is expected to have a slightly shorter retention time than the cis isomer (this compound) on a polar column. The mass spectra of the two isomers will be very similar, with a characteristic fragment ion for the cholesterol backbone at m/z 368. The identification is therefore primarily based on the retention time difference established with authentic standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) Approach

LC-MS is a powerful alternative for analyzing cholesteryl esters without the need for derivatization, making it suitable for high-throughput lipidomics.

1. Sample Preparation:

  • Lipid Extraction: A standard lipid extraction protocol (e.g., Folch or Bligh-Dyer) is sufficient. The extracted lipids are then redissolved in a suitable solvent for LC injection (e.g., isopropanol/methanol mixture).

2. LC-MS/MS Parameters:

  • LC System: An Agilent 1290 Infinity II UHPLC system or equivalent.

  • Column: A reversed-phase C18 column (e.g., Gemini 5 µm C18, 50 x 4.6 mm).

  • Mobile Phases:

    • Solvent A: 50:50 (v/v) Water:Methanol with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Solvent B: 80:20 (v/v) Isopropanol:Methanol with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution: A gradient from 40% B to 100% B over approximately 15 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: A Q-TOF mass spectrometer (e.g., Agilent 6545) with a dual AJS ESI source in positive ion mode.

  • MS Parameters:

    • Capillary Voltage: 3 kV.

    • Nebulizer Pressure: 45 psi.

    • Drying Gas Flow: 10 L/min at 250 °C.

    • Fragmentor Voltage: 80 V.

  • MS/MS: Collision-induced dissociation (CID) with a collision energy of ~20-25 eV can be used to confirm the presence of the cholesteryl ester class by observing the characteristic neutral loss of the fatty acid or the formation of the cholesterol fragment ion.

Expected Results:

On a reversed-phase column, the cis isomer (this compound), having a bent structure, typically has a shorter retention time than the more linear trans isomer (cholesteryl elaidate). The mass spectra will be nearly identical, but the chromatographic separation allows for their individual detection and quantification.

Confirmatory Analysis: Paternò-Büchi Reaction for Double Bond Localization

To unequivocally confirm that the double bond is located at the 11th position in both the cis and trans isomers, the Paternò-Büchi (PB) reaction can be employed. This photochemical reaction specifically targets carbon-carbon double bonds.

Principle:

The PB reaction is a [2+2] cycloaddition of an excited carbonyl compound (e.g., acetone) with the double bond of the fatty acyl chain, forming an oxetane (B1205548) ring. Subsequent tandem mass spectrometry (MS/MS) of the derivatized cholesteryl ester leads to the fragmentation of the oxetane ring, producing diagnostic ions that reveal the original position of the double bond.

Experimental Workflow:

  • Chromatographic Separation: The sample containing both isomers is first analyzed by LC-MS to separate the cis and trans forms based on their retention times.

  • Offline PB Reaction: The collected fractions corresponding to each isomer are subjected to the PB reaction. This involves dissolving the sample in a solvent system containing a photosensitizer (e.g., acetone) and irradiating with UV light.

  • MS/MS Analysis: The reaction products are then analyzed by direct infusion ESI-MS/MS. The fragmentation of the oxetane ring will produce a pair of diagnostic ions that sum to the mass of the original fatty acyl chain plus the mass of the carbonyl compound. The masses of these fragments directly indicate the position of the double bond.

It is important to note that the PB reaction itself can induce cis-trans isomerization. Therefore, it is crucial to perform the chromatographic separation before the reaction to ensure that the initial stereochemistry is known.

Visualization of Workflows and Structures

Caption: Chemical structures of this compound and its trans isomer.

G Figure 2: General Workflow for Isomer Differentiation Sample Sample Containing Cholesteryl Ester Isomers Extraction Lipid Extraction Sample->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Cis This compound (Separated Peak) Chromatography->Cis Trans Cholesteryl Elaidate (Separated Peak) Chromatography->Trans MS Mass Spectrometry (Detection and Quantification) Cis->MS Trans->MS

Caption: Overall experimental workflow for the separation and analysis of cholesteryl ester isomers.

G Figure 3: Paternò-Büchi Reaction and MS/MS Analysis cluster_PB Paternò-Büchi Reaction cluster_MSMS Tandem Mass Spectrometry CE_isomer Separated Cholesteryl Vaccenate Isomer UV UV light + Acetone CE_isomer->UV Oxetane Oxetane-derivatized Cholesteryl Ester UV->Oxetane MSMS MS/MS (CID) Oxetane->MSMS Fragments Diagnostic Fragment Ions (Reveal double bond position) MSMS->Fragments

Caption: Principle of the Paternò-Büchi reaction for double bond localization.

A Comparative Guide to LC-MS and GC-MS Methods for the Cross-Validation of Cholesteryl 11(Z)-Vaccenate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of cholesteryl esters, particularly Cholesteryl 11(Z)-Vaccenate, the choice of analytical methodology is critical for achieving accurate and reliable quantification. The two primary techniques for this purpose, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each present distinct advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.

Quantitative Performance Comparison

The selection of an analytical method often hinges on its performance characteristics. The following tables summarize the key quantitative parameters for representative LC-MS and GC-MS methods applicable to the analysis of cholesteryl esters like this compound.

Table 1: Performance Characteristics of a Representative LC-MS Method for Cholesteryl Ester Analysis

ParameterPerformance
Linearity (R²)>0.99
Limit of Detection (LOD)1 pmol
Limit of Quantification (LOQ)3 pmol
Precision (%RSD)<15%
Accuracy (%RE)±15%

Table 2: Performance Characteristics of a Representative GC-MS Method for Cholesteryl Ester Analysis

ParameterPerformance
Linearity (R²)>0.99
Limit of Detection (LOD)0.5 - 1 ng
Limit of Quantification (LOQ)1.5 - 3 ng
Precision (%RSD)<10%
Accuracy (%RE)±10%

Experimental Workflows and Methodologies

A thorough understanding of the experimental protocols is essential for the successful implementation and cross-validation of these analytical techniques.

Cross-Validation Workflow

A robust cross-validation study involves analyzing the same set of samples by both LC-MS and GC-MS to compare the quantitative results. The logical workflow for such a study is depicted below.

cluster_sample Sample Cohort cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Aliquoting Internal Standard Spiking Internal Standard Spiking Lipid Extraction->Internal Standard Spiking LC-MS Analysis LC-MS Analysis Internal Standard Spiking->LC-MS Analysis Direct Injection GC-MS Analysis GC-MS Analysis Internal Standard Spiking->GC-MS Analysis Derivatization Quantification Quantification LC-MS Analysis->Quantification GC-MS Analysis->Quantification Statistical Comparison Statistical Comparison Quantification->Statistical Comparison Method Correlation

Caption: Logical workflow for a cross-validation study of LC-MS and GC-MS methods.

Detailed Experimental Protocols

LC-MS Method for Intact this compound Analysis

This method allows for the direct analysis of the intact cholesteryl ester, simplifying sample preparation.

  • Lipid Extraction:

    • Utilize a modified Bligh-Dyer or Folch extraction method to isolate total lipids from the biological matrix.

    • Briefly, homogenize the sample in a chloroform:methanol mixture.

    • Add water to induce phase separation and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent, such as methanol:chloroform (3:1, v/v), containing an appropriate internal standard (e.g., a deuterated cholesteryl ester).

  • LC-MS/MS Analysis:

    • Chromatography: Employ a reverse-phase C18 column.

      • Mobile Phase A: Water/methanol (60/40, v/v) with 10 mM ammonium (B1175870) acetate.

      • Mobile Phase B: Methanol/chloroform (3/1, v/v) with 10 mM ammonium acetate.

      • Use a gradient elution to separate the cholesteryl esters.

    • Mass Spectrometry:

      • Utilize an electrospray ionization (ESI) source in positive ion mode.

      • Monitor for the ammonium adduct of this compound.

      • For quantification, use Multiple Reaction Monitoring (MRM) by monitoring the transition from the precursor ion to a characteristic product ion (e.g., the loss of the fatty acid chain).

GC-MS Method for this compound Analysis

This method requires derivatization to increase the volatility of the cholesteryl ester for gas chromatography.

  • Lipid Extraction and Saponification:

    • Perform a lipid extraction as described for the LC-MS method.

    • Saponify the cholesteryl ester to release the cholesterol and the fatty acid by heating with a strong base (e.g., KOH in ethanol).

  • Derivatization:

    • Extract the cholesterol from the saponified mixture.

    • Derivatize the cholesterol to a more volatile form, typically by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • Gas Chromatography:

      • Use a capillary column suitable for sterol analysis (e.g., DB-5ms).

      • Employ a temperature gradient to separate the derivatized cholesterol.

    • Mass Spectrometry:

      • Utilize an electron ionization (EI) source.

      • Monitor for the characteristic fragment ions of the derivatized cholesterol for identification and quantification.

Method Comparison and Recommendations

FeatureLC-MSGC-MS
Sample Preparation Simpler, direct analysis of intact molecule.More complex, requires derivatization.
Specificity High, especially with tandem MS (MS/MS).High, but derivatization can introduce artifacts.
Throughput Generally higher due to simpler sample prep.Lower due to derivatization and longer run times.
Instrumentation Cost Can be higher, especially for high-resolution MS.Generally lower initial investment.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds (or those that can be derivatized).

Recommendations:

  • For high-throughput screening and analysis of the intact molecule , LC-MS/MS is the preferred method due to its simpler sample preparation and high specificity.

  • For laboratories with existing GC-MS instrumentation and expertise , the indirect GC-MS method can provide reliable and accurate quantification, provided that the derivatization step is carefully controlled and validated.

  • A thorough cross-validation is recommended when transitioning between methods or when comparing data from different analytical platforms to ensure consistency and reliability of the results. This involves analyzing the same samples with both methods and statistically comparing the quantitative data.

A Comparative Guide to the Biological Effects of Dietary Cholesteryl Esters: Cholesteryl 11(Z)-Vaccenate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Cholesteryl 11(Z)-Vaccenate against other common dietary cholesteryl esters, including Cholesteryl Oleate, Cholesteryl Palmitate, and Cholesteryl Linoleate (B1235992). The information presented is curated from experimental data to assist researchers in understanding the nuanced roles these lipid molecules play in metabolic and cellular processes.

Introduction to Dietary Cholesteryl Esters

Dietary cholesteryl esters (CEs) are a significant component of dietary lipids, formed by the esterification of cholesterol with a fatty acid.[1] The nature of the attached fatty acid profoundly influences the metabolic fate and biological activity of the cholesteryl ester. While the general role of CEs in cholesterol transport and storage is well-established, emerging research highlights distinct effects of individual CE species on cardiovascular health, inflammation, and cellular lipid metabolism.[2][3] This guide specifically evaluates the biological profile of this compound, a monounsaturated CE, in comparison to other prevalent dietary CEs.

Comparative Biological Effects

The differential biological impacts of this compound and other cholesteryl esters are primarily attributed to the metabolic pathways of their constituent fatty acids.

This compound , containing vaccenic acid, is emerging as a potentially beneficial dietary CE. Studies on vaccenic acid suggest it possesses anti-atherogenic properties. For instance, research in LDL receptor-deficient mice demonstrated that a diet enriched with vaccenic acid-rich butter protected against atherosclerosis.[4] Furthermore, vaccenic acid has been shown to have anti-inflammatory effects, with studies indicating it can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in endothelial cells.[5] These effects are significant as the expression of these adhesion molecules is a critical step in the development of atherosclerosis.

In contrast, other dietary cholesteryl esters may have more complex or even detrimental effects.

  • Cholesteryl Oleate , another monounsaturated CE, is a major component of lipid deposits in atherosclerotic plaques.[2] While oleic acid itself is generally considered neutral or beneficial, its esterification to cholesterol and accumulation in macrophages contributes to foam cell formation, a hallmark of atherosclerosis.[1][6]

  • Cholesteryl Palmitate , a saturated CE, is also found in atherosclerotic lesions. Diets rich in saturated fatty acids are known to increase LDL cholesterol levels, a primary risk factor for cardiovascular disease.

  • Cholesteryl Linoleate , a polyunsaturated CE, is susceptible to oxidation. Oxidized cholesteryl esters are potent inflammatory mediators and play a significant role in the progression of atherosclerosis.[7] They can activate inflammatory signaling pathways in macrophages, leading to the production of pro-inflammatory cytokines.

The following table summarizes the key comparative biological effects based on available experimental evidence.

Biological EffectThis compound (from Vaccenic Acid studies)Cholesteryl OleateCholesteryl PalmitateCholesteryl Linoleate
Atherosclerosis Potentially protective; vaccenic acid shows anti-atherogenic effects in animal models.[4]Pro-atherogenic; a major component of atherosclerotic plaques and contributes to foam cell formation.[2][6]Pro-atherogenic; associated with increased LDL cholesterol.Pro-atherogenic, especially when oxidized, promoting inflammation.[7]
Inflammation Potentially anti-inflammatory; vaccenic acid suppresses adhesion molecule expression.[5]Can contribute to inflammation within atherosclerotic plaques.Can promote inflammation, particularly in the context of high-fat diets.Pro-inflammatory, especially its oxidized form, which activates macrophage inflammatory pathways.[7]
Lipoprotein Metabolism May favorably modulate lipoprotein profiles.[8]A primary CE in LDL, contributing to its atherogenicity.[2]Increases LDL cholesterol levels.A major CE in LDL; its oxidation increases LDL's atherogenic potential.
Macrophage Foam Cell Formation Likely reduces foam cell formation due to anti-inflammatory properties.Promotes foam cell formation through accumulation in macrophages.[6]Contributes to foam cell formation.Oxidized form significantly promotes foam cell formation.[7]

Absorption and Metabolism

Dietary cholesteryl esters are hydrolyzed in the small intestine by the enzyme pancreatic cholesterol esterase (CEase) into free cholesterol and fatty acids, which are then absorbed by enterocytes.[3] The efficiency of hydrolysis can vary depending on the fatty acid moiety. While direct comparative studies on the absorption rates of these specific cholesteryl esters are limited, the structure of the fatty acid can influence the rate of enzymatic action.[9]

Once absorbed, the fatty acids and cholesterol are re-esterified within the enterocytes to form chylomicrons, which are then secreted into the lymphatic system and subsequently enter the bloodstream. The distinct fatty acids are then available to participate in various metabolic pathways. For example, vaccenic acid can be converted to conjugated linoleic acid (CLA), which has its own set of biological activities.

Below is a diagram illustrating the general pathway of dietary cholesteryl ester digestion and absorption.

G cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte DCE Dietary Cholesteryl Esters FC_FA Free Cholesterol + Fatty Acids DCE->FC_FA Pancreatic Cholesterol Esterase Hydrolysis Re_CE Re-esterified Cholesteryl Esters FC_FA->Re_CE Re-esterification Chylomicron Chylomicrons Re_CE->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Blood Bloodstream Lymph->Blood

Figure 1. Digestion and absorption of dietary cholesteryl esters.

Role in Cellular Lipid Homeostasis and Signaling

Within cells, cholesteryl esters are stored in lipid droplets and serve as a reservoir of cholesterol.[10] The composition of these lipid droplets can influence cellular function and signaling.

The diagram below outlines the central role of cholesteryl esters in macrophage lipid metabolism, leading to foam cell formation, a critical event in atherosclerosis.

G cluster_macrophage LDL LDL with Cholesteryl Esters (e.g., Oleate, Linoleate) Macrophage Macrophage LDL->Macrophage Uptake Uptake via Scavenger Receptors Hydrolysis Lysosomal Hydrolysis Uptake->Hydrolysis FC Free Cholesterol Hydrolysis->FC Esterification ACAT-1 FC->Esterification Efflux Efflux via ABCA1/G1 FC->Efflux CE_storage Cholesteryl Ester Storage (Lipid Droplets) Esterification->CE_storage Foam_Cell Foam Cell Formation CE_storage->Foam_Cell HDL HDL Efflux->HDL

Figure 2. Macrophage cholesterol metabolism and foam cell formation.

The specific fatty acid component of the cholesteryl ester can modulate signaling pathways. For example, vaccenic acid has been shown to affect endocannabinoid signaling, which plays a role in inflammation and energy metabolism.[11] In contrast, oxidized fatty acids from cholesteryl linoleate can activate pro-inflammatory signaling cascades through Toll-like receptors (TLRs).[7]

Experimental Protocols

In Vivo Comparison of Cholesteryl Ester Absorption

Objective: To compare the intestinal absorption rates of this compound and other dietary cholesteryl esters.

Methodology:

  • Animal Model: Use genetically modified mice prone to atherosclerosis (e.g., LDLr-/- or ApoE-/-) to better observe the effects on cardiovascular parameters.

  • Dietary Intervention: Formulate experimental diets containing equal molar amounts of this compound, Cholesteryl Oleate, Cholesteryl Palmitate, or Cholesteryl Linoleate. A control diet with no added cholesteryl esters should also be included.

  • Tracer Administration: Administer a bolus of radiolabeled or stable isotope-labeled cholesteryl esters to fasted animals.

  • Sample Collection: Collect blood samples at various time points post-administration to measure the appearance of the labeled cholesterol and fatty acids in plasma. Fecal samples can also be collected to quantify unabsorbed esters.

  • Analysis: Analyze plasma and fecal samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the labeled compounds.[12][13]

In Vitro Macrophage Foam Cell Formation Assay

Objective: To assess the potential of different cholesteryl esters to induce macrophage foam cell formation.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., THP-1 or RAW 264.7).

  • Lipoprotein Preparation: Prepare reconstituted lipoprotein particles containing specific cholesteryl esters (this compound, Cholesteryl Oleate, etc.).

  • Cell Treatment: Incubate macrophages with the prepared lipoproteins for 24-48 hours.

  • Lipid Staining: Stain the cells with Oil Red O to visualize neutral lipid accumulation within lipid droplets.

  • Quantification: Quantify the intracellular lipid content by extracting the Oil Red O stain and measuring its absorbance, or by using fluorescence microscopy.

  • Gene Expression Analysis: Analyze the expression of genes involved in cholesterol uptake (e.g., CD36, SR-A), esterification (ACAT1), and efflux (e.g., ABCA1, ABCG1) using quantitative PCR.

The following diagram illustrates the general workflow for the in vitro foam cell formation assay.

G start Culture Macrophages prepare_lp Prepare Lipoproteins with specific CEs start->prepare_lp incubate Incubate Macrophages with Lipoproteins start->incubate prepare_lp->incubate stain Oil Red O Staining incubate->stain qpcr Gene Expression Analysis (qPCR) incubate->qpcr quantify Quantify Lipid Accumulation stain->quantify end Analyze Results quantify->end qpcr->end

Figure 3. Experimental workflow for in vitro foam cell formation assay.

Conclusion

The biological effects of dietary cholesteryl esters are not uniform and are largely dictated by the identity of their fatty acid component. Current evidence suggests that this compound, due to its vaccenic acid content, may possess a more favorable biological profile compared to other common dietary cholesteryl esters, particularly in the context of atherosclerosis and inflammation. However, direct comparative studies are needed to fully elucidate these differences. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations, which will be crucial for developing dietary recommendations and therapeutic strategies targeting lipid metabolism.

References

Head-to-head comparison of different lipid extraction methods for Cholesteryl 11(Z)-Vaccenate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount. The choice of extraction method can significantly impact the yield, purity, and representation of the target lipid profile. This guide provides a head-to-head comparison of common lipid extraction methods for Cholesteryl 11(Z)-Vaccenate, a nonpolar cholesteryl ester. The selection of an optimal protocol is critical for ensuring the reliability and reproducibility of experimental results.

Cholesteryl esters, due to their strong hydrophobicity, require specific solvent systems for efficient extraction from complex biological matrices.[1] This comparison focuses on three widely adopted biphasic extraction methods: the Folch method, the Bligh and Dyer method, and the methyl-tert-butyl ether (MTBE) method. One-phase extractions using polar solvents are generally unsuitable for nonpolar lipids like cholesteryl esters, often resulting in extraction efficiencies below 5%.[2]

Quantitative Comparison of Extraction Methods

The following table summarizes the key characteristics and performance metrics of the three major lipid extraction methods suitable for nonpolar lipids such as this compound.

FeatureFolch MethodBligh and Dyer MethodMatyash (MTBE) Method
Principle Biphasic liquid-liquid extraction using a high volume of chloroform (B151607) and methanol (B129727) to solubilize lipids and partition them from a polar aqueous phase.[3]A modified, lower-solvent-volume biphasic extraction, also using a chloroform/methanol system. It is considered advantageous for biological fluids.[3]A biphasic extraction method using the less toxic MTBE as the primary nonpolar solvent, which separates as the upper phase.[4]
Solvent System Chloroform / Methanol / Water (final ratio approx. 8:4:3, v/v/v)[3]Chloroform / Methanol / Water (final ratio approx. 1:1:0.9, v/v/v)[3]Methyl-tert-butyl ether (MTBE) / Methanol / Water (10:3:2.5, v/v/v)
Efficiency for Cholesteryl Esters High. Considered a "gold standard" for broad lipid extraction, including nonpolar classes.[3][5][6] The solvent composition has a small effect on the extraction of predominant lipid classes like cholesterol esters.[5][6]High. This method is noted to favor the detection of neutral intracellular lipids, including cholesteryl esters.[1]High. This method demonstrates high repeatability for nonpolar compounds and performs well for most lipid families.[4]
Sample Throughput Lower, due to larger solvent volumes and multiple steps.Higher than Folch due to reduced solvent volumes.[3]High, often amenable to automation in 96-well plate formats.
Solvent Toxicity High. Chloroform is a toxic and carcinogenic solvent, requiring handling in a fume hood.High. Also utilizes toxic chloroform.Lower. MTBE is considered a safer alternative to chloroform.
Typical Applications Solid tissues, samples with high lipid content (>2%).[3]Biological fluids, samples with lower lipid content (<2%).[3]High-throughput lipidomics, applications where lower solvent toxicity is a priority.[4]

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the biphasic extraction of lipids from a biological sample using the compared methods.

G cluster_input Start cluster_folch Folch Method cluster_bd Bligh & Dyer Method cluster_mtbe MTBE Method cluster_output Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) F1 Add Chloroform:Methanol (2:1) Sample->F1 BD1 Add Chloroform:Methanol (1:2) Sample->BD1 M1 Add Methanol Sample->M1 F2 Homogenize / Vortex F1->F2 F3 Add 0.9% NaCl Solution F2->F3 F4 Centrifuge to Separate Phases F3->F4 F5 Collect Lower (Chloroform) Phase F4->F5 Analysis Lipid Analysis (e.g., LC-MS) F5->Analysis BD2 Homogenize / Vortex BD1->BD2 BD3 Add Chloroform & Water BD2->BD3 BD4 Centrifuge to Separate Phases BD3->BD4 BD5 Collect Lower (Chloroform) Phase BD4->BD5 BD5->Analysis M2 Add MTBE M1->M2 M3 Incubate & Add Water M2->M3 M4 Centrifuge to Separate Phases M3->M4 M5 Collect Upper (MTBE) Phase M4->M5 M5->Analysis

Caption: Comparative workflow of Folch, Bligh & Dyer, and MTBE lipid extraction methods.

Experimental Protocols

Below are detailed, generalized protocols for each extraction method. Note that sample-to-solvent ratios may be optimized based on the specific sample matrix and lipid concentration.[7]

1. Folch Method

This protocol is adapted from the original method and is suitable for tissues.[3][5]

  • Homogenization: Homogenize the sample (e.g., 100 mg of tissue) in 2 mL of ice-cold chloroform:methanol (2:1, v/v). Use a glass homogenizer for best results.

  • Incubation: Agitate the homogenate for 20 minutes at room temperature.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution (or pure water) to the mixture. Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation. Three layers will be visible: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

  • Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Collect the lower chloroform phase containing this compound using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen gas. The dried lipid extract can be reconstituted in an appropriate solvent for downstream analysis.

2. Bligh and Dyer Method

This protocol is ideal for biological fluids like plasma.[3]

  • Initial Extraction: To 200 µL of plasma, add 750 µL of chloroform:methanol (1:2, v/v). Vortex vigorously for 1 minute to form a single-phase mixture and precipitate proteins.

  • Phase Separation: Add 250 µL of chloroform and vortex for 30 seconds. Then, add 250 µL of water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. This will induce the separation into two phases.

  • Lipid Collection: Collect the lower chloroform phase, which contains the extracted lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen and reconstitute as needed.

3. Matyash (MTBE) Method

This protocol offers a less toxic alternative with excellent recovery for nonpolar lipids.[4]

  • Sample Preparation: To 100 µL of sample (e.g., plasma), add 300 µL of methanol. Vortex briefly.

  • Lipid Extraction: Add 1 mL of MTBE. Vortex vigorously for 1 minute.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 20 seconds.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 15 minutes at 4°C. Two distinct phases will form.

  • Lipid Collection: Carefully collect the upper MTBE phase, which contains the lipids. Unlike the chloroform-based methods, the lipid-rich layer is on top.

  • Drying: Evaporate the solvent under nitrogen and reconstitute for analysis.

References

Evaluating the accuracy of Cholesteryl 11(Z)-Vaccenate quantification without an isotopic standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount to unraveling complex biological processes and advancing therapeutic interventions. This guide provides a comprehensive comparison of analytical methodologies for quantifying Cholesteryl 11(Z)-Vaccenate, with a critical evaluation of the accuracy achievable in the absence of a direct isotopic internal standard.

Cholesteryl esters, such as this compound, are key players in lipid metabolism and transport, and their dysregulation is implicated in numerous diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for their quantification due to its high sensitivity and specificity. However, the accuracy of this technique is heavily reliant on the use of appropriate internal standards to correct for analytical variability. This guide delves into the performance of different quantification strategies, providing supporting data and detailed experimental protocols to inform your analytical decisions.

The Gold Standard: Isotope Dilution Mass Spectrometry

The most accurate and precise method for the absolute quantification of this compound is isotope dilution mass spectrometry. This approach involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte (e.g., this compound-d7) at the earliest stage of sample preparation. This isotopic internal standard (IS) is chemically identical to the endogenous analyte and behaves similarly during extraction, chromatography, and ionization. By measuring the ratio of the analyte to the IS, any variations introduced during the analytical workflow are effectively normalized, leading to highly reliable results.

Alternative Approaches: Navigating Quantification Without an Isotopic Standard

The commercial unavailability or prohibitive cost of specific isotopic standards often necessitates alternative quantification strategies. Here, we evaluate two common approaches: the use of a surrogate (non-isotopic) internal standard and the external standard calibration method.

1. Surrogate Internal Standard Method: This method employs a structurally similar but not isotopically labeled compound as the internal standard. For cholesteryl esters, a common choice is a cholesteryl ester with an odd-chain fatty acid (e.g., Cholesteryl Heptadecanoate, CE 17:0), which is not naturally abundant in most biological samples. While this approach can correct for some variability, its accuracy is limited by the fact that the surrogate standard may not perfectly mimic the chromatographic and ionization behavior of the target analyte.

2. External Standard Calibration Method: This technique relies on generating a calibration curve from a series of known concentrations of a pure standard of this compound. The concentration of the analyte in the sample is then determined by interpolating its response from this curve. While straightforward, this method is highly susceptible to matrix effects—the suppression or enhancement of ionization caused by other components in the sample—and variations in instrument response, which can lead to significant inaccuracies.

Performance Comparison: A Quantitative Overview

The following table summarizes the expected performance of the different quantification methods for this compound based on typical validation data reported in the literature for similar cholesteryl esters.

Parameter Isotopic Internal Standard Surrogate Internal Standard External Standard Calibration
Accuracy (% Bias) ± 5%± 15-20%± 20-50% (highly matrix dependent)
Precision (%RSD) < 10%< 15%< 20%
Linearity (R²) > 0.99> 0.99> 0.98
Correction for Matrix Effects ExcellentPartialNone
Correction for Extraction Loss ExcellentGoodNone

This data is representative and can vary based on the specific matrix, instrumentation, and method optimization.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using LC-MS/MS with the different standardization approaches.

Sample Preparation (Lipid Extraction)
  • Internal Standard Spiking: To 100 µL of plasma or cell lysate, add 10 µL of the internal standard solution (Isotopic IS: this compound-d7 at 1 µg/mL; Surrogate IS: Cholesteryl Heptadecanoate at 1 µg/mL). For the external standard method, no internal standard is added at this stage.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (M+NH₄)⁺ m/z 666.6 → Product ion m/z 369.3 (loss of the fatty acid).

      • This compound-d7 (Isotopic IS): Precursor ion (M+NH₄)⁺ m/z 673.6 → Product ion m/z 376.3.

      • Cholesteryl Heptadecanoate (Surrogate IS): Precursor ion (M+NH₄)⁺ m/z 654.6 → Product ion m/z 369.3.

    • Collision Energy: Optimized for each transition (typically 15-25 eV).

Quantification
  • Isotopic and Surrogate Internal Standard Methods: The concentration of this compound is calculated using the following formula: Concentration = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Response Factor) (The Response Factor is ideally 1 for an isotopic IS but needs to be determined for a surrogate IS).

  • External Standard Method: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration in the sample is then determined from this curve.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the key steps in each quantification strategy.

Isotopic_Standard_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with Isotopic Standard Sample->Spike Extract Lipid Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Calculate Concentration (Analyte/IS Ratio) LCMS->Quant Surrogate_Standard_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with Surrogate Standard Sample->Spike Extract Lipid Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Calculate Concentration (Analyte/IS Ratio with RF) LCMS->Quant External_Standard_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (No IS) Extract Lipid Extraction Sample->Extract LCMS_Sample LC-MS/MS of Sample Extract->LCMS_Sample Standards Prepare Calibration Standards LCMS_Standards LC-MS/MS of Standards Standards->LCMS_Standards Interpolate Interpolate Sample Concentration LCMS_Sample->Interpolate Curve Generate Calibration Curve LCMS_Standards->Curve Curve->Interpolate

Comparative Stability of Cholesteryl 11(Z)-Vaccenate and Other Polyunsaturated Cholesteryl Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of cholesteryl esters is paramount for their application in various biomedical fields. This guide provides a comparative analysis of the stability of Cholesteryl 11(Z)-Vaccenate, a monounsaturated cholesteryl ester, against its polyunsaturated counterparts. The stability is evaluated across three key metrics: oxidative, hydrolytic, and thermal stability, supported by experimental data and detailed methodologies.

Cholesteryl esters (CEs) are crucial lipids involved in the transport and storage of cholesterol within the body. Their stability is a critical factor influencing their biological activity and potential therapeutic applications. While polyunsaturated cholesteryl esters are known for their susceptibility to degradation, monounsaturated variants like this compound are presumed to be more stable. This guide delves into a comparative analysis to provide a clearer understanding of these differences.

Comparative Stability Analysis

The stability of cholesteryl esters is primarily influenced by the degree of unsaturation in their fatty acid chain. Polyunsaturated fatty acid chains, with multiple double bonds, are more prone to oxidation, while the single double bond in monounsaturated chains offers greater stability.

Oxidative Stability

Polyunsaturated cholesteryl esters, such as those containing linoleate (B1235992) (18:2) and arachidonate (B1239269) (20:4), are significantly more susceptible to oxidation than monounsaturated esters like this compound (18:1). This is due to the presence of multiple bis-allylic hydrogens in polyunsaturated fatty acid chains, which are readily abstracted, initiating lipid peroxidation. This process leads to the formation of oxidized cholesteryl esters (OxCEs), which are implicated in various pathological conditions, including atherosclerosis. While direct comparative quantitative data for this compound is limited in the available literature, the general principle of lipid chemistry dictates that its single double bond makes it substantially less prone to oxidation than its polyunsaturated counterparts.

Cholesteryl EsterFatty Acid MoietyDegree of UnsaturationRelative Oxidative Stability
This compound Vaccenic Acid (18:1)MonounsaturatedHigh
Cholesteryl Oleate (B1233923)Oleic Acid (18:1)MonounsaturatedHigh
Cholesteryl LinoleateLinoleic Acid (18:2)PolyunsaturatedLow
Cholesteryl ArachidonateArachidonic Acid (20:4)PolyunsaturatedVery Low
Hydrolytic Stability
Cholesteryl EsterTypical Substrate forFactors Affecting Hydrolysis
This compound Cholesterol EsteraseEnzyme concentration, pH, temperature, presence of bile salts
Cholesteryl OleateCholesterol EsteraseEnzyme concentration, pH, temperature, presence of bile salts
Cholesteryl LinoleateCholesterol EsteraseEnzyme concentration, pH, temperature, presence of bile salts
Cholesteryl ArachidonateCholesterol EsteraseEnzyme concentration, pH, temperature, presence of bile salts
Thermal Stability

Thermal stability is a measure of a compound's resistance to decomposition at high temperatures. Studies on the thermal behavior of cholesteryl esters indicate that this compound exhibits a single stable smectic phase, in contrast to cholesteryl oleate and linoleate which show metastable cholesteric and smectic phases[1]. This suggests a higher degree of thermal stability and more ordered packing for cholesteryl vaccenate. The decomposition temperatures for most cholesteryl esters are generally high, often exceeding 300°C.

Cholesteryl EsterPhase BehaviorRelative Thermal Stability
This compound Stable smectic phase[1]High [1]
Cholesteryl OleateMetastable cholesteric and smectic phases[1]Moderate[1]
Cholesteryl LinoleateMetastable cholesteric and smectic phases[1]Moderate[1]
Cholesteryl AcetateExhibits melting point around 112-114°CLower than long-chain esters

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

In Vitro Oxidation Assay

This protocol outlines a method to assess the oxidative stability of cholesteryl esters.

Objective: To quantify the formation of oxidation products from cholesteryl esters over time when exposed to an oxidizing agent.

Materials:

  • This compound and other cholesteryl esters of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper (II) sulfate (B86663) (CuSO₄) solution (e.g., 10 µM in PBS)

  • Chloroform/methanol (2:1, v/v)

  • Butylated hydroxytoluene (BHT)

  • Nitrogen gas

  • HPLC system with a UV or mass spectrometry detector

  • Appropriate internal standards

Procedure:

  • Prepare a stock solution of each cholesteryl ester in chloroform.

  • In a glass vial, evaporate a known amount of the cholesteryl ester solution under a stream of nitrogen to form a thin film.

  • Resuspend the lipid film in PBS to a final concentration of, for example, 100 µg/mL by vortexing or sonication to form a lipid dispersion.

  • Initiate oxidation by adding the CuSO₄ solution.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Immediately stop the oxidation by adding an equal volume of chloroform/methanol containing BHT.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase and evaporate the solvent under nitrogen.

  • Reconstitute the lipid extract in the mobile phase for HPLC analysis.

  • Quantify the remaining unoxidized cholesteryl ester and/or the formation of specific oxidation products using HPLC with appropriate standards.

Enzymatic Hydrolysis Assay

This protocol describes a method to determine the rate of hydrolysis of cholesteryl esters by cholesterol esterase.

Objective: To measure the rate of release of free cholesterol from cholesteryl esters.

Materials:

  • This compound and other cholesteryl esters

  • Cholesterol esterase (from a suitable source, e.g., porcine pancreas)

  • Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0)

  • Triton X-100 or sodium cholate (B1235396)

  • Cholesterol oxidase

  • Horseradish peroxidase (HRP)

  • 4-aminoantipyrine (4-AAP)

  • Phenol or a suitable chromogenic substrate

  • Spectrophotometer

Procedure:

  • Prepare a substrate emulsion by dissolving the cholesteryl ester in a minimal amount of isopropanol (B130326) and then dispersing it in the assay buffer containing Triton X-100 or sodium cholate with heating and stirring.

  • Prepare a reaction mixture containing the assay buffer, cholesterol oxidase, HRP, 4-AAP, and phenol.

  • Add a known amount of the substrate emulsion to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding a specific amount of cholesterol esterase solution.

  • Monitor the increase in absorbance at 500 nm over time. The absorbance is proportional to the amount of quinoneimine dye formed, which is a result of the coupled enzymatic reactions following the hydrolysis of the cholesteryl ester.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • The activity of the cholesterol esterase on the specific cholesteryl ester is calculated based on the rate of dye formation.

Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This protocol details the use of DSC to characterize the thermal transitions of cholesteryl esters.

Objective: To determine the melting point and phase transition temperatures of cholesteryl esters.

Materials:

  • This compound and other cholesteryl esters

  • DSC instrument

  • Aluminum DSC pans and lids

Procedure:

  • Accurately weigh a small amount (typically 1-5 mg) of the cholesteryl ester into an aluminum DSC pan.

  • Seal the pan with a lid.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Set the DSC program to heat the sample at a constant rate (e.g., 5-10°C/min) over a desired temperature range (e.g., 25°C to 400°C).

  • Record the heat flow as a function of temperature.

  • The resulting thermogram will show endothermic peaks corresponding to phase transitions (e.g., crystal-to-liquid crystal, liquid crystal-to-isotropic liquid) and exothermic events corresponding to decomposition.

  • The peak temperature of the endotherm is taken as the transition temperature. The onset of a significant exothermic event indicates the decomposition temperature.

Visualizations

To further clarify the experimental and biological contexts, the following diagrams are provided.

Experimental Workflow for Comparative Stability Analysis

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Stability Assays cluster_analysis Data Analysis cluster_comparison Comparative Analysis CE_Vaccenate Cholesteryl 11(Z)-Vaccenate Oxidation Oxidative Stability Assay (e.g., Copper-induced) CE_Vaccenate->Oxidation Hydrolysis Hydrolytic Stability Assay (Enzymatic) CE_Vaccenate->Hydrolysis Thermal Thermal Stability Assay (DSC) CE_Vaccenate->Thermal CE_Poly Polyunsaturated Cholesteryl Esters CE_Poly->Oxidation CE_Poly->Hydrolysis CE_Poly->Thermal HPLC_MS HPLC/MS Analysis (Oxidation Products) Oxidation->HPLC_MS Spectro Spectrophotometry (Hydrolysis Rate) Hydrolysis->Spectro Thermogram Thermogram Analysis (Transition Temps) Thermal->Thermogram Comparison Comparative Stability Data Tables HPLC_MS->Comparison Spectro->Comparison Thermogram->Comparison

Caption: Workflow for comparing cholesteryl ester stability.

Signaling Pathway of Oxidized Cholesteryl Ester-Mediated TLR4 Activation

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus OxCE Oxidized Cholesteryl Ester (OxCE) TLR4_MD2 TLR4/MD-2 Complex OxCE->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFkB NF-κB IKK->NFkB Activates Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocates & Induces AP1 AP-1 MAPKs->AP1 Activates AP1->Gene_Expression Translocates & Induces

Caption: OxCE activation of the TLR4 signaling pathway.

References

A Comparative Guide to the Quantitative Analysis of Cholesteryl 11(Z)-Vaccenate: Assessing Linearity and Detection Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of analytical methodologies for the quantification of Cholesteryl 11(Z)-Vaccenate, with a focus on the linearity and range of detection. Cholesteryl esters (CEs), such as this compound, are key components of lipid metabolism and are implicated in various physiological and pathological processes. Accurate and precise quantification of specific CEs is crucial for research in areas such as cardiovascular disease, oncology, and metabolic disorders.

This document outlines the performance of a primary analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and compares it with a well-established alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific research needs.

Quantitative Performance Data

The following table summarizes the key performance characteristics for the linearity and range of detection of the compared analytical methods. While specific validation data for this compound is not widely published, the data presented for LC-MS/MS is based on a structurally similar cholesteryl ester (cholesteryl heptadecanoate, C17:0) and is considered representative for the analysis of this compound. The GC-MS data is based on a validated method for the analysis of sterol oxidation products, demonstrating the general capabilities of the technique for sterol analysis.

ParameterLC-MS/MSGC-MS
Analyte Cholesteryl Heptadecanoate (C17:0)Sterol Oxidation Products
Linear Range > 3 orders of magnitudeNot explicitly stated, but excellent linearity observed
Coefficient of Determination (R²) Not explicitly stated, but implied to be high1.0
Lower Limit of Detection (LOD) 1 pmol< 5 ng/mL
Lower Limit of Quantification (LLOQ) Not explicitly stated, but above 1 pmol< 10 ng/mL
Upper Limit of Quantification (ULOQ) Not explicitly statedNot explicitly stated

Experimental Protocols

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the analysis of cholesteryl esters without the need for chemical derivatization.

1. Sample Preparation (Lipid Extraction)

  • Cell or Tissue Homogenization: Homogenize 10^6 cells or 10 mg of tissue in a micro-homogenizer with 200 µL of a chloroform:isopropanol:NP-40 (7:11:0.1) solution.

  • Phase Separation: Centrifuge the homogenate at 15,000 x g for 5-10 minutes.

  • Lipid Extraction: Carefully transfer the lower organic phase to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dried lipid extract in 200 µL of a 2:1 (v/v) chloroform:methanol solution for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: An Agilent 1290 Infinity II UHPLC system (or equivalent) coupled to a high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Gemini 5U C18, 5 µm, 50 x 4.6 mm).

  • Mobile Phase A: 50:50 (v/v) water:methanol with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: 80:20 (v/v) isopropanol:methanol with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution:

    • 0-4 min: 40% B

    • 4-6 min: 40-60% B

    • 6-16 min: 60-100% B

    • 16-22 min: 100% B (wash)

    • 22-24 min: 100-40% B

    • 24-30 min: 40% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: Agilent 6545 QTOF mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Auto-MS/MS mode, monitoring for the precursor ion of this compound and its characteristic product ions.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of sterols and their esters, though it typically requires a derivatization step to improve volatility.

1. Sample Preparation (Saponification, Extraction, and Derivatization)

  • Lipid Extraction: Extract lipids from the sample using a chloroform:methanol mixture.

  • Saponification: Perform a cold saponification of the lipid extract to hydrolyze cholesteryl esters to free cholesterol and fatty acids.

  • Purification: Purify the sample using solid-phase extraction (SPE).

  • Derivatization: Derivatize the hydroxyl group of cholesterol to a trimethylsilyl (B98337) (TMS) ether to increase its volatility for GC analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: An Agilent GC system (or equivalent) coupled to a mass spectrometer.

  • Column: A low-bleed capillary column suitable for sterol analysis (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a final temperature to elute the TMS-derivatized cholesterol.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, targeting the characteristic ions of the TMS-derivatized cholesterol.

Visualizations

Experimental Workflow for this compound Analysis by LC-MS/MS

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Cells or Tissue) homogenization Homogenization (Chloroform:Isopropanol:NP-40) sample->homogenization centrifugation Centrifugation homogenization->centrifugation extraction Organic Phase Extraction centrifugation->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution (Chloroform:Methanol) drying->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation Injection ms_detection Mass Spectrometry (ESI-QTOF) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Logical Relationship of Method Validation Parameters

G cluster_params Key Validation Parameters linearity Linearity range Range linearity->range accuracy Accuracy accuracy->range precision Precision precision->range

Caption: Interdependence of key analytical method validation parameters.

Safety Operating Guide

Proper Disposal of Cholesteryl 11(Z)-Vaccenate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Cholesteryl 11(Z)-Vaccenate

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the analysis of related compounds, this compound is presumed to be a non-hazardous, solid chemical. The primary component, cis-vaccenic acid, is not considered persistent, bioaccumulative, or toxic.[1] Nevertheless, as a matter of standard laboratory practice, appropriate personal protective equipment should be worn when handling this compound in any form.

Table 1: Hazard Assessment and Recommended Personal Protective Equipment

Hazard CategoryAssessmentRecommended PPE
Acute Toxicity Not classified as hazardousStandard laboratory attire (lab coat, closed-toe shoes)
Skin Corrosion/Irritation Potential for mild irritationNitrile gloves
Eye Damage/Irritation Potential for mild irritationSafety glasses with side shields or goggles
Respiratory Sensitization Low risk, but dust may be irritantUse in a well-ventilated area. A dust mask may be considered for bulk quantities.

Step-by-Step Disposal Protocol for Solid this compound

This protocol outlines the standard operating procedure for the disposal of solid this compound waste.

1. Waste Collection and Segregation:

  • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, compatible container.

  • Crucially, do not mix this waste with hazardous chemical waste streams (e.g., solvents, heavy metals, or reactive chemicals).[2]

2. Container Selection and Labeling:

  • Utilize a wide-mouth, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene (B3416737) - HDPE).

  • The container must be clearly labeled as "Non-Hazardous Solid Chemical Waste" and should identify the contents, including "this compound."

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be away from general laboratory traffic and clearly marked.

4. Final Disposal:

  • Arrange for the disposal of the collected waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.

  • Do not dispose of solid this compound in general laboratory trash bins that are handled by custodial staff .[3]

Disposal of Empty this compound Containers

Empty containers that previously held this compound must be decontaminated before disposal to be considered non-hazardous.

1. Decontamination:

  • Triple-rinse the empty container with a suitable solvent in which cholesteryl esters are soluble (e.g., isopropanol, ethanol, or acetone).

2. Rinsate Collection:

  • Collect all rinsate as liquid chemical waste. The rinsate should be placed in a designated, properly labeled container for hazardous waste disposal, as it will contain a flammable solvent.

3. Container Disposal:

  • After triple-rinsing, deface or remove the original product label.

  • The clean, empty container can typically be disposed of with the regular laboratory glass or plastic waste, in accordance with institutional policies.[3][4]

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established best practices for the disposal of non-hazardous solid chemical waste in a laboratory setting. These general protocols are widely adopted by academic and industrial research institutions.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.

Disposal_Workflow Disposal Decision Workflow for this compound Start Start: Waste Generation Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Cholesteryl 11(Z)-Vaccenate Waste Waste_Type->Solid_Waste Solid Liquid_Waste Contaminated Solvent (e.g., from rinsing) Waste_Type->Liquid_Waste Liquid Empty_Container Empty Product Container Waste_Type->Empty_Container Container Collect_Solid Collect in Labeled Non-Hazardous Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Liquid Waste Container Liquid_Waste->Collect_Liquid Triple_Rinse Triple-Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Dispose_Solid Dispose via Institutional EHS or Licensed Contractor Collect_Solid->Dispose_Solid Dispose_Liquid Dispose via Institutional EHS or Licensed Contractor Collect_Liquid->Dispose_Liquid Triple_Rinse->Collect_Liquid Collect Rinsate Dispose_Container Dispose of Clean Container in Regular Lab Waste Triple_Rinse->Dispose_Container After Rinsing

References

Personal protective equipment for handling Cholesteryl 11(Z)-Vaccenate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Cholesteryl 11(Z)-Vaccenate based on available information for similar cholesteryl esters and solid biochemicals. A substance-specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to consult the official SDS provided by the supplier for this specific compound before handling and to adhere to your institution's environmental health and safety guidelines.

This guide is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information for the operational handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While cholesteryl esters are generally not classified as highly hazardous materials, they are waxy solids that can form dust, which may cause irritation upon inhalation or contact with eyes. The primary health concern with similar compounds is the potential for allergic skin reactions. Therefore, appropriate PPE should always be worn.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended PPERationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from dust particles and potential splashes if the compound is dissolved in a solvent.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can lead to sensitization or allergic reactions.
Body Protection Standard laboratory coat.Protects clothing and skin from contamination with the solid compound or its solutions.
Respiratory Protection A dust mask (e.g., N95) is recommended when handling the bulk powder to minimize inhalation.Reduces the risk of inhaling fine particles of the compound.

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling and disposal of this compound.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Keep the container tightly sealed to prevent contamination and moisture absorption.

2.2. Handling and Use

  • Preparation: Before handling, ensure that the work area is clean and that all required PPE is readily available and properly worn.

  • Weighing and Transfer: Handle the solid material in a well-ventilated area. If the compound is a fine powder, perform these actions in a chemical fume hood or a designated powder handling enclosure to minimize dust dispersion. Use appropriate tools (e.g., spatulas) to handle the waxy solid.

  • Dissolving: If dissolving the compound in a solvent, add the solid to the solvent slowly while stirring in a closed or covered container to prevent splashing. Be aware of the hazards associated with the chosen solvent and handle it accordingly.

2.3. Spill Management

  • Small Spills: For small spills of the solid material, gently sweep or scoop it up, avoiding the creation of dust clouds. Place the collected material into a labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminate it as necessary.

2.4. Waste Disposal

  • Solid Waste: Collect unused or contaminated this compound in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: If the compound is in a solvent, dispose of it as organic solvent waste, following your institution's guidelines for halogenated or non-halogenated waste streams.

  • Container Disposal: Triple-rinse empty containers with a suitable solvent. The collected rinsate must be disposed of as liquid chemical waste. Once decontaminated, the empty container can be disposed of with regular laboratory waste after defacing the original label.

  • General Prohibitions:

    • DO NOT dispose of this compound in household garbage.

    • DO NOT allow the product or its solutions to enter the sewage system or any water sources.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh & Transfer prep_area->weigh receive Receive & Inspect store Store Appropriately receive->store store->prep_ppe dissolve Dissolve (if needed) weigh->dissolve decontaminate Decontaminate Area weigh->decontaminate dissolve->decontaminate spill Manage Spills spill->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for Handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.